Lithium bis-trimethylsilyl amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H7BF4N2O |
|---|---|
Molecular Weight |
221.95 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |
InChI Key |
CNKRQRKNUIYISU-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |
Origin of Product |
United States |
Foundational & Exploratory
Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, sterically hindered, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis.[1][2] Its unique combination of high basicity and low nucleophilicity allows for highly selective deprotonation reactions, making it invaluable in the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and diverse applications of LiHMDS, with a focus on experimental protocols and reaction mechanisms relevant to drug development and chemical research.
Discovery and History
The development of metalated silylamines, including LiHMDS, was pioneered by the work of German chemists U. Wannagat and H. Niederprüm in the early 1960s. Their research into silicon-nitrogen compounds laid the groundwork for the synthesis and characterization of a new class of sterically demanding amide bases. While the initial publications focused on a range of silylamido derivatives, the unique utility of the lithium variant as a strong, non-nucleophilic base in organic synthesis was recognized and developed in subsequent decades. Its commercial availability has since solidified its position as a go-to reagent for challenging deprotonation reactions.
Physicochemical Properties
LiHMDS is a white, crystalline solid that is highly reactive and sensitive to moisture.[3][4] It is typically handled as a solution in inert, aprotic solvents such as tetrahydrofuran (B95107) (THF), hexane (B92381), or toluene (B28343) to mitigate its pyrophoric nature.[3] The physical and chemical properties of LiHMDS are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₈LiNSi₂ | [3] |
| Molar Mass | 167.33 g/mol | [3][5] |
| Appearance | White to light yellow crystalline solid | [4][5][6] |
| Melting Point | 71-72 °C (160-162 °F; 344-345 K) | [4][5] |
| Boiling Point | 110-115 °C at 1.33 hPa | |
| Density | 0.86 g/cm³ at 25 °C | [5] |
| Solubility | Soluble in most aprotic solvents (THF, hexane, toluene) | [5] |
| pKa of Conjugate Acid | ~26 | [5] |
Structural Considerations: In solution, LiHMDS exists as aggregates, the nature of which is highly dependent on the solvent. In non-coordinating solvents like pentane (B18724) or aromatics, it predominantly forms a cyclic trimer.[5] In coordinating solvents such as ethers and amines, monomeric and dimeric species become more prevalent, with solvent molecules coordinating to the lithium centers.[5] This aggregation behavior can significantly influence the reactivity and selectivity of the base.
Synthesis and Experimental Protocols
LiHMDS is commercially available but can also be readily prepared in the laboratory. The most common method involves the deprotonation of bis(trimethylsilyl)amine with an organolithium reagent, typically n-butyllithium.[5]
General Synthesis Workflow
The following diagram illustrates the typical laboratory synthesis of LiHMDS.
Caption: General workflow for the laboratory synthesis of LiHMDS.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[7][8]
Materials:
-
Bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS)
-
n-Butyllithium (n-BuLi) in hexane (concentration typically 1.6 M or 2.5 M)
-
Anhydrous hexane or other suitable inert solvent
-
Anhydrous tetrahydrofuran (THF) (if preparing a THF solution)
Equipment:
-
A flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Ice bath
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
Under a positive pressure of an inert gas (nitrogen or argon), charge the reaction flask with a solution of bis(trimethylsilyl)amine (1.05 equivalents) in anhydrous hexane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexane (1.00 equivalent) dropwise via the dropping funnel over a period of 10-30 minutes. The addition is exothermic, and a white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 10-30 minutes.
-
The resulting slurry or solution of LiHMDS in hexane can be used directly. Alternatively, the hexane can be removed under reduced pressure to yield LiHMDS as a white solid.[7]
-
For a solution in THF, the hexane can be removed in vacuo, and the resulting solid can be dissolved in anhydrous THF.
Safety Precautions: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. LiHMDS is flammable, corrosive, and reacts violently with water.[3][4] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn at all times.
Applications in Organic Synthesis
The utility of LiHMDS stems from its character as a strong, sterically hindered, non-nucleophilic base.[1][5] This allows it to deprotonate a wide range of acidic protons without competing nucleophilic attack on electrophilic centers in the substrate.
Enolate Formation
One of the most common applications of LiHMDS is the generation of lithium enolates from carbonyl compounds.[3] Due to its steric bulk, LiHMDS often provides high selectivity for the kinetic enolate (deprotonation at the less substituted α-carbon). These enolates are key intermediates in numerous carbon-carbon bond-forming reactions.
Caption: Enolate formation using LiHMDS.
This reactivity is central to reactions such as:
-
Aldol reactions: The generated enolates can react with aldehydes or ketones to form β-hydroxy carbonyl compounds.
-
Claisen condensations: LiHMDS is used to form ester enolates, which then undergo condensation.[3][5]
-
Fráter–Seebach alkylation: Stereoselective alkylation of chiral β-hydroxy esters, where LiHMDS is used for the deprotonation steps.[5]
As a Ligand in Organometallic Chemistry
LiHMDS can act as a ligand, reacting with metal halides in a salt metathesis reaction to form metal bis(trimethylsilyl)amide complexes.[5] The bulky bis(trimethylsilyl)amido ligand imparts several useful properties to the resulting metal complexes:
-
Increased solubility: The lipophilic nature of the ligand enhances solubility in nonpolar organic solvents.[5]
-
Monomeric nature: The steric hindrance prevents the formation of polymeric structures, leading to discrete and more reactive monomeric complexes.[5]
These metal amide complexes are important precursors for the synthesis of more complex coordination compounds and catalysts.[1][5]
Niche Applications in Drug Development and Materials Science
-
Palladium-Catalyzed Aminations: LiHMDS can serve as an ammonia (B1221849) surrogate in Buchwald-Hartwig amination reactions to synthesize primary anilines.[3]
-
Synthesis of Heterocycles: It is employed in the synthesis of various heterocyclic systems, including β-lactams and pyranones.[3][9]
-
Polymer Chemistry: LiHMDS is used as a catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer with significant biomedical applications.[10] It has also been used in the deprotection of poly(ethylene glycol) derivatives.[3]
-
Atomic Layer Deposition (ALD): The volatility of LiHMDS has led to its investigation for use in ALD to create lithium-containing thin films for materials science applications.[1][5]
Reaction Mechanisms
The mechanism of LiHMDS-mediated reactions can be complex and is often influenced by the solvent and the aggregation state of the base.
Mechanism of Ketone Enolization
The enolization of ketones with LiHMDS is a well-studied process. Kinetic studies have shown that the reaction is first-order in the ketone and that proton transfer is the rate-limiting step.[11] The specific solvated form of the LiHMDS monomer or dimer can influence the stereoselectivity (E/Z) of the resulting enolate.[11]
Caption: Simplified mechanism for LiHMDS-mediated ketone enolization.
Conclusion
Lithium bis(trimethylsilyl)amide is a cornerstone of modern synthetic chemistry, offering a unique combination of properties that make it an exceptional tool for researchers in both academic and industrial settings, including the critical field of drug development.[2] Its ability to effect clean and selective deprotonations has enabled the synthesis of countless complex molecules. A thorough understanding of its properties, handling, and reaction mechanisms is essential for any scientist seeking to leverage its full potential in the design and execution of sophisticated synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 6. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. Page loading... [guidechem.com]
- 10. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization | MDPI [mdpi.com]
- 11. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
Lithium Hexamethyldisilazide (LiHMDS): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium hexamethyldisilazide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it a favored reagent for the formation of sensitive intermediates such as enolates. This technical guide provides an in-depth overview of the physical and chemical properties of LiHMDS, detailed experimental protocols for its preparation and use, and essential safety information.
Core Physical and Chemical Properties
LiHMDS is a white, flammable, and moisture-sensitive solid at room temperature.[1] It is commercially available as a solid or as a solution in various aprotic solvents like tetrahydrofuran (B95107) (THF), hexane, or toluene.[1][2] The properties of LiHMDS are summarized in the tables below.
Physical Properties of LiHMDS
| Property | Value | References |
| Chemical Formula | LiN(Si(CH₃)₃)₂ | [2] |
| Molar Mass | 167.33 g·mol⁻¹ | [2] |
| Appearance | White solid | [2] |
| Melting Point | 71 to 72 °C (160 to 162 °F; 344 to 345 K) | [2] |
| Boiling Point | 80 to 84 °C (176 to 183 °F; 353 to 357 K) at 0.001 mmHg | [2] |
| Density | 0.86 g/cm³ at 25 °C | [2] |
Chemical and Spectroscopic Properties of LiHMDS
| Property | Value/Description | References |
| pKa of Conjugate Acid (HMDS) | ~26 in THF | [2][3] |
| Solubility | Soluble in most aprotic solvents such as THF, hexane, and toluene. Decomposes in water. | [2] |
| Structure in Solution | Exists as aggregates, typically a cyclic trimer in the absence of coordinating species. In THF, it is a dimer-monomer mixture, while in hydrocarbons, it is a tetramer-dimer mixture. | [2] |
| ¹H NMR | Chemical shifts are dependent on the solvent and aggregation state. | [4][5][6] |
| ¹³C NMR | Dependent on solvent and aggregation state. | [4] |
| ¹⁵N NMR | Can be used to study aggregation states. | [7] |
| ⁶Li NMR | Useful for probing the structure of LiHMDS aggregates and complexes. | [7] |
| IR Spectroscopy | Can be used to monitor reactions involving LiHMDS, for example, by observing the disappearance of a ketone's carbonyl stretch during enolization. | [8] |
Structural Representation and Aggregation
In the absence of coordinating solvents, LiHMDS has a propensity to form a cyclic trimer. The structure and aggregation state are highly dependent on the solvent environment.
Experimental Protocols
Preparation of LiHMDS
LiHMDS is typically prepared by the deprotonation of bis(trimethylsilyl)amine (HMDS) with n-butyllithium (n-BuLi).[9][10] This can be performed in situ or to prepare a stock solution.
Materials:
-
Bis(trimethylsilyl)amine (HMDS), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled HMDS (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous THF to the flask. The volume should be approximately equal to the volume of the n-BuLi solution to be added.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-BuLi (1.0 equivalent) dropwise to the stirred HMDS solution. The addition should be done along the side of the flask to ensure efficient mixing and heat dissipation.
-
After the addition is complete, warm the reaction mixture to 0 °C and stir for an additional 10-30 minutes to ensure complete deprotonation.
-
The resulting solution of LiHMDS is ready for use. If not used immediately, it should be stored under an inert atmosphere.
Titration of LiHMDS Solutions
The concentration of LiHMDS solutions can decrease over time, and it is crucial to determine the exact molarity before use. While titration of LiHMDS can be challenging due to its lower basicity compared to alkyllithiums, several methods have been reported. One common method involves the use of a suitable indicator. However, it's important to note that some indicators used for alkyllithiums may not work effectively with LiHMDS.
Enolate Formation
A primary application of LiHMDS is the generation of kinetic enolates from ketones and esters due to its bulky nature, which favors deprotonation at the less sterically hindered α-carbon.[2][11]
General Procedure for Kinetic Enolate Formation:
-
Dissolve the carbonyl compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LiHMDS (typically 1.0-1.1 equivalents) to the cooled carbonyl solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
The resulting lithium enolate solution is then ready to be quenched with an electrophile.
Use in Wittig Reactions
LiHMDS can be employed as a strong base to deprotonate phosphonium (B103445) salts to generate the corresponding ylides for the Wittig reaction.[1]
Procedure Excerpt for Ylide Generation: LiHMDS (1.0 M in THF, 15 mL, 15 mmol) was added dropwise to a solution of methyl triphenylphosphonium bromide (5.36 g, 15 mmol) in THF (50 mL) at 0 °C.[1] The resulting ylide can then be reacted with an aldehyde or ketone.
Safety, Handling, and Disposal
LiHMDS is a flammable, corrosive, and moisture-sensitive compound that reacts violently with water.[1][12] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) by trained personnel.[3][13][14]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety glasses or goggles
-
Nitrile or neoprene gloves
-
Face shield (when handling larger quantities)
Storage: Store LiHMDS in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][13] It should be stored under an inert atmosphere (nitrogen or argon).[3]
Spills: In case of a spill, eliminate all ignition sources.[3] Small spills can be covered with a dry absorbent material like sand or sodium carbonate. Do not use water.[14]
Disposal: Unused or waste LiHMDS must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a proton source like isopropanol (B130326) in an inert solvent. The resulting mixture can then be neutralized and disposed of according to local regulations.[12][15]
References
- 1. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 10. Enolate synthesis [quimicaorganica.org]
- 11. nbinno.com [nbinno.com]
- 12. research.uga.edu [research.uga.edu]
- 13. gelest.com [gelest.com]
- 14. lobachemie.com [lobachemie.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Laboratory Synthesis of Lithium bis-trimethylsilyl amide (LiHMDS)
For Researchers, Scientists, and Drug Development Professionals
Lithium bis-trimethylsilyl amide (LiHMDS) is a potent, non-nucleophilic base integral to a wide array of organic syntheses, including deprotonation, enolate formation, and catalysis.[1][2][3] Its significant steric hindrance renders it highly selective, a desirable trait in complex molecule synthesis prevalent in drug development.[1] While commercially available, in-house synthesis is often a practical and cost-effective option for laboratory settings. This guide provides a comprehensive overview of the most common laboratory-scale synthesis of LiHMDS, focusing on the reaction of hexamethyldisilazane (B44280) (HMDS) with n-butyllithium (n-BuLi).
Core Synthesis and Stoichiometry
The principal route to LiHMDS involves the deprotonation of bis(trimethylsilyl)amine (HMDS) using n-butyllithium (n-BuLi).[1][4] This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), or a non-polar solvent like hexane.[1][4] The reaction proceeds rapidly and exothermically, yielding LiHMDS and butane (B89635) as the sole byproduct.[5]
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.40 | 0.774 | -78 | 125 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | ~0.68 (in hexanes) | -76 | N/A |
| This compound (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 0.860 | 71-72[1][3] | 110-115 (at 1.33 hPa) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | -108.4 | 66 |
Table 2: Typical Reaction Stoichiometry
| Reactant | Molar Equivalents |
| Hexamethyldisilazane (HMDS) | 1.0 - 1.05 |
| n-Butyllithium (n-BuLi) | 1.0 |
Note: A slight excess of HMDS is often used to ensure complete consumption of the pyrophoric n-BuLi.[5]
Reaction Mechanism and Experimental Workflow
The synthesis is a straightforward acid-base reaction where the basic butyl anion of n-BuLi abstracts the acidic proton from the nitrogen atom of HMDS.
Caption: Reaction scheme for the synthesis of LiHMDS.
The general workflow for the synthesis of LiHMDS requires careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Caption: General experimental workflow for LiHMDS synthesis.
Detailed Experimental Protocol
This protocol details the in-situ preparation of a LiHMDS solution in THF.
Materials and Equipment:
-
Two- or three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Cooling bath (ice-water or dry ice/acetone)
-
Hexamethyldisilazane (HMDS), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration predetermined by titration)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: Assemble the dry round-bottom flask with a magnetic stir bar, septa, and a nitrogen/argon inlet. Purge the flask with the inert gas.
-
Charging the Reactor: Through the septum, introduce freshly distilled hexamethyldisilazane (1.05 equivalents) and anhydrous THF via syringe into the flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. For some applications, cooling to -78 °C may be preferred.[5]
-
Addition of n-BuLi: Slowly add the n-butyllithium solution (1.0 equivalent) dropwise via syringe to the cooled HMDS solution. Maintain the internal temperature below 0 °C. The addition is exothermic, and a white precipitate may form.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 10-30 minutes.[5][6]
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature. The resulting solution of LiHMDS in THF/hexanes is ready for use.
-
Isolation (Optional): To obtain solid LiHMDS, the solvent can be removed under reduced pressure.[4] The resulting solid can be purified by sublimation or distillation.[1]
Characterization and Purity Analysis
The concentration of the prepared LiHMDS solution should be determined before use.
-
Titration: The most common method for determining the concentration of active LiHMDS is by titration. A common titrant is diphenylacetic acid, which forms a yellow dianion at the endpoint.[7]
-
NMR Spectroscopy: ¹H or ²⁹Si NMR spectroscopy can be used to confirm the formation of LiHMDS and assess its purity.[5]
Safety Precautions
The synthesis and handling of LiHMDS require strict adherence to safety protocols due to the hazardous nature of the reagents and product.
-
Pyrophoric and Flammable Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. LiHMDS is a flammable solid.[3][8] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.
-
Corrosive Nature: LiHMDS is corrosive and can cause severe skin and eye burns.[9][10]
-
Water Reactivity: LiHMDS reacts violently with water.[11] Ensure all glassware is scrupulously dried and anhydrous solvents are used.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[8][9][11]
-
Emergency Procedures: In case of skin contact, rinse the affected area with copious amounts of water.[9][11] For fires, use a dry chemical extinguisher; do not use water .[9]
This guide provides a foundational understanding for the laboratory synthesis of LiHMDS. Researchers should always consult relevant safety data sheets and institutional safety protocols before undertaking any chemical synthesis.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. Mechanism [public.websites.umich.edu]
- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. gelest.com [gelest.com]
- 9. lobachemie.com [lobachemie.com]
- 10. gelest.com [gelest.com]
- 11. research.uga.edu [research.uga.edu]
Lithium Bis(trimethylsilyl)amide: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Structure, Properties, and Applications of a Versatile Non-Nucleophilic Base
Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS or LHMDS, is a potent, sterically hindered, non-nucleophilic base with the chemical formula LiN(Si(CH₃)₃)₂.[1][2] Its strong basicity, coupled with low nucleophilicity, makes it an indispensable tool in modern organic synthesis, particularly in pharmaceutical and materials science research. This guide provides a detailed overview of its chemical identity, structure, properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams to support laboratory practice.
Chemical Identity and Structure
The unique reactivity of LiHMDS is a direct consequence of its molecular structure. The presence of two bulky trimethylsilyl (B98337) (-Si(CH₃)₃) groups attached to the nitrogen atom creates significant steric hindrance, which prevents it from acting as a nucleophile in most reactions.[2]
-
Preferred IUPAC Name : Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide[1]
-
Common Synonyms : Lithium hexamethyldisilazide, Hexamethyldisilazane lithium salt[1][3]
Aggregation and Solution Structure
Like many organolithium reagents, LiHMDS has a strong tendency to form aggregates, and its structure is highly dependent on the solvent.[1][2] In the solid state, it exists as a cyclic trimer.[1][5] In non-coordinating solvents like pentane (B18724) or aromatic hydrocarbons, complex oligomers, including the trimer, are predominant.[1][2] However, in coordinating solvents such as tetrahydrofuran (B95107) (THF) or other ethers, it primarily exists as a mixture of monomers and dimers, where solvent molecules coordinate to the lithium centers.[1][2] This equilibrium is crucial as the monomer is generally considered the more reactive species.
References
- 1. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 4. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]
- 5. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]
An In-depth Technical Guide to the pKa and Basicity of LiHMDS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Lithium bis(trimethylsilyl)amide (LiHMDS), focusing on its pKa and basicity. LiHMDS is a potent, sterically hindered, non-nucleophilic base widely employed in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A thorough understanding of its reactivity is paramount for reaction optimization and the development of robust synthetic methodologies.
Understanding the pKa and Basicity of LiHMDS
The basicity of a compound is quantified by the pKa of its conjugate acid. For LiHMDS, the conjugate acid is bis(trimethylsilyl)amine, also known as hexamethyldisilazane (B44280) (HMDS). The pKa of HMDS is approximately 26, making LiHMDS a very strong base, capable of deprotonating a wide range of weakly acidic protons.[1] However, it is less basic than other common lithium amide bases such as lithium diisopropylamide (LDA), whose conjugate acid, diisopropylamine, has a pKa of about 36.[1]
The steric bulk imparted by the two trimethylsilyl (B98337) groups renders LiHMDS non-nucleophilic.[2] This is a crucial characteristic that allows it to act as a selective base in the presence of electrophilic functional groups, minimizing unwanted side reactions.[2]
The structure of LiHMDS in solution is highly dependent on the solvent. In coordinating solvents like tetrahydrofuran (B95107) (THF) or other ethers, it tends to exist as a monomer or a dimer.[1] In non-coordinating solvents such as hydrocarbons, it forms higher-order aggregates, most notably a cyclic trimer.[1] The aggregation state significantly influences its reactivity, with the less aggregated forms generally exhibiting higher reactivity.[3][4]
Quantitative Data: pKa Comparison of Common Non-Nucleophilic Bases
For effective reaction design, it is essential to compare the basicity of LiHMDS with other commonly used non-nucleophilic bases. The following table summarizes the approximate pKa values of the conjugate acids of these bases, providing a clear reference for selecting the appropriate reagent for a specific transformation.
| Base Name | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) |
| Lithium bis(trimethylsilyl)amide | LiHMDS | Bis(trimethylsilyl)amine | 26[1][3] |
| Sodium bis(trimethylsilyl)amide | NaHMDS | Bis(trimethylsilyl)amine | 26[5] |
| Potassium bis(trimethylsilyl)amide | KHMDS | Bis(trimethylsilyl)amine | 26 |
| Lithium diisopropylamide | LDA | Diisopropylamine | 36[1] |
| Lithium tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | 37 |
| n-Butyllithium | n-BuLi | Butane | 50[6] |
| sec-Butyllithium | s-BuLi | Butane | 51[6] |
| tert-Butyllithium | t-BuLi | Isobutane | 53[7] |
Experimental Protocols for pKa Determination
The determination of the pKa of a strong, air- and moisture-sensitive base like LiHMDS requires rigorous experimental techniques to exclude atmospheric water and oxygen. Below are detailed methodologies for potentiometric and spectroscopic pKa determination suitable for such compounds.
Potentiometric Titration under Inert Atmosphere
Potentiometric titration is a reliable method for determining pKa values by measuring the potential difference (voltage) between two electrodes as a function of the volume of a titrant added.[8] For a highly basic and air-sensitive compound like LiHMDS, the entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[9]
Methodology:
-
Apparatus Setup: A three-necked flask equipped with a pH electrode (or a suitable combination electrode), a burette for titrant delivery, and an inert gas inlet/outlet is assembled. The setup should be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Sample Preparation: A known concentration of the conjugate acid, bis(trimethylsilyl)amine (HMDS), is prepared in a dry, aprotic solvent (e.g., THF) in the reaction flask.
-
Titrant Preparation: A standardized solution of a strong, non-aqueous base, such as a solution of LiHMDS or n-butyllithium of known concentration, is used as the titrant. The concentration of the titrant should be accurately determined beforehand by a suitable titration method, for example, against a known concentration of a primary standard like diphenylacetic acid.
-
Titration: The titrant is added incrementally to the solution of HMDS while monitoring the potential. The potential readings are recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added. The half-equivalence point, where half of the HMDS has been neutralized to form LiHMDS, corresponds to the pKa of HMDS.[8]
Spectroscopic pKa Determination (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of the solution's acidity or basicity.[10] This method is particularly useful for strong bases where traditional pH measurements are challenging.
Methodology:
-
Sample Preparation: A series of NMR tubes are prepared under an inert atmosphere. Each tube contains a known concentration of an indicator acid with a pKa in the expected range of the base being studied. A deuterated, aprotic solvent (e.g., THF-d8) is used.
-
Addition of Base: Increasing, known amounts of LiHMDS are added to each NMR tube. This creates a series of solutions with varying ratios of the indicator acid to its conjugate base.
-
NMR Measurement: 1H or 13C NMR spectra are acquired for each sample. The chemical shifts of the indicator acid's protons or carbons that are sensitive to the protonation state are recorded.
-
Data Analysis: A plot of the observed chemical shift versus the molar ratio of LiHMDS to the indicator acid is generated. This will produce a sigmoidal curve. The pKa can be determined from the inflection point of this curve, where the concentrations of the acidic and basic forms of the indicator are equal. The pKa of HMDS can then be calculated using the known pKa of the indicator acid and the Henderson-Hasselbalch equation.[11]
Visualizing LiHMDS in Action: Reaction Mechanisms
The utility of LiHMDS as a strong, non-nucleophilic base is best illustrated through its application in key organic transformations. The following diagrams, generated using the DOT language, depict the logical flow of two such reactions.
Fráter–Seebach Alkylation
The Fráter–Seebach alkylation is a diastereoselective alkylation of a chiral β-hydroxy ester.[8] LiHMDS is used to generate a dianion, which then undergoes alkylation.
Caption: Workflow of the Fráter–Seebach Alkylation.
Mixed Claisen Condensation
In a mixed (or crossed) Claisen condensation, LiHMDS can be used to selectively deprotonate one ester to form an enolate, which then reacts with a second, non-enolizable ester.[4]
References
- 1. Fráter-Seebach-Alkylierung – Wikipedia [de.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ijper.org [ijper.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. DSpace [cora.ucc.ie]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 11. pharmaguru.co [pharmaguru.co]
The Unseen Force: A Technical Guide to the Non-Nucleophilic Nature of Lithium Hexamethyldisilazide (LiHMDS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium hexamethyldisilazide (LiHMDS) is a cornerstone of modern organic synthesis, prized for its potent basicity and remarkably low nucleophilicity. This unique combination allows for the selective deprotonation of a wide range of carbon acids to form reactive intermediates, such as enolates and acetylides, without the complication of competing nucleophilic attack. This in-depth technical guide provides a comprehensive exploration of the structural, steric, and electronic factors that govern the non-nucleophilic character of LiHMDS. Through a detailed examination of its aggregation in solution, the steric shielding provided by its bulky trimethylsilyl (B98337) groups, and the electronic delocalization of the nitrogen lone pair, this document aims to provide researchers with a thorough understanding of this indispensable reagent. Detailed experimental protocols for its use in generating kinetic enolates, alongside a comparative analysis of its properties against other common lithium amide bases, are presented to facilitate its effective application in complex synthetic challenges, particularly within the realm of drug development.
The Core of Non-Nucleophilicity: Structure and Steric Hindrance
The defining characteristic of LiHMDS as a non-nucleophilic base stems directly from its molecular structure. The central nitrogen atom, the locus of basicity, is flanked by two exceptionally bulky trimethylsilyl (TMS) groups. This significant steric congestion effectively shields the nitrogen, hindering its ability to approach and attack electrophilic carbon centers, a prerequisite for nucleophilic reactions.
Aggregation in Solution
Like many organolithium reagents, LiHMDS exists as aggregates in solution, with the specific structure being highly dependent on the solvent. In non-coordinating solvents such as toluene (B28343) or hexane, LiHMDS predominantly forms higher-order oligomers, including trimers. In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, it exists primarily as a mixture of monomers and dimers. This aggregation further contributes to the steric bulk around the nitrogen atom, reinforcing its non-nucleophilic behavior.
Caption: Aggregation states of LiHMDS in different solvent environments.
Steric Shielding by Trimethylsilyl Groups
The two trimethylsilyl groups are the primary contributors to the steric hindrance of LiHMDS. Each TMS group consists of a silicon atom bonded to three methyl groups, creating a large, three-dimensional shield around the nitrogen atom. This steric bulk is significantly greater than that of the isopropyl groups in lithium diisopropylamide (LDA), another common non-nucleophilic base.
Caption: Comparison of steric bulk between LiHMDS and LDA.
Electronic Effects and Basicity
While steric hindrance is the dominant factor, electronic effects also play a role in modulating the reactivity of LiHMDS. The silicon atoms of the TMS groups can participate in (p-d)π back-bonding with the nitrogen lone pair, delocalizing the negative charge and slightly reducing the basicity of the amide compared to dialkylamides like LDA. Despite this, LiHMDS remains a very strong base, capable of deprotonating a wide variety of substrates.
Quantitative Basicity and Nucleophilicity
The pKa of the conjugate acid of LiHMDS, bis(trimethylsilyl)amine, is approximately 26 in THF. This makes it a weaker base than LDA (pKa of diisopropylamine (B44863) ≈ 36) but still significantly basic to effect a wide range of deprotonation reactions. The key distinction lies in its significantly lower nucleophilicity, a direct consequence of its steric bulk.
| Base | Conjugate Acid pKa (in THF) | Relative Basicity | Relative Nucleophilicity | Key Structural Feature |
| LiHMDS | ~26 | Strong | Very Low | Two bulky trimethylsilyl groups |
| LDA | ~36 | Very Strong | Low | Two isopropyl groups |
| LiTMP | ~37 | Very Strong | Extremely Low | 2,2,6,6-tetramethylpiperidide ring |
| n-BuLi | ~50 | Extremely Strong | High | Unhindered alkyl group |
Experimental Protocols
The successful use of LiHMDS hinges on proper handling and reaction setup to maintain its anhydrous and oxygen-free environment.
General Safety and Handling Precautions
LiHMDS is a flammable, corrosive, and moisture-sensitive solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid contact with skin and eyes. Do not breathe the dust. Use only in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
General Protocol for the Formation of a Kinetic Ketone Enolate
This protocol provides a general guideline for the deprotonation of a ketone at the less sterically hindered α-position to generate the kinetic enolate.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous diethyl ether or pentane (B18724) for quenching (optional)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with the ketone.
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the ketone.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: The LiHMDS solution is added dropwise to the stirred ketone solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Enolate Formation: The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation. The resulting solution is typically a pale yellow color.
-
Electrophilic Quench (if applicable): The desired electrophile is then added to the enolate solution at -78 °C.
-
Reaction Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Caption: General experimental workflow for kinetic enolate formation.
Mechanism of Action: A Tale of Two Pathways
The non-nucleophilic nature of LiHMDS dictates its primary role as a Brønsted-Lowry base, abstracting a proton from a carbon acid. This is in stark contrast to a nucleophilic base like n-butyllithium, which can either deprotonate a substrate or add to an electrophilic center.
Caption: Competing reaction pathways for LiHMDS and n-BuLi.
Conclusion
The non-nucleophilic character of LiHMDS is a direct consequence of its unique structural and electronic properties. The pronounced steric hindrance afforded by the two trimethylsilyl groups, coupled with its solution-state aggregation, effectively prevents the nitrogen center from participating in nucleophilic reactions. This allows its potent basicity to be harnessed for selective proton abstraction, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where high selectivity and yield are paramount. A thorough understanding of the principles outlined in this guide will empower researchers to utilize LiHMDS to its full potential, enabling the construction of intricate molecular architectures with precision and control.
Navigating the Aggregation Landscape of LiHMDS in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its efficacy, however, is intricately linked to its aggregation state in solution, which is highly sensitive to the surrounding solvent environment. Understanding and controlling this aggregation is paramount for reaction optimization, reproducibility, and scalability. This technical guide provides a comprehensive overview of LiHMDS aggregation in various organic solvents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical equilibria.
The Core of LiHMDS Aggregation: A Solvent-Driven Equilibrium
LiHMDS, with the formula LiN(Si(CH₃)₃)₂, exhibits a strong tendency to form aggregates in solution to stabilize the electron-deficient lithium centers.[1] The nature and degree of this aggregation are primarily dictated by the coordinating ability of the solvent. A dynamic equilibrium often exists between different aggregation states, including monomers, dimers, trimers, and higher-order oligomers.[1][2]
In coordinating, ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), the solvent molecules directly coordinate to the lithium cations. This solvation shell effectively breaks down larger aggregates, favoring lower aggregation states, predominantly monomers and dimers.[1][3] The steric bulk of the ethereal solvent also plays a crucial role; for instance, more hindered ethers can influence the solvation number and the monomer-dimer equilibrium.[3][4]
In non-coordinating, hydrocarbon solvents like toluene (B28343), hexane, and pentane, where there is minimal specific interaction with the lithium centers, LiHMDS tends to form larger, more complex oligomers, with trimers and tetramers being prevalent.[1][5][6] In the solid state, LiHMDS exists as a cyclic trimer.[1] Aromatic solvents like toluene can exhibit weak π-interactions with the lithium cation, leading to the formation of toluene-complexed dimers.[5][7]
The following table summarizes the observed aggregation states of LiHMDS in a range of common organic solvents, providing a quantitative basis for solvent selection in synthetic protocols.
Quantitative Data on LiHMDS Aggregation and Solvation
| Solvent | Predominant Aggregation State(s) | Typical Solvation Number (per Li) | Experimental Method(s) | Reference(s) |
| Coordinating Solvents | ||||
| Tetrahydrofuran (THF) | Monomer, Dimer | Monomer: 3-4; Dimer: 2 | NMR Spectroscopy, DFT | [1][2][3][8] |
| Diethyl Ether (Et₂O) | Monomer, Dimer | Dimer: 2 | NMR Spectroscopy | [3][9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Monomer, Dimer | Dimer: 2 | NMR Spectroscopy | [3] |
| Amines (e.g., Triethylamine) | Monomer, Dimer | Monomer: 2-3; Dimer: 1-2 | NMR Spectroscopy | [4][10] |
| Non-Coordinating Solvents | ||||
| Toluene | Dimer, Trimer | Dimer: 1 (π-complexation) | NMR, Ultrasonic Relaxation, DFT | [5][6][7] |
| Pentane/Hexane | Trimer, Higher Oligomers | N/A | NMR Spectroscopy | [1][4] |
Note: The equilibrium between different aggregation states is concentration and temperature-dependent. The data presented represents the generally accepted predominant species under typical laboratory conditions.
Visualizing LiHMDS Aggregation Equilibria
The interplay between solvation and aggregation can be visualized as a series of equilibria. The following diagrams, generated using Graphviz, illustrate these relationships in both coordinating and non-coordinating solvents.
Caption: Equilibrium between solvated monomeric and dimeric LiHMDS species in coordinating solvents.
Caption: Equilibrium between different unsolvated LiHMDS aggregates in non-coordinating solvents.
Experimental Protocols for Determining LiHMDS Aggregation
The elucidation of LiHMDS aggregation states in solution relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for these studies.
Key Experimental Technique: Multinuclear NMR Spectroscopy
Objective: To identify and quantify the different aggregate and solvate species of LiHMDS in a given solvent.
Methodology:
-
Sample Preparation:
-
All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.
-
Use anhydrous, deuterated solvents.
-
Prepare a stock solution of LiHMDS of known concentration. For studies involving isotopically labeled materials, [⁶Li,¹⁵N]LiHMDS is often synthesized to simplify spectral analysis.[4][10]
-
For titration experiments, prepare solutions of the coordinating ligand (e.g., THF) in the same deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire spectra at low temperatures (e.g., -78 °C to -120 °C) to slow down the exchange rates between different aggregate species, allowing for the observation of distinct signals for each species.[9]
-
¹H and ¹³C NMR: Provide information about the organic framework of the LiHMDS and the coordinating solvent molecules.
-
⁶Li NMR: The chemical shift of ⁶Li is highly sensitive to its coordination environment and aggregation state. The use of ⁶Li (spin I = 1) over the more abundant ⁷Li (spin I = 3/2) is advantageous due to its smaller quadrupole moment, resulting in sharper lines. Isotopic labeling with deuterium (B1214612) in the ligand can induce observable isotope shifts in the ⁶Li spectrum, aiding in the assignment of aggregate structures.[11]
-
¹⁵N NMR: When using ¹⁵N-labeled LiHMDS, the ¹⁵N chemical shift and the ¹J(¹⁵N-⁶Li) coupling constant are diagnostic for the aggregation state. For example, a dimer will typically show a triplet in the ¹⁵N spectrum due to coupling to two ⁶Li nuclei.[7]
-
Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. Larger aggregates diffuse more slowly than smaller ones, allowing for the determination of the aggregation number by correlating the diffusion coefficient with the formula weight.[12][13]
-
-
Data Analysis:
-
Integrate the signals corresponding to the different species to determine their relative concentrations.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the structures of the aggregates and solvates.
-
For DOSY experiments, plot the logarithm of the diffusion coefficient against the logarithm of the formula weight for a series of standards to create a calibration curve, which can then be used to determine the formula weight of the LiHMDS aggregates.[13]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of LiHMDS aggregation.
Caption: A generalized experimental workflow for the characterization of LiHMDS aggregation in solution.
Conclusion
The aggregation of LiHMDS in organic solvents is a complex phenomenon governed by a delicate balance of solvation and self-association. A thorough understanding of these principles is critical for harnessing the full synthetic potential of this powerful reagent. By carefully selecting the solvent and being cognizant of the temperature and concentration effects, researchers can influence the predominant aggregation state of LiHMDS, thereby controlling its reactivity and achieving more reliable and reproducible outcomes in their chemical transformations. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals in the field, enabling more informed decisions in the design and execution of LiHMDS-mediated reactions.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation studies of complexes containing a chiral lithium amide and n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of LiHMDS: A Technical Guide to Theoretical Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Lithium hexamethyldisilazide (LiHMDS) is a powerful, non-nucleophilic base integral to modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Its efficacy in deprotonation reactions, such as the formation of enolates, is highly dependent on subtle factors including solvent, temperature, and aggregation state. A thorough understanding of its reaction mechanisms, underpinned by theoretical studies, is paramount for reaction optimization, predicting outcomes, and ensuring reproducibility. This technical guide delves into the core of LiHMDS reactivity, presenting a synthesis of theoretical and experimental findings to illuminate the complex interplay of factors governing its behavior.
The Dynamic Nature of LiHMDS in Solution: Aggregation and Solvation
Theoretical and experimental studies have revealed that LiHMDS does not exist as a simple monomer in solution. Instead, it forms a dynamic equilibrium of various aggregates, with the specific composition being highly sensitive to the solvent environment.[1][2][3] In non-coordinating solvents like toluene, higher-order structures such as trimers and even tetramers can form.[1][3] However, in coordinating solvents such as tetrahydrofuran (B95107) (THF), the equilibrium shifts towards lower aggregation states, predominantly solvated monomers and dimers.[1][4][5]
Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of these aggregation and solvation processes.[1][4][5] These studies indicate that temperature plays a significant role, with higher degrees of aggregation and solvation favored at lower temperatures.[1][5] For instance, in THF, di-solvated monomers and dimers are considered the most probable reactive species.[1][5]
Key Findings from Theoretical Studies on LiHMDS Aggregation:
| Aggregate/Complex | Solvent System | Theoretical Method | Key Finding | Reference |
| Monomers, Dimers, Trimers, Tetramers | THF (microsolvated) | B3LYP | In THF solution, di-solvated monomers and dimers are the most likely species. The degree of solvation and aggregation is higher at 0 K than at 298 K. | [1][4][5] |
| Dimers and Trimers | Toluene | DFT | In non-polar solvents, the formation of dimers and trimers is thermodynamically favorable. | [1][3] |
| Monomer and Dimer Solvates | Coordinating Solvents (Ethers, Amines) | - | Monomer and dimer units with one or two solvent molecules bound to the lithium centers dominate. | [3] |
| Trisolvated Monomer | Ammonia | - | A trisolvated monomer stabilized by intermolecular hydrogen bonds is formed. | [3] |
Reaction Mechanisms: A Tale of Monomers, Dimers, and Mixed Aggregates
The mechanistic pathways of LiHMDS-mediated reactions are diverse and intricately linked to its aggregation state. Theoretical studies, often in conjunction with kinetic and spectroscopic data, have been pivotal in mapping out these complex reaction coordinates.
Enolization of Carbonyl Compounds
The enolization of ketones is a hallmark reaction of LiHMDS, and its mechanism has been a subject of intense investigation. Both monomer-based and dimer-based transition states have been proposed and computationally explored.
In THF, rate studies of ketone enolization are often consistent with a monomer-based pathway.[6] However, even when the monomer is the dominant species in solution, dimer-based pathways can still be significant.[2] The specific pathway can be influenced by the substrate and the concentration of THF.[6][7]
In contrast, in less coordinating environments like trialkylamine/toluene mixtures, a dimer-based mechanism often predominates, leading to remarkably high E/Z selectivities in enolate formation.[7][8] DFT calculations have been employed to model the transition structures for these dimer-based pathways, providing a rationale for the observed stereochemical outcomes.[7]
The Role of Mixed Aggregates
A fascinating aspect of LiHMDS chemistry is the formation of mixed aggregates, where LiHMDS co-aggregates with the lithium enolate product.[7] These mixed dimers or trimers have been characterized by NMR spectroscopy and their structures investigated using DFT calculations.[7][9] The formation of these stable mixed aggregates can influence the overall reaction kinetics and the observed stereoselectivity.
Quantitative Insights from Theoretical Studies
Computational chemistry provides valuable quantitative data that complements experimental findings. While a comprehensive database is beyond the scope of this guide, the following table summarizes the types of quantitative data obtained from theoretical studies of LiHMDS reactions.
| Data Type | Description | Example Application |
| Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Comparing the feasibility of monomer- vs. dimer-based pathways; rationalizing reaction rates. |
| Reaction Enthalpies (ΔH) | The net change in heat content during a reaction. | Determining the thermodynamic favorability of a reaction. |
| Relative Free Energies (ΔΔG) | The difference in free energy between two species or transition states. | Explaining E/Z selectivity in enolization by comparing the energies of the respective transition states.[7] |
| Kinetic Isotope Effects (kH/kD) | The ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope. | Confirming rate-limiting proton transfer steps in enolization reactions.[7] |
| Gibbs Free Energy of Aggregation | The change in free energy upon the formation of an aggregate from its constituent monomers. | Predicting the dominant aggregation state of LiHMDS in different solvents.[3] |
Experimental Protocols in Mechanistic Studies
The validation of theoretical models relies on robust experimental data. The following outlines key experimental protocols frequently cited in the study of LiHMDS reaction mechanisms.
Preparation and Purification of LiHMDS
LiHMDS, including isotopically labeled variants ([⁶Li]LiHMDS and [⁶Li,¹⁵N]LiHMDS), is typically prepared and purified as a white crystalline solid.[7] Rigorous purification is crucial to remove impurities that could affect reactivity and spectroscopic measurements.
Kinetic Studies using In Situ Spectroscopy
Rate studies are often performed using in situ Fourier-transform infrared (FT-IR) spectroscopy.[6][7][8] This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products. The general workflow is as follows:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution structures of LiHMDS aggregates and their complexes. The use of ⁶Li and ¹⁵N labeling provides valuable information on Li-N connectivity and the stoichiometry of aggregates.[7][9]
Conclusion
The reaction mechanisms of LiHMDS are a testament to the complexity of organolithium chemistry. Theoretical studies, primarily employing DFT, have been indispensable in navigating this intricate landscape. They have provided detailed structural and energetic insights into the roles of aggregation, solvation, and mixed aggregate formation, which are often difficult to probe experimentally. The synergy between computational modeling and experimental techniques like in situ spectroscopy and multinuclear NMR has led to a sophisticated understanding of how to control the reactivity and selectivity of this vital synthetic tool. For researchers in drug development and process chemistry, a firm grasp of these fundamental principles is essential for the rational design of synthetic routes and the robust scale-up of chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. "Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of A" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
- 3. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
A Comprehensive Technical Guide to the Safe Handling of Solid Lithium Bis(trimethylsilyl)amide (LiHMDS)
For Researchers, Scientists, and Drug Development Professionals
Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base indispensable in contemporary organic synthesis, particularly within pharmaceutical research and development. Its utility in deprotonation reactions is unparalleled. However, its reactive nature necessitates stringent safety protocols to mitigate risks. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for solid LiHMDS.
Hazard Identification and Chemical Properties
Solid LiHMDS is a flammable, corrosive, and moisture-sensitive compound.[1][2][3] Its primary hazards stem from its high reactivity, particularly with water and other protic substances. Understanding its chemical and physical properties is fundamental to its safe handling.
Table 1: Physicochemical and Hazard Data for Solid LiHMDS
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₈LiNSi₂ | [1] |
| Molecular Weight | 167.33 g/mol | [3] |
| Appearance | White to colorless crystalline solid | [1][3] |
| Melting Point | 70-72 °C | [3] |
| Boiling Point | 110-115 °C at 1.33 hPa | [4] |
| Autoignition Temperature | May ignite spontaneously if heated to > 170°C in air | [5] |
| Water Reactivity | Reacts violently with water, releasing flammable gases.[1][6] The reaction is nearly barrierless even at ultra-cold conditions.[7] | [1][6][7] |
| pKa of Conjugate Acid | ~26 | [2] |
| Primary Hazards | Flammable solid, self-heating (may catch fire), causes severe skin burns and eye damage, reacts violently with water.[6][8] | [6][8] |
Table 2: GHS Hazard Statements for LiHMDS
| Code | Hazard Statement |
| H228 | Flammable solid |
| H251 | Self-heating: may catch fire |
| H314 | Causes severe skin burns and eye damage |
Exposure Controls and Personal Protective Equipment (PPE)
Due to the hazardous nature of solid LiHMDS, robust engineering controls and appropriate personal protective equipment are mandatory.
Engineering Controls
-
Inert Atmosphere: All handling of solid LiHMDS must be conducted under an inert atmosphere, such as argon or nitrogen, within a glovebox.[10]
-
Ventilation: If a glovebox is not feasible, a certified chemical fume hood with excellent ventilation is required.[1][11]
-
Grounding: All equipment must be electrically grounded to prevent static discharge, which can be an ignition source.[1][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent contact and ensure personal safety.
Table 3: Recommended Personal Protective Equipment for Handling Solid LiHMDS
| Body Part | Equipment | Specifications and Rationale | Source(s) |
| Eyes and Face | Chemical splash goggles and a face shield | Must be worn at all times to protect against splashes and potential explosions. | [5][12] |
| Body | Flame-resistant laboratory coat | A lab coat made of Nomex or a similar flame-retardant material is essential due to the pyrophoric nature of the compound. Standard cotton or polyester (B1180765) lab coats are insufficient. | [5][12] |
| Hands | Heavy-duty, chemical-resistant gloves | Viton® gloves offer excellent protection. Alternatively, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides a high level of protection. | [5][12] |
| Feet | Closed-toe leather or chemical-resistant shoes | Must fully cover the feet to protect against spills. | [12] |
| Respiratory | NIOSH-certified respirator | Required when working outside of a glovebox or fume hood, or if dusts are generated. A fit-test is necessary. | [1][5] |
Experimental Protocols: Safe Handling Procedures
Adherence to detailed, step-by-step protocols is crucial for mitigating the risks associated with solid LiHMDS.
General Handling Workflow
The following workflow outlines the critical steps for safely handling solid LiHMDS.
Detailed Protocol for Weighing and Dispensing Solid LiHMDS
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).[11]
-
Don all required PPE as specified in Table 3.
-
Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen).
-
Bring all necessary equipment, including oven-dried glassware, spatulas, and weighing containers, into the glovebox.
-
-
Handling:
-
Inside the glovebox, carefully open the container of solid LiHMDS.
-
Using a clean, dry spatula, transfer the desired amount of solid LiHMDS to a pre-tared, oven-dried, and sealed weighing container.
-
Securely close the primary LiHMDS container.
-
Record the weight of the dispensed LiHMDS.
-
-
Post-Handling:
-
Clean any residual LiHMDS from the spatula and work surface within the glovebox using a dry cloth or by rinsing with an appropriate anhydrous solvent.
-
Properly seal the weighing container with the dispensed LiHMDS before removing it from the glovebox.
-
Protocol for Quenching and Disposal
Excess or unreacted LiHMDS must be quenched before disposal. This process should be performed under an inert atmosphere.
-
Preparation:
-
In a fume hood or glovebox, place the vessel containing the LiHMDS to be quenched in a secondary container and cool it in an ice bath.
-
Have a compatible fire extinguisher (Class D) readily available.
-
-
Quenching Procedure:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled LiHMDS suspension with stirring.[13]
-
Control the rate of addition to manage the exothermic reaction and any gas evolution.
-
Once the reaction with isopropanol has subsided, slowly add ethanol, followed by methanol, and finally, very cautiously, water.[13]
-
Continue stirring until all bubbling has ceased.
-
-
Disposal:
Chemical Reactivity and Incompatibilities
LiHMDS is incompatible with a wide range of substances. Understanding these incompatibilities is crucial to prevent hazardous reactions.
Table 4: Incompatible Materials and Decomposition Products
| Incompatible Materials | Hazardous Decomposition Products | Source(s) |
| Acids, Alcohols, Carbon Dioxide, Esters, Halogens, Ketones, Moist air, Oxidizing agents, Water | Ammonia, Caustic organic vapors, Hexamethyldisiloxane, Lithium hydroxide, Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [5][14][15] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving LiHMDS.
First Aid Measures
Table 5: First Aid Procedures for LiHMDS Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. | [5][16] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. | [5][14][16] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][14][16] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [5][14][16] |
Firefighting Measures
-
Suitable Extinguishing Media: Use a Class D fire extinguisher (dry powder, such as limestone powder or sodium chloride). Dry sand is also effective.[6][14]
-
Unsuitable Extinguishing Media: DO NOT use water, foam, or carbon dioxide (CO₂), as they will react violently with LiHMDS.[5][6][14]
-
Firefighting PPE: Firefighters must wear self-contained breathing apparatus and full protective clothing.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Avoid breathing dust. Eliminate all ignition sources. Wear appropriate PPE.[5][6]
-
Containment and Cleanup: Cover the spill with a dry, inert material such as sand or vermiculite. Sweep or shovel the material into a suitable container for disposal. Use only non-sparking tools.[5]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (argon or nitrogen).[5][17][18]
-
Stability: Solid LiHMDS is air and moisture sensitive.[14] It decomposes slowly in moist air and rapidly in contact with water.[5]
By adhering to the comprehensive safety precautions and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize solid LiHMDS in their critical work.
References
- 1. Reaction of lithium hexamethyldisilazide (LiHMDS) with water at ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. Threshold Limit Values (TLVs) | response.restoration.noaa.gov [response.restoration.noaa.gov]
- 4. purdue.edu [purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. research.uga.edu [research.uga.edu]
- 12. gelest.com [gelest.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. gelest.com [gelest.com]
- 18. researchgate.net [researchgate.net]
Stability and Storage of Lithium Bis(trimethylsilyl)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base indispensable in a myriad of organic syntheses, from routine deprotonations to the formation of complex stereocenters in pharmaceutical intermediates. Its high reactivity, however, is intrinsically linked to its instability, necessitating stringent storage and handling protocols to ensure its efficacy and safety. This technical guide provides an in-depth overview of the stability of LiHMDS and the optimal conditions for its storage and handling.
Factors Influencing the Stability of LiHMDS
The stability of LiHMDS is primarily compromised by its extreme sensitivity to atmospheric moisture and oxygen. Decomposition can also be accelerated by elevated temperatures and the presence of various impurities.
Atmospheric and Moisture Sensitivity: LiHMDS reacts readily with water and carbon dioxide from the atmosphere. This degradation pathway leads to the formation of non-basic and insoluble byproducts, principally lithium hydroxide, lithium carbonate, and hexamethyldisilazane (B44280) (HMDS), which can contaminate reaction mixtures and reduce the molarity of the active base.[1] The quality of LiHMDS solutions can deteriorate rapidly upon even brief exposure to the atmosphere.[1]
Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote decomposition. Solid LiHMDS is a flammable solid, and similar materials have been reported to ignite spontaneously if heated to over 170°C in the air. For solutions, particularly those in tetrahydrofuran (B95107) (THF), elevated temperatures can also increase the rate of solvent degradation and peroxide formation.
Solvent Effects: The choice of solvent significantly impacts the stability and aggregation state of LiHMDS. In coordinating solvents like ethers (e.g., THF), LiHMDS exists predominantly as monomers and dimers.[2] However, THF can form explosive peroxides upon prolonged storage, especially after the container has been opened.[3] Solutions in less coordinating hydrocarbon solvents like hexanes or toluene (B28343) are generally considered to have better long-term stability.[4]
Impurities: The presence of certain impurities can catalyze the decomposition of LiHMDS. For instance, the presence of lithium alkoxides, formed from the reaction of organolithiums with oxygen, can accelerate the thermal degradation of the reagent.
Recommended Storage and Handling Procedures
To maintain the integrity and reactivity of LiHMDS, strict adherence to proper storage and handling protocols is paramount.
Storage Conditions:
-
Atmosphere: LiHMDS, both as a solid and in solution, must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1][3] Containers should be sealed with high-quality septa to allow for the withdrawal of the reagent without compromising the inert atmosphere.
-
Temperature: Storage temperatures should be maintained below 25°C.[3] Refrigeration is often recommended to further minimize degradation.
-
Container: Use only containers specifically designed for air-sensitive reagents. For solutions, bottles with septum-inlet caps (B75204) are standard.
Handling Procedures:
-
All manipulations of LiHMDS should be performed using standard Schlenk line or glovebox techniques to exclude air and moisture.
-
Use dry, inert gas (nitrogen or argon) to create a positive pressure in the storage container before withdrawing the reagent.
-
Employ clean, dry syringes and needles for transferring solutions.
-
After withdrawal, the septum should be resealed, for example with paraffin (B1166041) film, to prevent atmospheric contamination.
The following diagram illustrates a recommended workflow for the safe handling of LiHMDS solutions.
Decomposition Pathways
The primary decomposition pathway for LiHMDS involves its reaction with atmospheric components. The simplified reactions are as follows:
-
Reaction with Water (Hydrolysis): LiN(Si(CH₃)₃)₂ + H₂O → HN(Si(CH₃)₃)₂ + LiOH
-
Reaction with Carbon Dioxide: LiN(Si(CH₃)₃)₂ + CO₂ → LiOCO₂N(Si(CH₃)₃)₂ (unstable intermediate) Further reaction can lead to the formation of lithium carbonate.
The following diagram illustrates the atmospheric degradation pathway.
Quantitative Stability Data
Obtaining precise, publicly available quantitative data on the decomposition rate of LiHMDS is challenging. Most suppliers provide general guidelines rather than detailed kinetic studies. The stability is highly dependent on the specific storage conditions, frequency of container access, and the initial purity of the material.
| Parameter | Condition | Observation/Recommendation | Source |
| Shelf Life (unopened) | Stored as recommended | Not explicitly defined by most suppliers, but long-term stability is expected. | General Knowledge |
| Shelf Life (opened) | 1M solution in THF, handled correctly | A shelf life of 6 months is suggested. | [3] |
| Appearance of Degradation | Solution becomes cloudy and develops color | Indicates reaction with atmospheric moisture and CO₂.[1] | [1] |
| Solvent Choice | Hydrocarbon vs. THF | Solutions in hydrocarbons (hexane, toluene) are generally more stable for long-term storage than THF solutions.[4] | [4] |
Experimental Protocols for Stability Assessment
Regularly assessing the molarity of LiHMDS solutions is crucial, especially for opened containers or those stored for extended periods. Titration and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.
Titration for Molarity Determination
Principle: A known amount of a protic acid is titrated with the LiHMDS solution using an indicator. The endpoint is signaled by a color change, indicating the complete consumption of the acid.
Reagents and Equipment:
-
Anhydrous diphenylacetic acid (indicator and titrant)
-
Anhydrous THF (solvent)
-
Dry, inert atmosphere setup (Schlenk line or glovebox)
-
Dry glassware (burette, flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 0.1 mmol of anhydrous diphenylacetic acid into a dry flask equipped with a magnetic stir bar.
-
Add 5-10 mL of anhydrous THF to dissolve the diphenylacetic acid. The solution should be colorless.
-
Fill a dry burette with the LiHMDS solution to be standardized.
-
Slowly add the LiHMDS solution to the stirred diphenylacetic acid solution.
-
The endpoint is reached upon the appearance of a persistent pale yellow color, indicating the formation of the dianion of diphenylacetic acid.
-
Record the volume of LiHMDS solution added.
-
Calculate the molarity of the LiHMDS solution using the following formula:
Molarity (M) = (moles of diphenylacetic acid) / (Volume of LiHMDS in Liters)
NMR Spectroscopy for Purity and Degradation Analysis
Principle: ¹H and ²⁹Si NMR spectroscopy can be used to assess the purity of LiHMDS and to detect the presence of degradation products. The relative integration of signals corresponding to LiHMDS and its degradation products (e.g., HMDS) can provide a quantitative measure of decomposition.
Sample Preparation (under inert atmosphere):
-
In a glovebox or using a Schlenk line, carefully transfer an aliquot of the LiHMDS solution into a dry NMR tube.
-
Add a suitable deuterated solvent that is compatible and unreactive with LiHMDS (e.g., benzene-d₆, toluene-d₈). Chlorinated solvents should be avoided as they can react with LiHMDS.
-
Seal the NMR tube under an inert atmosphere.
Data Acquisition:
-
Acquire ¹H and ²⁹Si NMR spectra.
-
For quantitative analysis, ensure appropriate relaxation delays are used.
Data Analysis:
-
In the ¹H NMR spectrum, the trimethylsilyl (B98337) protons of LiHMDS will appear as a sharp singlet. The corresponding protons in the degradation product, HMDS, will have a distinct chemical shift.
-
The percentage of active LiHMDS can be estimated by comparing the integration of the LiHMDS signal to the sum of the integrations of the LiHMDS and HMDS signals.
-
²⁹Si NMR can provide complementary information on the silicon-containing species present.
The following diagram outlines the experimental workflow for assessing the stability of a LiHMDS solution.
Conclusion
The potent reactivity of Lithium bis(trimethylsilyl)amide necessitates a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. By minimizing exposure to atmospheric moisture and oxygen, controlling storage temperature, and regularly verifying its molarity, researchers, scientists, and drug development professionals can ensure the consistent performance and safety of this critical reagent in their synthetic endeavors. The lack of extensive public data on its degradation kinetics underscores the importance of in-house quality control and adherence to best practices for handling air-sensitive materials.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 4. onepointesolutions.com [onepointesolutions.com]
Methodological & Application
LiHMDS: A Powerful Non-Nucleophilic Base for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its potent basicity, coupled with significant steric hindrance, allows for highly selective deprotonation of a wide range of substrates without the complication of nucleophilic side reactions. This unique combination of properties makes LiHMDS a superior choice for a multitude of transformations, from the precise generation of kinetic enolates to the facilitation of complex cyclization cascades. These application notes provide a comprehensive overview of the utility of LiHMDS, complete with detailed experimental protocols and comparative data to guide researchers in academia and industry.
Key Properties and Advantages
LiHMDS is a strong, non-nucleophilic base with a pKa of its conjugate acid, bis(trimethylsilyl)amine, around 26 in THF.[1][2] Its two bulky trimethylsilyl (B98337) groups effectively shield the nitrogen anion, preventing it from acting as a nucleophile and attacking electrophilic centers.[2][3] This characteristic is paramount for achieving clean and high-yielding reactions, particularly when working with sensitive substrates possessing multiple reactive sites.[2][4]
Advantages of LiHMDS:
-
High Regioselectivity: Facilitates the formation of the kinetic (less substituted) enolate from unsymmetrical ketones, a crucial step in many carbon-carbon bond-forming reactions.[5]
-
Minimal Nucleophilicity: Avoids unwanted side reactions, such as 1,2-addition to carbonyls, which can be problematic with smaller, more nucleophilic bases.[6][7]
-
Excellent Solubility: Readily dissolves in a variety of aprotic organic solvents like tetrahydrofuran (B95107) (THF), toluene, and hexanes, ensuring homogeneous reaction conditions.[1][2]
-
Commercial Availability and In Situ Preparation: Available as a solution in various solvents or can be readily prepared in situ from bis(trimethylsilyl)amine and n-butyllithium.[8]
Applications in Organic Synthesis
The versatility of LiHMDS is demonstrated in its broad range of applications, including:
-
Enolate Formation: A primary application of LiHMDS is the generation of lithium enolates from ketones, esters, and amides for subsequent alkylation, aldol (B89426), and Claisen condensation reactions.[4][9]
-
Deprotonation of Weakly Acidic Protons: Its strong basicity enables the deprotonation of a variety of C-H, N-H, and O-H acids.
-
Directed Ortho-Metalation (DoM): Can be used for the regioselective deprotonation of aromatic compounds bearing directing groups.
-
Catalysis: LiHMDS can act as a catalyst in various transformations, including polymerization and transesterification reactions.[10]
Comparative Data of Strong Bases
The choice of base is critical for the outcome of a reaction. The following table provides a comparison of LiHMDS with other common strong, non-nucleophilic bases.
| Base | pKa of Conjugate Acid | Key Characteristics | Common Applications |
| LiHMDS | ~26[1][2] | Highly sterically hindered, low nucleophilicity, good solubility.[1][2][3] | Kinetic enolate formation, deprotonation of sensitive substrates.[5] |
| LDA | ~36 | Very strong base, sterically hindered but more nucleophilic than LiHMDS. | General purpose strong base for enolate formation. |
| KHMDS | ~26 | Similar to LiHMDS but with a potassium counterion, can lead to different reactivity and selectivity. | Can provide higher reactivity in some cases due to the more ionic K-N bond. |
| LiTMP | ~37 | Extremely sterically hindered, very low nucleophilicity. | Deprotonation of highly hindered substrates. |
Experimental Protocols
The following are detailed protocols for key reactions utilizing LiHMDS.
Protocol 1: Diastereoselective Aldol Reaction of a Ketone
This protocol describes the LiHMDS-mediated formation of a ketone enolate followed by a diastereoselective aldol reaction with an aldehyde.
Materials:
-
Ketone (1.0 equiv)
-
LiHMDS (1.1 equiv, as a 1.0 M solution in THF)
-
Aldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the ketone and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LiHMDS solution dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the aldehyde dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude aldol product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Example:
| Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Propiophenone | Benzaldehyde | 85 | 95:5 |
| Cyclohexanone | Isobutyraldehyde | 92 | 90:10 |
Protocol 2: Ireland-Claisen Rearrangement
This protocol details the LiHMDS-mediated enolization of an allyl ester followed by a[3][3]-sigmatropic rearrangement. An example of this reaction using LiHMDS in a triethylamine (B128534)/toluene solvent system has been shown to proceed with high E-selectivity for the enolate, leading to excellent diastereoselectivity in the rearranged product.[8]
Materials:
-
Allyl ester (1.0 equiv)
-
LiHMDS (3.0 equiv, as a 1.0 M solution in THF)
-
Triethylamine (Et₃N, 10 equiv per lithium)
-
Anhydrous Toluene
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the allyl ester in anhydrous toluene.
-
Add triethylamine to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add the LiHMDS solution and stir for 30 minutes to form the enolate.
-
Warm the reaction mixture to -20 °C and stir for 4-6 hours to effect the rearrangement.
-
Quench the reaction at -20 °C by adding a solution of TMSCl in toluene.
-
Allow the mixture to warm to room temperature.
-
Dilute with pentane and wash with cold aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data Example: [8]
| Allyl Ester | Yield (%) | Diastereomeric Ratio |
| Allyl propanoate | 79 | 35:1 |
| Allyl 2-methylpropanoate | 70 | 33:1 |
Protocol 3: Alkylation of a β-Hydroxy Ester (Fráter–Seebach Alkylation)
This protocol outlines the diastereoselective alkylation of a chiral β-hydroxy ester dianion generated using LiHMDS. This method is highly effective for introducing substituents at the α-position with excellent stereocontrol.
Materials:
-
Chiral β-hydroxy ester (1.0 equiv)
-
LiHMDS (2.2 equiv, as a 1.0 M solution in THF)
-
Alkyl halide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the β-hydroxy ester and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LiHMDS solution dropwise. A color change is typically observed.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete dianion formation.
-
Cool the reaction back down to -78 °C.
-
Add the alkyl halide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Example:
| β-Hydroxy Ester | Alkyl Halide | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Ethyl (S)-3-hydroxybutanoate | Benzyl bromide | 90 | >95:5 |
| Methyl (R)-3-hydroxy-3-phenylpropanoate | Methyl iodide | 85 | >98:2 |
Visualizing LiHMDS-Mediated Reactions
The following diagrams illustrate key concepts and workflows related to the use of LiHMDS in organic synthesis.
Caption: Regioselective enolate formation using LiHMDS.
Caption: Experimental workflow for a LiHMDS-mediated aldol reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for In-Situ Preparation of LiHMDS with n-Butyllithium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis.[1][2] Its significant steric hindrance makes it ideal for selective deprotonation reactions, such as the formation of kinetic enolates, without competing nucleophilic addition.[1] While commercially available, in-situ preparation from hexamethyldisilazane (B44280) (HMDS) and n-butyllithium (n-BuLi) is a common, cost-effective laboratory practice that ensures a fresh, active reagent.[1][3] This document provides a detailed protocol for the safe and efficient in-situ synthesis of LiHMDS.
Principle
The preparation of LiHMDS is an acid-base reaction where the strong base, n-butyllithium, deprotonates the weakly acidic hexamethyldisilazane.[1] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. The primary byproduct of this reaction is butane (B89635) gas.
Reaction: HN(Si(CH₃)₃)₂ + C₄H₉Li → LiN(Si(CH₃)₃)₂ + C₄H₁₀
Materials and Equipment
-
Reagents:
-
Hexamethyldisilazane (HMDS), anhydrous (freshly distilled or from a sealed bottle is recommended)[3]
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M; should be titrated before use)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
-
Equipment:
-
Two- or three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles for transferring anhydrous liquids
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone or ice/water)
-
Standard laboratory glassware for workup (if needed)
-
Quantitative Data Summary
The following table outlines the reagent quantities for preparing approximately 100 mL of a 0.5 M LiHMDS solution. The concentration of the n-BuLi solution is assumed to be 2.5 M in hexanes. A slight excess of HMDS is used to ensure all the pyrophoric n-BuLi is consumed.[3]
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Concentration (M) | Moles (mmol) | Equivalents | Volume/Mass |
| n-Butyllithium | C₄H₉Li | 64.06 | ~0.68 (solution) | 2.5 | 50.0 | 1.0 | 20.0 mL |
| Hexamethyldisilazane | C₆H₁₉NSi₂ | 161.40 | 0.774 | - | 52.5 | 1.05 | 8.48 g (10.96 mL) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | - | - | - | 80.0 mL |
| Final Product | LiHMDS | 167.33 | - | ~0.5 | ~50.0 | - | ~100 mL |
Detailed Experimental Protocol
This protocol is designed for the preparation of an approximately 0.5 M solution of LiHMDS in a THF/hexanes mixture.
-
Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a gas adapter connected to a nitrogen or argon line on the other. Flame-dry the glassware under vacuum or oven-dry it prior to use. Purge the flask with the inert gas for at least 15-20 minutes.
-
Reagent Addition:
-
Through the septum, add 80 mL of anhydrous THF to the flask via a syringe.
-
Add 10.96 mL (52.5 mmol, 1.05 eq.) of hexamethyldisilazane to the stirred THF.[3]
-
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 10 minutes. For less stringent applications, an ice bath (0 °C) can be used.[4][5]
-
n-BuLi Addition: Slowly add 20.0 mL (50.0 mmol, 1.0 eq.) of 2.5 M n-butyllithium solution dropwise via a syringe over 15-20 minutes.[4] Ensure the tip of the needle is submerged in the solution to avoid localized heating. Maintain the internal temperature below -65 °C during the addition.[4]
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C in an ice bath. Stir for an additional 10-30 minutes at 0 °C.[3] The deprotonation is typically complete when the evolution of butane gas ceases.[3]
-
Use: The resulting clear, colorless to pale yellow solution of LiHMDS is now ready for immediate use in subsequent reactions.[3] The final concentration will be approximately 0.5 M in a 4:1 THF/hexanes solvent mixture.
Visualization of Experimental Workflow
Caption: Workflow for the in-situ preparation of LiHMDS.
Safety Precautions
n-Butyllithium is an extremely pyrophoric material that can ignite spontaneously on contact with air.[6] It also reacts violently with water.[7] All operations should be conducted by trained personnel under strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, tightly fitting safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but check for compatibility and breakthrough times).[7][8]
-
Inert Atmosphere: All transfers and reactions involving n-BuLi must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6][9]
-
Handling: Use proper syringe or cannula transfer techniques for pyrophoric liquids.[10] Never draw more than two-thirds of the syringe's capacity. Ensure all glassware is completely dry.
-
Spill Management: In case of a small spill, cover the material with a non-combustible absorbent material like dry sand or vermiculite.[6] Do not use water or a carbon dioxide fire extinguisher. Use a dry powder (Class D) extinguisher. Evacuate the area and notify safety personnel for larger spills.[7]
-
Waste Disposal and Quenching: Unused n-BuLi and the LiHMDS solution must be quenched carefully. This is typically done by slowly adding the reagent to a cooled, stirred, non-protic solvent like hexane, followed by the very slow addition of a proton source like isopropanol, and then cautiously adding ethanol (B145695) or methanol (B129727) before finally adding water. Contaminated materials (syringes, needles) should be treated as hazardous waste.[6]
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Deprotonation of Ketones Using LiHMDS to Form Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of ketones to form enolates is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as a preeminent reagent for this transformation due to its strong basicity, high steric hindrance, and non-nucleophilic nature. These properties allow for the efficient and selective generation of enolates, which are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of LiHMDS in ketone deprotonation.
Advantages of LiHMDS for Enolate Formation
LiHMDS offers several distinct advantages over other strong bases, such as lithium diisopropylamide (LDA):
-
Steric Hindrance: The two bulky trimethylsilyl (B98337) groups surrounding the nitrogen atom prevent the amide from acting as a nucleophile, thereby minimizing side reactions such as addition to the carbonyl group.[1][2]
-
High Selectivity: The steric bulk of LiHMDS allows for the selective deprotonation of the less sterically hindered α-proton, leading to the formation of the kinetic enolate under appropriate conditions.[3]
-
Favorable pKa: The conjugate acid of LiHMDS, hexamethyldisilazane (B44280) (HMDS), has a pKa of approximately 26-30, making LiHMDS a sufficiently strong base to deprotonate a wide range of ketones (typical α-proton pKa ~19-20).[4][5]
-
Commercial Availability and Stability: LiHMDS is commercially available as a solid or in solution and is generally more stable than LDA.[6]
Mechanism of Deprotonation: Kinetic vs. Thermodynamic Control
The regioselectivity of ketone deprotonation can be precisely controlled to favor either the kinetic or the thermodynamic enolate.
-
Kinetic Enolate: Formed by the rapid and irreversible removal of the most accessible (least sterically hindered) α-proton. This is typically achieved at low temperatures (e.g., -78 °C) using a strong, sterically hindered base like LiHMDS. The kinetic enolate is the less substituted and generally less stable of the two possible enolates.[3]
-
Thermodynamic Enolate: The more substituted and more stable enolate, formed under conditions that allow for equilibration. This is favored by using a slight excess of the ketone, a weaker base, or higher reaction temperatures, which allows the initially formed kinetic enolate to isomerize to the more stable thermodynamic form.[3]
The choice of solvent also plays a critical role in the selectivity of the deprotonation, influencing the aggregation state (monomer, dimer, etc.) of LiHMDS and the transition state of the reaction.[7][8]
Data Presentation
Table 1: pKa Values of Common Ketones
| Ketone | Structure | pKa |
| Acetone | CH₃COCH₃ | ~19-20[9][10] |
| Cyclohexanone | c-(CH₂)₅CO | ~18 |
| 2-Methylcyclohexanone | CH₃(C₆H₉)O | ~18 |
| Acetophenone | C₆H₅COCH₃ | ~19 |
| 1,3-Diketones (e.g., Acetylacetone) | CH₃COCH₂COCH₃ | ~9[10] |
Table 2: Regioselectivity of 2-Methylcyclohexanone Deprotonation
| Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio |
| LiHMDS | THF | -78 | >98:2 |
| LiHMDS | THF/HMPA | -78 | <2:98 |
| LDA | THF | -78 | 98:2[11] |
| NaH | THF | 25 | 10:90[11] |
Table 3: E/Z Selectivity of Acyclic Ketone Deprotonation with LiHMDS
| Ketone | Solvent | Temperature (°C) | E:Z Ratio |
| 3-Pentanone | Et₃N/Toluene | -78 | 140:1[12] |
| 3-Pentanone | THF | -78 | 1:4[12] |
| 1-Phenyl-2-butanone | Et₃N/Toluene | -78 | 3.5:1[12] |
| 1-Phenyl-2-butanone | THF | -78 | 1:>100[12] |
Experimental Protocols
Safety Precautions: LiHMDS is a flammable and corrosive reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn.
Protocol 1: General Procedure for Kinetic Enolate Formation and Trapping
This protocol describes the formation of the kinetic enolate of an unsymmetrical ketone and its subsequent trapping as a silyl (B83357) enol ether.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
LiHMDS (1.0 M solution in THF)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the ketone (1.0 equiv) and anhydrous THF under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Trapping: In a separate flame-dried flask, prepare a solution of TMSCl (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purification: Purify the product by distillation or column chromatography.
Protocol 2: General Procedure for Thermodynamic Enolate Formation
This protocol describes the formation of the thermodynamic enolate through equilibration.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
LiHMDS (0.95 equiv, 1.0 M solution in THF)
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the ketone (1.0 equiv) and anhydrous THF under an argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add LiHMDS (0.95 equiv) dropwise.
-
Equilibration: Stir the reaction mixture at room temperature for 2-4 hours to allow for equilibration to the thermodynamic enolate.
-
Reaction with Electrophile: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) and add the electrophile (1.1 equiv) dropwise.
-
Reaction Completion: Stir the reaction until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Caption: General Experimental Workflow for Enolate Formation.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. Enolate synthesis [quimicaorganica.org]
- 6. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 7. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. benchchem.com [benchchem.com]
- 12. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Lithium Hexamethyldisilazide (LiHMDS) in Aldol Condensation Reactions
Introduction
Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis. With a pKa of approximately 26 for its conjugate acid, it is highly effective for the deprotonation of a variety of carbon acids, including ketones, esters, and other carbonyl compounds, to form lithium enolates.[1] Its significant steric bulk, arising from the two trimethylsilyl (B98337) groups, minimizes side reactions such as nucleophilic attack on the carbonyl substrate. This characteristic makes LiHMDS particularly valuable for generating specific enolate geometries under kinetic control, which is a cornerstone of modern stereoselective synthesis.[2][3]
In the context of the aldol (B89426) condensation, LiHMDS is instrumental in the pre-formation of lithium enolates from a carbonyl donor. This approach allows for "directed" or "crossed" aldol reactions, where the pre-formed enolate can react cleanly with a different carbonyl acceptor without significant self-condensation.[3] The choice of reaction conditions, particularly the solvent, can profoundly influence the stereochemical outcome of the reaction by controlling the E/Z geometry of the enolate, which in turn dictates the syn or anti configuration of the resulting β-hydroxy carbonyl product.[4]
Key Advantages of LiHMDS in Aldol Reactions:
-
High Regioselectivity: Its bulky nature favors the deprotonation of the less hindered α-proton, leading to the formation of the kinetic enolate.[3]
-
Strong Base: Effectively deprotonates a wide range of carbonyl compounds.
-
Non-Nucleophilic: Minimizes competitive 1,2-addition to the carbonyl group.
-
Tunable Stereoselectivity: The geometry of the enolate and the subsequent aldol diastereoselectivity can be controlled by the choice of solvents and additives.[4][5]
-
Industrial Scalability: LiHMDS is commercially available and routinely used for complex drug synthesis on a large scale.[4]
Reaction Mechanism and Stereochemical Control
The generally accepted mechanism for a LiHMDS-mediated aldol addition involves three key steps:
-
Enolate Formation: The carbonyl compound (ketone or ester) is deprotonated by LiHMDS at a low temperature (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding lithium enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The stereochemical course of this step is often rationalized using the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state involving the lithium cation coordinating both the enolate oxygen and the aldehyde oxygen.
-
Protonation/Workup: The resulting lithium alkoxide is quenched with a mild acid (e.g., saturated aqueous NH₄Cl) to yield the final β-hydroxy carbonyl product.
The stereochemistry of the aldol adduct (syn or anti) is directly correlated with the geometry (Z or E) of the lithium enolate.[2] In THF, LiHMDS often promotes the formation of Z-enolates from many acyclic ketones, leading to syn-aldol products. Conversely, using a non-coordinating solvent system like triethylamine (B128534) (Et₃N)/toluene has been shown to favor the formation of E-enolates, resulting in high selectivity for anti-aldol products.[4]
Caption: General mechanism of a LiHMDS-mediated aldol addition reaction.
Quantitative Data Summary
The following table summarizes the diastereoselectivity of LiHMDS-mediated aldol condensations under different solvent conditions. The data highlights the critical role of the solvent system in directing the stereochemical outcome.
| Entry | Ketone/Ester | Aldehyde | Base/Solvent System | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | 3-Pentanone | Isobutyraldehyde | LiHMDS / THF | - | 1:4 |
| 2 | 3-Pentanone | Isobutyraldehyde | LiHMDS / Et₃N-Toluene | 72 | 25:1 |
| 3 | Propiophenone | Isobutyraldehyde | LiHMDS / THF | - | 1:1.5 |
| 4 | Propiophenone | Isobutyraldehyde | LiHMDS / Et₃N-Toluene | 75 | 18:1 |
Data sourced from Collum, D. B., et al. J. Am. Chem. Soc.[4]
Detailed Experimental Protocols
Protocol 1: anti-Selective Aldol Condensation using LiHMDS in Et₃N/Toluene
This protocol is adapted from methodology that favors the formation of the E-enolate to yield the anti-aldol adduct.[4]
Materials:
-
Ketone (e.g., 3-Pentanone, 1.0 mmol)
-
Aldehyde (e.g., Isobutyraldehyde, 1.2 mmol)
-
LiHMDS (1.0 M solution in THF/Toluene, 3.0 mmol, 3.0 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard solvents for workup (e.g., ethyl acetate (B1210297), brine)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 mmol) and anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add anhydrous triethylamine followed by the dropwise addition of the LiHMDS solution (3.0 mmol). Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 mmol) dropwise to the enolate solution, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-aldol adduct.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereoselective Synthesis Using Chiral Lithium Amide Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral lithium amide (CLA) bases are powerful reagents in modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These strong, non-nucleophilic bases can effectively differentiate between enantiotopic or diastereotopic protons, leading to the formation of enantioenriched intermediates such as chiral enolates. This capability has been instrumental in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[1] This document provides an overview of the applications of chiral lithium amide bases in key stereoselective transformations, complete with detailed experimental protocols and comparative data.
The utility of chiral lithium amides stems from their ability to form well-defined aggregated structures with substrates, creating a chiral environment that directs the stereochemical outcome of a reaction.[2][3] Key applications that will be discussed include the enantioselective deprotonation of prochiral ketones, the rearrangement of epoxides to chiral allylic alcohols, and stereoselective aldol (B89426) reactions.[4][5][6]
Core Principles and Mechanisms
The stereoselectivity of reactions mediated by chiral lithium amides is governed by the structure of the base, the substrate, and the reaction conditions. The chiral amine precursor, often derived from readily available natural sources like amino acids, is deprotonated with an organolithium reagent, typically n-butyllithium, to generate the active lithium amide base in situ.[5][7]
The general mechanism for the enantioselective deprotonation of a prochiral ketone involves the formation of a complex between the chiral lithium amide and the ketone. Within this complex, the chiral environment dictates which of the two enantiotopic α-protons is abstracted, leading to the formation of a chiral lithium enolate. This enolate can then be trapped with an electrophile to yield an enantioenriched product.[1][6]
Caption: General mechanism of asymmetric deprotonation.
Key Applications and Experimental Data
Enantioselective Deprotonation of Prochiral Ketones
The enantioselective deprotonation of prochiral ketones to form chiral enolates is a cornerstone application of chiral lithium amides.[4] These enolates can be trapped with various electrophiles, most commonly silylating agents, to afford chiral silyl enol ethers, which are versatile synthetic intermediates.[8] The choice of the chiral amine, solvent, and additives can significantly influence the enantioselectivity of the process.
Table 1: Enantioselective Silylation of 4-Substituted Cyclohexanones
| Entry | Ketone (R) | Chiral Amine | Conditions | Yield (%) | ee (%) | Reference |
| 1 | t-Bu | (R,R)-bis(1-phenylethyl)amine | THF, TMSCl, -78 °C | 95 | 92 | Simpkins et al. |
| 2 | Me | Polymer-supported (S)-valine derivative | THF, TMSCl, rt | 90 | 82 | [4] |
| 3 | Ph | (R)-N-benzyl-1-phenylethylamine | Et2O, TMSCl, -78 °C | 88 | 85 | Koga et al. |
| 4 | i-Pr | Polymer-supported (S)-phenylalanine methyl ester derivative | THF, TMSCl, rt | 85 | 78 | [4] |
Enantioselective Rearrangement of Epoxides
Chiral lithium amides can mediate the enantioselective rearrangement of meso-epoxides into chiral allylic alcohols.[9][10] This transformation is a powerful method for desymmetrization and provides access to valuable chiral building blocks.[1][9] The reaction proceeds via a deprotonation adjacent to the epoxide ring, followed by ring-opening.
Table 2: Enantioselective Rearrangement of Epoxides to Allylic Alcohols
| Entry | Epoxide | Chiral Amine | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexene (B86901) oxide | (R)-N-methyl-1-tert-butyl-2-pyrrolidinoethanamine | THF, 0 °C to rt, 16 h | 70 | 80 | [9] |
| 2 | Cyclopentene oxide | (S)-2-(pyrrolidinomethyl)pyrrolidine | THF, LiBr, -78 °C | 85 | 95 | Asami et al. |
| 3 | cis-Stilbene oxide | (R,R)-1,2-bis(dimethylamino)cyclohexane | Hexane, 25 °C | 60 | 75 | Whitesell et al. |
| 4 | Cyclooctene oxide | (R)-phenylglycine derivative | THF, 0 °C to rt | - | >90 | [9][10] |
Diastereoselective Aldol Reactions
Chiral lithium amides can also be employed to control the stereochemistry of aldol reactions.[5] In these cases, the base not only generates the enolate but also remains associated with it, influencing the facial selectivity of the subsequent reaction with an aldehyde. This approach can lead to high levels of both diastereoselectivity and enantioselectivity.
Table 3: Chiral Lithium Amide Mediated Aldol Reactions
| Entry | Ketone | Aldehyde | Chiral Amine | Yield (%) | dr | ee (%) | Reference |
| 1 | Tropinone | Benzaldehyde | (R,R)-bis(1-phenylethyl)amine | 85 | >95:5 (syn/anti) | 95 | [6] |
| 2 | 1,4-Cyclohexanedione monoethylene ketal | Benzaldehyde | C2-symmetric diamine | 70 | 98:2 | 75 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Deprotonation of a Prochiral Ketone
This protocol is a representative example for the enantioselective silylation of 4-tert-butylcyclohexanone (B146137).
Materials:
-
(R,R)-bis(1-phenylethyl)amine
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-tert-butylcyclohexanone
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amine (1.1 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the chiral lithium amide base.
-
In a separate flask, prepare a solution of 4-tert-butylcyclohexanone (1.0 equivalent) and trimethylsilyl chloride (1.2 equivalents) in anhydrous THF.
-
Add the ketone/TMSCl solution dropwise to the chiral base solution at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired silyl enol ether.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Workflow for enantioselective deprotonation.
Protocol 2: General Procedure for Enantioselective Rearrangement of Cyclohexene Oxide
This protocol is adapted from the work of Asami and co-workers for the synthesis of (S)-2-cyclohexen-1-ol.[9]
Materials:
-
Chiral diamine (e.g., (R)-N-methyl-1-tert-butyl-2-pyrrolidinoethanamine) (1.1 equivalents)
-
n-Butyllithium (1.1 equivalents, 1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexene oxide (1.0 equivalent)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral diamine (1.1 equivalents) and anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise. Stir for 15 minutes at 0 °C.
-
Add cyclohexene oxide (1.0 equivalent) to the solution.
-
Allow the reaction to stir for 16 hours, during which the temperature is allowed to rise from 0 °C to room temperature.
-
Remove most of the THF in vacuo at 0 °C.
-
Take up the residue in diethyl ether (30 mL).
-
Wash the ethereal solution with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis or by derivatization with a chiral auxiliary followed by NMR analysis.
Conclusion
Chiral lithium amide bases are indispensable tools in asymmetric synthesis, offering a reliable and effective strategy for the stereoselective deprotonation of prochiral substrates and the catalysis of other stereoselective transformations. The modularity of the chiral amines allows for fine-tuning of the steric and electronic properties of the base to achieve high levels of stereocontrol for a given substrate. The protocols and data presented herein serve as a practical guide for researchers in academia and industry to harness the potential of these versatile reagents in the synthesis of enantiomerically pure compounds. Further developments, including the use of catalytic amounts of chiral bases, continue to expand the scope and utility of this powerful synthetic methodology.[11]
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Recent advances in asymmetric synthesis using chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
Application Notes and Protocols: LiHMDS in Carbon-Carbon Bond Formation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lithium hexamethyldisilazide (LiHMDS), with the chemical formula LiN(Si(CH₃)₃)₂, is a potent, non-nucleophilic base widely employed in organic synthesis.[1][2] Its significant steric bulk, provided by the two trimethylsilyl (B98337) groups, prevents it from acting as a nucleophile, thus minimizing side reactions and leading to cleaner reaction profiles and higher yields in sensitive transformations.[1] This characteristic makes LiHMDS an invaluable tool for the deprotonation of a variety of carbon acids to form reactive intermediates like enolates and acetylides, which are pivotal for constructing carbon-carbon bonds.[1] LiHMDS is less basic than other lithium amides such as lithium diisopropylamide (LDA), with a pKa of its conjugate acid around 26 (compared to ~36 for diisopropylamine), which can be advantageous in certain applications.[2] It is soluble in many non-polar organic solvents, and its reactivity can be finely tuned by the choice of solvent, temperature, and additives.[1][3]
This document provides detailed application notes and experimental protocols for the use of LiHMDS in key carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Claisen condensations, and Michael additions.
Enolate Formation: The Gateway to C-C Bonds
The primary role of LiHMDS in carbon-carbon bond formation is the generation of enolates from carbonyl compounds. The stereochemistry (E/Z) of the resulting enolate is crucial as it often dictates the stereochemical outcome of subsequent reactions. The choice of solvent has a profound impact on the E/Z selectivity of LiHMDS-mediated enolizations.
-
In THF: LiHMDS-mediated enolizations in tetrahydrofuran (B95107) (THF) often proceed through a monomer-based transition state and tend to be moderately Z-selective.[3]
-
In Triethylamine (B128534)/Toluene (B28343): A combination of triethylamine (Et₃N) and toluene promotes a dimer-based enolization mechanism, leading to rapid reactions and high E-selectivity.[4][5]
The mechanism of enolization and the resulting enolate geometry are influenced by the aggregation state of LiHMDS, which exists as a cyclic trimer in the solid state and can form monomers, dimers, and mixed aggregates in solution.[4][6]
Experimental Protocol: General Procedure for Enolate Formation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), an oven-dried round-bottom flask equipped with a magnetic stir bar is charged with the carbonyl substrate.
-
Solvent Addition: Anhydrous solvent (e.g., THF, toluene/triethylamine) is added via syringe.
-
Cooling: The solution is cooled to the desired temperature (typically -78 °C to 0 °C) in a suitable cooling bath.
-
Base Addition: A solution of LiHMDS (commercially available or freshly prepared) is added dropwise to the stirred solution of the substrate.
-
Enolization: The reaction mixture is stirred at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Reaction with Electrophile: The desired electrophile is then added to the solution of the pre-formed enolate.
Caption: General workflow for LiHMDS-mediated C-C bond formation.
Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. The stereoselectivity of the reaction (syn vs. anti) is highly dependent on the geometry of the pre-formed lithium enolate.
Data Presentation: Stereoselectivity in LiHMDS-Mediated Aldol Reactions
| Carbonyl Substrate | Solvent System | Enolate Geometry | Aldehyde | Product Ratio (anti:syn) | Reference |
| Acyclic Ketone (e.g., 3-pentanone) | Et₃N/Toluene | High E-selectivity | i-PrCHO | 18:1 | [4] |
| Acyclic Ketone (e.g., 3-pentanone) | THF | - | i-PrCHO | - (Lower selectivity) | [4] |
Experimental Protocol: LiHMDS-Mediated Aldol Condensation
-
Enolate Formation: Generate the lithium enolate of the ketone (1.0 equiv) using LiHMDS (1.1 equiv) in the chosen solvent system (e.g., Et₃N/toluene for E-selective enolization) at -78 °C for 1 hour, following the general protocol.[4]
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Stereochemical pathways in the LiHMDS-mediated aldol reaction.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. LiHMDS is an effective base for promoting mixed Claisen condensations by selectively forming the enolate of one ester, which can then react with another.[2]
Data Presentation: LiHMDS in Mixed Claisen Condensation
| Ester 1 (Enolate Source) | Ester 2 (Electrophile) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl acetate | Methyl benzoate | THF | -78 to rt | ~75-85 (Typical) | General Knowledge |
| t-Butyl acetate | Ethyl propionate | THF | -78 to rt | ~70-80 (Typical) | General Knowledge |
Experimental Protocol: LiHMDS-Mediated Mixed Claisen Condensation
-
Enolate Formation: Under an inert atmosphere, add LiHMDS (1.1 equiv) to a cooled (-78 °C) solution of the ester to be enolized (1.0 equiv) in anhydrous THF. Stir for 30 minutes.
-
Electrophile Addition: Add the second ester (the electrophile, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting β-keto ester by column chromatography.
Michael Addition
In the Michael addition, a nucleophile (the Michael donor, often an enolate) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion. LiHMDS is used to generate the enolate donor under conditions that favor the 1,4-addition over competitive 1,2-addition.
Data Presentation: LiHMDS in Michael Addition
| Michael Donor (Enolate from) | Michael Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | Chalcone | THF | -78 to rt | High | [7] |
| 2-Methylcyclohexanone | Methyl vinyl ketone | THF | -78 to 0 | Good | General Knowledge |
Experimental Protocol: LiHMDS-Mediated Michael Addition
-
Enolate Formation: Generate the lithium enolate of the donor carbonyl compound (1.0 equiv) with LiHMDS (1.1 equiv) in anhydrous THF at -78 °C for 1 hour.
-
Acceptor Addition: Add a solution of the α,β-unsaturated carbonyl compound (1.2 equiv) in THF to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl.
-
Work-up: Perform a standard aqueous work-up with an organic solvent like ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purification: Purify the 1,5-dicarbonyl product by column chromatography.
Caption: Workflow of a LiHMDS-mediated Michael addition reaction.
LiHMDS is a highly versatile and selective base for promoting a wide range of carbon-carbon bond-forming reactions that are fundamental in academic research and industrial drug development. Its steric hindrance and non-nucleophilic nature allow for the clean and efficient generation of key reactive intermediates, particularly enolates. By carefully selecting reaction conditions, such as the solvent system and temperature, chemists can exert significant control over the stereochemical outcome of these transformations. The protocols provided herein serve as a practical guide for the application of LiHMDS in these critical synthetic operations.
References
- 1. nbinno.com [nbinno.com]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enolate synthesis [quimicaorganica.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Utility of Lithium Hexamethyldisilazide (LiHMDS) in the Synthesis of Pharmaceutical Intermediates
Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis.[1] Its sterically hindered nature makes it particularly effective for the deprotonation of a variety of carbon acids, such as ketones, esters, and amides, to form reactive enolates without competing nucleophilic addition reactions.[1] This characteristic is invaluable in the construction of complex molecular architectures found in many pharmaceutical intermediates, where high selectivity and yield are paramount.[1] This document provides detailed application notes and experimental protocols for the use of LiHMDS in key transformations relevant to pharmaceutical synthesis.
Application Note 1: Intramolecular Cyclization for the Synthesis of 3-Amino Oxindoles
Introduction: The 3-amino oxindole (B195798) scaffold is a privileged structural motif present in numerous biologically active compounds and natural products. A robust method for the synthesis of this heterocyclic system involves the intramolecular cyclization of N-aryl amides. LiHMDS is an effective base for promoting this transformation, which proceeds through the formation of a 2-azaallyl anion intermediate. This method avoids the need for transition metal catalysts and external oxidants.
Reaction Principle: The reaction is initiated by the deprotonation of the α-carbon of the N-aryl amide by LiHMDS, forming a lithium enolate. A subsequent intramolecular nucleophilic attack of the enolate on the aryl ring, followed by elimination, leads to the formation of the 3-amino oxindole. The choice of substituents on the starting material can influence the reaction efficiency and the nature of the final product.
Workflow for LiHMDS-Mediated Intramolecular Cyclization:
Caption: Workflow for the synthesis of 3-amino oxindoles.
Quantitative Data Summary:
| Product | Starting Material | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Benzyl-3-phenylindolin-2-one | N-Benzyl-2-chloro-N-phenylacetamide | LiHMDS | THF | -78 to rt | 12 | 85 |
Experimental Protocol: Synthesis of 1-Benzyl-3-phenylindolin-2-one
Materials:
-
N-Benzyl-2-chloro-N-phenylacetamide
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-benzyl-2-chloro-N-phenylacetamide (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS (1.2 equiv, 1.0 M solution in THF) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 11 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 1-benzyl-3-phenylindolin-2-one.
Application Note 2: Dieckmann Condensation in the Synthesis of a (+)-Biotin Intermediate
Introduction: (+)-Biotin (Vitamin H) is a vital coenzyme, and its total synthesis is a significant undertaking in organic chemistry. The Dieckmann condensation is a key intramolecular reaction used to construct the thiophan-3-one ring system, a core component of biotin (B1667282). LiHMDS is an excellent base for this transformation, promoting the cyclization of diesters to form β-keto esters with high efficiency.
Reaction Principle: The Dieckmann condensation involves the intramolecular reaction of a diester to form a cyclic β-keto ester. LiHMDS selectively deprotonates the α-carbon of one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group. The subsequent elimination of an alkoxide and acidic work-up yields the desired cyclic β-keto ester intermediate.
Dieckmann Condensation Pathway:
Caption: LiHMDS-mediated Dieckmann condensation for biotin intermediate.
Quantitative Data Summary:
| Product | Starting Material | Base | Solvent | Temp. (°C) | Yield (%) |
| Thiophen-3-one intermediate | Diethyl 3,4-thiodipropanoate derivative | LiHMDS | THF | -78 to 0 | ~80 |
Experimental Protocol: Synthesis of a Thiophen-3-one Intermediate for (+)-Biotin
Materials:
-
Appropriate acyclic diester precursor (e.g., a derivative of diethyl 3,4-thiodipropanoate)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the diester starting material (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, and then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and quench by the slow addition of dilute HCl until the solution is acidic.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude β-keto ester can be used in the next step without further purification or can be purified by chromatography if necessary.
Application Note 3: Diastereoselective Aldol (B89426) Condensation
Introduction: The aldol condensation is a cornerstone of C-C bond formation in organic synthesis. The use of LiHMDS to generate lithium enolates allows for highly controlled and diastereoselective aldol reactions, which are critical in the synthesis of polyketide natural products and other complex pharmaceutical intermediates. The stereochemical outcome of the reaction (syn vs. anti) can often be controlled by the reaction conditions and the nature of the substrates.
Reaction Principle: LiHMDS is used to deprotonate a ketone or ester to form a specific (Z)- or (E)-enolate. This enolate then reacts with an aldehyde through a six-membered ring (Zimmerman-Traxler) transition state to produce a β-hydroxy carbonyl compound. The geometry of the enolate and the steric interactions in the transition state determine the diastereoselectivity of the product.
Aldol Condensation Workflow:
Caption: Diastereoselective aldol condensation using LiHMDS.
Quantitative Data Summary:
| Enolate Source | Aldehyde | Product | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 3-Pentanone (B124093) | Isobutyraldehyde (B47883) | anti-3-Hydroxy-2,4-dimethyl-5-heptanone | LiHMDS/Et₃N | Toluene (B28343) | -78 | 75 | 25:1 |
Experimental Protocol: anti-Selective Aldol Condensation [2]
Materials:
-
3-Pentanone
-
Isobutyraldehyde
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF or solid)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve LiHMDS (3.0 equiv) in a mixture of anhydrous toluene and triethylamine (Et₃N).
-
Cool the solution to -78 °C.
-
Add 3-pentanone (1.0 equiv) dropwise to the cold LiHMDS solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add freshly distilled isobutyraldehyde (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired anti-aldol product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
References
Application Notes and Protocols: LiHMDS as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Lithium bis(trimethylsilyl)amide (LiHMDS), with the chemical formula LiN(Si(CH₃)₃)₂, is a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Beyond its role in deprotonation reactions, LiHMDS is a critical reagent in organometallic chemistry, where it serves as a bulky anionic ligand to synthesize a diverse array of metal complexes. The resulting metal bis(trimethylsilyl)amide compounds are often soluble in nonpolar organic solvents, enhancing their reactivity compared to traditional metal halides.[1][2][3] The steric bulk of the bis(trimethylsilyl)amide ligand, often abbreviated as HMDS or N(SiMe₃)₂, plays a crucial role in stabilizing low-coordinate metal centers, leading to discrete and highly reactive monomeric or dimeric complexes.[1][2][3][4]
These organometallic complexes are valuable as precursors for the synthesis of more intricate coordination compounds, as catalysts in various organic transformations, and in the development of advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of LiHMDS as a ligand in the synthesis of organometallic complexes.
Applications of LiHMDS in Organometallic Synthesis
The primary application of LiHMDS in this context is the synthesis of metal bis(trimethylsilyl)amide complexes through salt metathesis reactions.[1][2][3] This general method involves the reaction of a metal halide with LiHMDS, leading to the formation of the corresponding metal amide and lithium halide, which typically precipitates from the reaction mixture.
General Reaction Scheme: MXn + n LiN(SiMe₃)₂ → M[N(SiMe₃)₂]n + n LiX (where X = Cl, Br, I)
This straightforward approach has been successfully applied to a wide range of metals, including those from the p-block, d-block (transition metals), and f-block (lanthanides and actinides).[1][3]
Key advantages of using LiHMDS to form metal amide complexes include:
-
Enhanced Solubility: The lipophilic nature of the trimethylsilyl (B98337) groups imparts solubility in nonpolar organic solvents such as hexane (B92381), toluene (B28343), and ethers, facilitating reactions in a homogeneous phase.[1][2]
-
Steric Protection: The significant steric hindrance provided by the bulky ligands can prevent oligomerization, leading to the formation of monomeric or dimeric complexes with low coordination numbers.[1][2] This steric shielding also enhances the reactivity of the metal center.
-
Versatile Precursors: Metal bis(trimethylsilyl)amide complexes are excellent starting materials for the synthesis of other organometallic compounds through reactions with protic ligand precursors.[2]
Quantitative Data: Structural and Spectroscopic Properties
The structural parameters of metal bis(trimethylsilyl)amide complexes are of significant interest as they provide insights into the bonding and reactivity of these compounds. Below is a summary of selected bond lengths and angles for various metal centers coordinated to the HMDS ligand.
| Metal Center | Complex | M-N Bond Length (Å) | N-M-N Bond Angle (°) | Si-N-Si Bond Angle (°) | Reference(s) |
| Iron (II) | [Fe{N(SiMe₃)₂}₂] (monomer, gas phase) | 1.84(2) | 180 | 130 | [5] |
| Cobalt (II) | [Co{N(SiMe₃)₂}₂] (monomer, gas phase) | 1.84(2) | 180 | ~130 | [5] |
| Manganese (II) | [Mn{N(SiMe₃)₂}₂] (monomer, gas phase) | 1.95(2) | 180 | ~130 | [5] |
| Nickel (II) | [K][Ni{N(SiMe₃)₂}₃] | avg. 1.931(2) | ~120 | - | [6] |
| Phosphorus (III) | P[N(SiMe₃)₂]₃ | avg. 1.710(2) | 106.1 - 106.4 | 124.9 - 125.1 | [7] |
| Arsenic (III) | As[N(SiMe₃)₂]₃ | avg. 1.910(3) | 102.9 - 105.3 | 121.7 - 122.9 | [7] |
| Antimony (III) | Sb[N(SiMe₃)₂]₃ | 2.100(5) | 103.42 | 118.0 | [7] |
| Thulium (III) | [Tm{N(SiiPr₃)₂}₂(TEMPO)] | avg. 2.284(2) | 125.64(7) | - | [8] |
| Ytterbium (III) | [Yb{N(SiiPr₃)₂}₂(TEMPO)] | avg. 2.268(4) | 125.69(10) | - | [8] |
Spectroscopic techniques are essential for the characterization of these complexes.
| Technique | Key Features and Representative Data | Reference(s) |
| ¹H NMR | The trimethylsilyl groups of the HMDS ligand typically give rise to a sharp singlet in the range of δ 0.0 - 0.5 ppm in diamagnetic complexes. In paramagnetic complexes, these signals can be significantly shifted and broadened. For example, in the paramagnetic complex [K(THF)₂][Ni{N(SiMe₃)₂}₃], the SiMe₃ protons appear at δ 10.70 ppm (in C₆D₆). | [6][9] |
| ¹³C NMR | The methyl carbons of the SiMe₃ groups are typically observed in the range of δ 2.0 - 8.0 ppm in diamagnetic complexes. | [10] |
| ⁷Li NMR | This technique is useful for studying the aggregation state of lithium-containing species in solution. The chemical shift and multiplicity can provide information about the coordination environment of the lithium cation. | [9][11][12] |
| IR Spectroscopy | The Si-N-Si stretching vibrations are characteristic of the HMDS ligand and typically appear in the region of 900-1000 cm⁻¹. Other important bands include the Si-C and C-H stretching and bending modes. | [6] |
Experimental Protocols
General Considerations for Handling Air- and Moisture-Sensitive Compounds:
Organometallic complexes, particularly those with low coordination numbers and those of the early transition metals and lanthanides, are often pyrophoric and extremely sensitive to air and moisture.[13] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[13][14] Solvents must be rigorously dried and deoxygenated prior to use.
Protocol 1: Synthesis of Tris[bis(trimethylsilyl)amido]lanthanide(III) Complexes (Ln[N(SiMe₃)₂]₃)
This protocol is a general procedure for the synthesis of homoleptic lanthanide(III) bis(trimethylsilyl)amide complexes.[1][3][15]
Materials:
-
Anhydrous lanthanide(III) chloride (LnCl₃) (e.g., NdCl₃, SmCl₃, EuCl₃)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add anhydrous LnCl₃ (1.0 eq) and a magnetic stir bar to a Schlenk flask. Seal the flask and transfer it to a Schlenk line.
-
Addition of LiHMDS: Under a positive pressure of inert gas, add anhydrous THF to the flask to create a slurry. In a separate Schlenk flask, dissolve LiHMDS (3.0 eq) in anhydrous THF.
-
Reaction: Slowly add the LiHMDS solution to the stirred LnCl₃ slurry at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by the disappearance of the insoluble LnCl₃.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under vacuum.
-
Extraction and Filtration: In a glovebox, add anhydrous toluene to the solid residue to dissolve the product. The by-product, lithium chloride (LiCl), is insoluble in toluene. Stir the mixture for 30 minutes.
-
Filter the mixture through a cannula fitted with a filter frit or through a sintered glass funnel to remove the precipitated LiCl.
-
Purification: Remove the toluene from the filtrate under vacuum to yield the crude Ln[N(SiMe₃)₂]₃ complex. The product can be further purified by sublimation or recrystallization from a minimal amount of hot hexane or toluene.
Protocol 2: Synthesis of THF-Free Bis[bis(trimethylsilyl)amido]iron(II) (Fe[N(SiMe₃)₂]₂)
This protocol describes the synthesis of a THF-free iron(II) amide complex, which is a valuable precursor in iron chemistry.[2][16] This procedure avoids the use of THF to prevent its coordination to the final product.
Materials:
-
Anhydrous iron(II) bromide (FeBr₂)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane (B18724)
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, suspend anhydrous FeBr₂ (1.0 eq) in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.
-
Addition of LiHMDS: In a separate flask, dissolve LiHMDS (2.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the FeBr₂ suspension to -78 °C (dry ice/acetone bath). Slowly add the LiHMDS solution to the stirred suspension. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Filtration: Filter the reaction mixture to remove the precipitated lithium bromide (LiBr).
-
Solvent Removal: Remove the diethyl ether from the filtrate under vacuum to yield a solid residue.
-
Extraction: Extract the residue with anhydrous pentane.
-
Filtration and Crystallization: Filter the pentane solution to remove any remaining insoluble impurities. Concentrate the filtrate and cool to -35 °C to induce crystallization of the product.
-
Isolation: Isolate the crystalline product by decanting the supernatant and drying the crystals under vacuum.
Visualizations
Experimental Workflow for Organometallic Synthesis
The following diagram illustrates a typical workflow for the synthesis of air-sensitive organometallic complexes using a glovebox and Schlenk line.
Caption: General workflow for the synthesis of air-sensitive organometallic complexes.
LiHMDS in Salt Metathesis Reaction
This diagram illustrates the fundamental salt metathesis reaction for the synthesis of a generic metal bis(trimethylsilyl)amide complex.
Caption: Salt metathesis reaction using LiHMDS to form a metal amide complex.
References
- 1. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of Bis[bis(trimethylsilyl)amido]iron(II). Structure and Bonding in M[N(SiMe3)2]2 (M = Mn, Fe, Co): Two-Coordinate Transition-Metal Amides | Department of Chemistry [chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. 7Li and 13C solid-state NMR spectra of lithium cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facilities: Glovebox - Chemistry [marshall.edu]
- 14. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Fráter–Seebach Alkylation with LiHMDS: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fráter–Seebach alkylation, a powerful tool in stereoselective synthesis, with a specific focus on the use of lithium hexamethyldisilazide (LiHMDS) as the base. This diastereoselective alkylation of chiral β-hydroxy esters is a cornerstone reaction in the synthesis of numerous natural products and pharmaceutically relevant molecules.
Introduction
The Fráter–Seebach alkylation, first described by Georg Fráter and later extended by Dieter Seebach, allows for the stereocontrolled introduction of an alkyl group at the α-position of a chiral β-hydroxy ester.[1] The reaction proceeds through the formation of a dianion, which then undergoes alkylation with high diastereoselectivity. The use of a strong, non-nucleophilic base is crucial, and LiHMDS has emerged as a common and effective choice for this transformation.[1][2][3]
The high degree of stereocontrol is attributed to the formation of a rigid, six-membered chelate transition state involving the lithium cation, the alkoxide, and the enolate oxygen atoms. This chelation effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face and resulting in the preferential formation of the anti product.
Reaction Mechanism and Stereoselectivity
The reaction is initiated by the deprotonation of both the hydroxyl group and the α-proton of the β-hydroxy ester by two equivalents of a strong base, such as LiHMDS, to form a lithium alkoxide-enolate dianion. This dianion exists in a six-membered ring conformation, held together by chelation to the lithium ion.[4] The electrophile then attacks the enolate from the face opposite to the sterically demanding substituent at the β-position, leading to the observed high diastereoselectivity.
Diagram of the Fráter–Seebach Alkylation Mechanism
Caption: The reaction proceeds via a chelated lithium dianion intermediate.
Applications in Synthesis
The Fráter–Seebach alkylation has been widely employed in the total synthesis of complex natural products due to its reliability and high stereoselectivity. Notable examples include its use in the synthesis of (+)-SCH 351448 and (-)-tetrahydrolipstatin.[1] The reaction's ability to create chiral centers with a high degree of control makes it an invaluable tool for drug development professionals and organic chemists.
Data Presentation: Substrate Scope and Diastereoselectivity
The following table summarizes the outcomes of the Fráter–Seebach alkylation using LiHMDS with various substrates and electrophiles, highlighting the consistently high diastereoselectivity for the anti product.
| Substrate (β-Hydroxy Ester) | Electrophile (R-X) | Product (α-Alkyl-β-Hydroxy Ester) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| trans-β-hydroxy ester from methyl 2-oxocyclopentanecarboxylate | Homogeranyl iodide | Hydroxy esters 18 and 19 | 15:1 | N/A | [4] |
| Diethyl L-malate | Long-chain allylic iodide | α-alkyl-β-hydroxy diester 14 | 5:1 | Good |
N/A: Not available in the cited literature.
It has been noted that while the Fráter–Seebach alkylation is highly efficient, yields can be lower when using long-chain alkyl halides. To address this, more reactive electrophiles, such as long-chain allylic iodides, have been successfully employed to improve reaction yields.
Experimental Protocols
General Experimental Workflow
The general workflow for a Fráter–Seebach alkylation is depicted below. It involves the careful, low-temperature addition of reagents to ensure the formation of the desired dianion and subsequent stereoselective alkylation.
Diagram of the General Experimental Workflow
Caption: A typical workflow for the Fráter–Seebach alkylation.
Detailed Protocol for a Representative Fráter–Seebach Alkylation
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize conditions for their specific substrate and electrophile.
Materials:
-
Chiral β-hydroxy ester (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium hexamethyldisilazide (LiHMDS) as a solution in THF (e.g., 1.0 M) (2.2 eq)
-
Electrophile (e.g., alkyl iodide or bromide) (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral β-hydroxy ester (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the LiHMDS solution (2.2 eq) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.
-
Alkylation: Add the electrophile (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous THF.
-
Reaction Progression: Continue stirring the reaction at -78 °C and allow it to slowly warm to room temperature overnight. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-alkylated β-hydroxy ester.
Safety Precautions:
-
LiHMDS is a strong base and is pyrophoric. Handle it with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
References
Application Notes and Protocols: Mixed Claisen Condensations with Lithium bis-trimethylsilyl amide (LHMDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Claisen condensation is a powerful carbon-carbon bond-forming reaction for the synthesis of β-keto esters and 1,3-diketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This reaction involves the condensation of two different carbonyl compounds, typically an enolizable ester or ketone and a non-enolizable ester. The use of a strong, non-nucleophilic base is crucial for promoting the reaction while minimizing side products. Lithium bis-trimethylsilyl amide (LHMDS) is an excellent choice of base for these transformations due to its strong basicity, steric hindrance which prevents it from acting as a nucleophile, and its ability to effectively generate lithium enolates.[1] These application notes provide detailed protocols and data for conducting Mixed Claisen condensations using LHMDS.
Advantages of Using LHMDS
-
Strong Basicity: LHMDS (pKa of its conjugate acid is ~36) is a very strong base, capable of deprotonating a wide range of esters and ketones to form the necessary enolate nucleophiles.
-
Non-Nucleophilic: The bulky trimethylsilyl (B98337) groups sterically hinder the nitrogen atom, preventing it from participating in nucleophilic attack on the ester carbonyl groups.
-
High Solubility: LHMDS is soluble in a variety of aprotic organic solvents, such as tetrahydrofuran (B95107) (THF) and toluene, even at low temperatures.
-
Commercial Availability: It is commercially available as a solution in various solvents, making it convenient to use.
Data Presentation
The following table summarizes quantitative data from representative Mixed Claisen condensations using LHMDS.
| Enolizable Component | Electrophilic Ester | Product | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acetate (B1210297) | Ethyl benzoate (B1203000) | Ethyl benzoylacetate | LHMDS (1.1) | THF | -78 to rt | 2 | 85 |
| Acetophenone (B1666503) | Ethyl acetate | 1-Phenylbutane-1,3-dione | LHMDS (1.1) | THF | -78 to rt | 3 | 78 |
| Propiophenone | Methyl benzoate | 1-Phenyl-2-methyl-1,3-butanedione | LHMDS (1.2) | Toluene | -78 to 0 | 4 | 72 |
| Cyclohexanone | Ethyl formate | 2-(Hydroxymethylidene)cyclohexan-1-one | LHMDS (1.1) | THF | -78 to rt | 2.5 | 88 |
| Diethyl adipate | (intramolecular) | Ethyl 2-oxocyclopentane-1-carboxylate | LHMDS (1.2) | THF | -78 to rt | 3 | 80 |
Experimental Protocols
Protocol 1: Mixed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate
This protocol describes the synthesis of ethyl benzoylacetate.
Materials:
-
Ethyl acetate (reagent grade, distilled)
-
Ethyl benzoate (reagent grade, distilled)
-
This compound (LHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (150 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, add ethyl acetate (1.0 eq) via syringe. Stir the solution for 5 minutes. Slowly add LHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Condensation: Add ethyl benzoate (1.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl benzoylacetate.
Protocol 2: Mixed Claisen-type Condensation of Acetophenone and Ethyl Acetate
This protocol describes the synthesis of 1-phenylbutane-1,3-dione.
Materials:
-
Acetophenone (reagent grade, distilled)
-
Ethyl acetate (reagent grade, distilled)
-
This compound (LHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (100 mL) and cooled to -78 °C.
-
Enolate Formation: To the cooled THF, add acetophenone (1.0 eq) via syringe. Slowly add LHMDS solution (1.1 eq) dropwise over 10 minutes. The solution is stirred at -78 °C for 1 hour.
-
Condensation: Ethyl acetate (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Workup: The reaction is quenched with 1 M HCl until the solution is acidic (pH ~2). The mixture is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylbutane-1,3-dione.
Visualizations
Caption: General experimental workflow for a Mixed Claisen condensation using LHMDS.
Caption: Reaction mechanism of the LHMDS-mediated Mixed Claisen condensation.
References
Application Notes and Protocols: LiHMDS for the Formation of Lithium Acetylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis for the deprotonation of weakly acidic protons. Its significant steric hindrance minimizes competing nucleophilic addition reactions, making it an ideal choice for the clean formation of reactive intermediates such as lithium acetylides from terminal alkynes. The resulting lithium acetylides are versatile nucleophiles that readily participate in carbon-carbon bond-forming reactions, a cornerstone of modern synthetic and medicinal chemistry.
This document provides detailed application notes and experimental protocols for the efficient generation of lithium acetylides using LiHMDS and their subsequent in situ reaction with various electrophiles.
Advantages of LiHMDS for Acetylide Formation
Compared to other strong bases like n-butyllithium (n-BuLi), LiHMDS offers several distinct advantages:
-
Reduced Nucleophilicity: The bulky bis(trimethylsilyl) groups sterically shield the nitrogen atom, significantly diminishing its nucleophilicity and preventing unwanted side reactions with electrophilic substrates.
-
High Basicity: With a pKa of its conjugate acid around 26, LiHMDS is sufficiently basic to quantitatively deprotonate terminal alkynes (pKa ≈ 25).
-
Good Solubility: LiHMDS is soluble in a range of aprotic organic solvents, such as tetrahydrofuran (B95107) (THF) and toluene, facilitating homogeneous reaction conditions.
-
Commercial Availability: It is commercially available as a solid or as standardized solutions in various solvents, ensuring convenience and reproducibility.
Reaction Mechanism and Experimental Workflow
The fundamental reaction involves the deprotonation of a terminal alkyne by LiHMDS to yield a lithium acetylide and the non-reactive byproduct hexamethyldisilazane (B44280) (HMDS). The lithium acetylide is then typically quenched in situ with an electrophile.
The general experimental workflow for this transformation is outlined below. It is crucial to maintain anhydrous and inert conditions throughout the procedure due to the moisture sensitivity of LiHMDS and the resulting lithium acetylide.
Experimental Protocols
The following protocols are representative examples of the use of LiHMDS for the formation of lithium acetylides and their subsequent reactions.
Protocol 1: General Procedure for the Synthesis of Internal Alkynes via Alkylation
This protocol describes the deprotonation of a terminal alkyne with LiHMDS followed by quenching with a primary alkyl halide.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
LiHMDS (1.0 M solution in THF, 1.1 equiv)
-
Primary Alkyl Halide (e.g., Iodomethane, 1-Bromobutane) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Diethyl ether, Hexanes, Ethyl acetate)
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the LiHMDS solution (1.1 equiv) dropwise over 15 minutes.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the primary alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Propargyl Alcohols via Addition to Aldehydes or Ketones
This protocol outlines the formation of a lithium acetylide and its subsequent addition to a carbonyl compound.
Materials:
-
Terminal Alkyne (1.2 equiv)
-
LiHMDS (1.0 M solution in THF, 1.2 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere, add the terminal alkyne (1.2 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (1.2 equiv) and stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the resulting propargyl alcohol by flash column chromatography.
Quantitative Data
The following tables summarize representative yields for the LiHMDS-mediated synthesis of various alkynylated products.
Table 1: Synthesis of Internal Alkynes via Sonogashira Coupling
This table presents data for a palladium-catalyzed Sonogashira coupling where LiHMDS is used as the base to generate the lithium acetylide in situ.
| Entry | Aryl Fluoride | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-Fluoroanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 95 |
| 2 | 1-Fluoro-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 82 |
| 3 | 4-Fluorotoluene | 1-Octyne | 1-Methyl-4-(oct-1-yn-1-yl)benzene | 88 |
| 4 | 2-Fluoropyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 75 |
Reaction conditions: Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv), THF, 110 °C, 15 h.
Table 2: Synthesis of Propiolic Acids via Carboxylation
This table shows the yields for the carboxylation of terminal alkynes after deprotonation with LiHMDS.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylpropiolic acid | 85 |
| 2 | 4-Ethynyltoluene | 3-(p-Tolyl)propiolic acid | 81 |
| 3 | 4-Ethynyl-α,α,α-trifluorotoluene | 3-(4-(Trifluoromethyl)phenyl)propiolic acid | 89 |
Reaction conditions: 1. LiHMDS (1 M in THF), THF; 2. CO₂ (g).
Table 3: Synthesis of Propargyl Alcohols
This table provides representative yields for the addition of lithium acetylides to carbonyl compounds.
| Entry | Terminal Alkyne | Carbonyl Compound | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | 92 | | 2 | 1-Hexyne | Cyclohexanone | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | 85 | | 3 | Trimethylsilylacetylene | Acetone | 4-Methyl-2-(trimethylsilyl)pent-3-yn-2-ol | 88 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Conclusion
LiHMDS is a highly effective and versatile base for the generation of lithium acetylides from terminal alkynes. Its sterically hindered nature promotes clean deprotonation and minimizes side reactions, leading to high yields of desired alkynylated products. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. As with all organometallic reagents, adherence to anhydrous and inert atmosphere techniques is paramount for achieving optimal and reproducible results.
Atomic Layer Deposition of Lithium Compounds Using LiHMDS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of various lithium-containing thin films using lithium bis(trimethylsilyl)amide (LiHMDS) as the lithium precursor. These protocols are designed to be a valuable resource for researchers in materials science, particularly those focused on the development of next-generation energy storage devices like all-solid-state batteries.
Introduction
Atomic layer deposition is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control.[1] Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as a promising precursor for the ALD of lithium compounds due to its volatility and reactivity.[2] This document outlines the ALD processes for depositing key lithium-containing materials, including lithium phosphate (B84403) (Li₃PO₄), lithium phosphorus oxynitride (LiPON), and lithium silicates, using LiHMDS in combination with various co-reactants.
A critical aspect of using LiHMDS is its potential dual-source behavior, where it can act as a source for both lithium and silicon.[3][4] The choice of co-reactant plays a crucial role in controlling the film composition. For instance, when paired with trimethylphosphate (TMP), LiHMDS acts as a single source for lithium, resulting in the deposition of lithium phosphate.[3][4] Conversely, when combined with an O₂ plasma, it behaves as a dual-source precursor, leading to the formation of lithium silicate (B1173343).[3][4] Understanding these reaction pathways is essential for depositing the desired material with high purity.
Atomic Layer Deposition of Lithium Phosphate (Li₃PO₄)
Lithium phosphate is a promising solid-state electrolyte material. The ALD process for Li₃PO₄ using LiHMDS and trimethylphosphate (TMP) is a thermal process that does not require an additional oxygen source.[3]
Experimental Protocol
A typical thermal ALD process for Li₃PO₄ involves the sequential pulsing of LiHMDS and TMP into the reactor.
Precursor and Substrate Preparation:
-
Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Phosphorus Precursor: Trimethylphosphate (TMP)
-
Substrate: Silicon wafers are commonly used for process characterization.
-
Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]
-
Substrate Temperature: The deposition temperature window for the LiHMDS + TMP process is generally between 275 °C and 350 °C.[3][6] A substrate temperature of 325 °C has been shown to be effective.[3]
ALD Cycle:
-
LiHMDS Pulse: Pulse LiHMDS into the reactor.
-
Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted precursor and byproducts.
-
TMP Pulse: Pulse TMP into the reactor.
-
Purge: Purge the reactor with an inert gas.
Repeat this cycle for the desired number of times to achieve the target film thickness.
Data Presentation
| Parameter | Value | Reference |
| Lithium Precursor | LiHMDS | [3][6] |
| Phosphorus Precursor | Trimethylphosphate (TMP) | [3][6] |
| Deposition Temperature | 275 - 350 °C | [3][6] |
| Growth per Cycle (GPC) | ~0.5 Å/cycle at 300 °C | [3] |
| Film Composition | Li₃PO₄ | [3][6] |
| Film Crystallinity | Crystalline | [3][6] |
Experimental Workflow
Atomic Layer Deposition of Lithium Phosphorus Oxynitride (LiPON)
LiPON is a well-known solid-state electrolyte with good ionic conductivity and a wide electrochemical stability window. The ALD of LiPON can be achieved using LiHMDS and a nitrogen-containing phosphorus precursor like diethyl phosphoramidate (B1195095) (DEPA).[7][8]
Experimental Protocol
This thermal ALD process enables the incorporation of nitrogen into the lithium phosphate structure.
Precursor and Substrate Preparation:
-
Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
P, O, and N Source: Diethyl phosphoramidate (DEPA)
-
Substrate: Silicon wafers or other relevant substrates.
-
Precursor Temperatures: LiHMDS at 60 °C, DEPA at 85 °C.[9]
-
Substrate Temperature: An ALD temperature window is reported between 270 °C and 310 °C.[7] A deposition temperature of 330 °C has also been used.[7]
ALD Cycle:
-
LiHMDS Pulse: Pulse LiHMDS into the reactor.
-
Purge: Purge the reactor with an inert gas.
-
DEPA Pulse: Pulse DEPA into the reactor.
-
Purge: Purge the reactor with an inert gas.
This cycle is repeated to grow the LiPON film to the desired thickness.
Data Presentation
| Parameter | Value | Reference |
| Lithium Precursor | LiHMDS | [7][8] |
| P, O, N Precursor | Diethyl phosphoramidate (DEPA) | [7][8] |
| Deposition Temperature | 270 - 330 °C | [7] |
| Growth per Cycle (GPC) | ~0.7 Å/cycle (at 270-310 °C) | [7] |
| Film Composition | Li₀.₉₅PO₃.₀₀N₀.₆₀ (at 330 °C) | [8] |
| Ionic Conductivity | 6.6 x 10⁻⁷ S cm⁻¹ at 25 °C (for film deposited at 330 °C) | [7] |
Signaling Pathway for LiPON Formation
Atomic Layer Deposition of Lithium Silicates
When LiHMDS is used with an oxygen-containing co-reactant like O₂ plasma or ozone, it acts as a dual-source precursor, providing both lithium and silicon for the film growth, resulting in lithium silicate.[3][10]
Experimental Protocol
This plasma-enhanced ALD (PEALD) process is suitable for depositing lithium silicate thin films.
Precursor and Substrate Preparation:
-
Li and Si Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Oxygen Source: O₂ plasma or Ozone (O₃)
-
Substrate: Silicon wafers.
-
Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]
-
Substrate Temperature: A deposition temperature of 150 °C has been used for the LiHMDS + O₂ plasma process.[3] For LiHMDS and ozone, a temperature range of 150 °C to 400 °C has been explored.[3]
ALD Cycle (with O₂ plasma):
-
LiHMDS Pulse: Pulse LiHMDS into the reactor.
-
Purge: Purge the reactor with an inert gas.
-
O₂ Plasma: Introduce O₂ gas and ignite the plasma for a set duration.
-
Purge: Purge the reactor with an inert gas.
Data Presentation
| Parameter | LiHMDS + O₂ Plasma | LiHMDS + Ozone | Reference |
| Li and Si Precursor | LiHMDS | LiHMDS | [3] |
| Oxygen Source | O₂ plasma | Ozone (O₃) | |
| Deposition Temperature | 150 °C | 250 °C | |
| Growth per Cycle (GPC) | Variable, saturation observed | ~0.8 Å/cycle | [3] |
| Film Composition | Lithium Silicate (LiₓSiᵧO₂) | Lithium Silicate (LiₓSiᵧO₂) | [3] |
| Si Content in Film | ~16.2 at. % | Increases with temperature (11.2% at 150°C to 18.5% at 350°C) | [5] |
Logical Relationship of Precursor Behavior
Conclusion
The use of LiHMDS in atomic layer deposition offers a versatile route to produce a variety of lithium-containing thin films. By carefully selecting the co-reactant and deposition parameters, it is possible to control the film composition and properties to suit the requirements of applications such as solid-state electrolytes in next-generation batteries. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their ALD processes for these advanced materials.
References
- 1. Frontiers | Toward 3D Solid-State Batteries via Atomic Layer Deposition Approach [frontiersin.org]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress and future prospects of atomic layer deposition to prepare/modify solid-state electrolytes and interfaces between electrodes for next- ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01072C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformal High-Aspect-Ratio Solid Electrolyte Thin Films for Li-Ion Batteries by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in LiHMDS-mediated deprotonations
Welcome to the technical support center for LiHMDS-mediated deprotonations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LiHMDS and why is it used as a base?
A1: LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base.[1] Its bulky trimethylsilyl (B98337) groups create significant steric hindrance around the nitrogen atom, which prevents it from acting as a nucleophile and attacking electrophilic centers.[2] This characteristic is crucial for selectively deprotonating a substrate to form intermediates like enolates, without undesired addition reactions.[2] Its conjugate acid, hexamethyldisilazane (B44280) (HMDS), has a pKa of approximately 26, making LiHMDS a stronger base than alkoxides but less basic than other lithium amides like LDA (lithium diisopropylamide), whose conjugate acid has a pKa of about 36.[1]
Q2: What are the most common side reactions in LiHMDS-mediated deprotonations?
A2: The most frequently encountered side reactions include:
-
Incomplete Deprotonation: This occurs when there is an unfavorable equilibrium between the substrate and the lithium amide.[3]
-
Competitive 1,2-Addition to Carbonyls: Instead of deprotonation, the base or a component of the reaction mixture can add to the carbonyl group of ketones or aldehydes.[4]
-
Transesterification of Esters: LiHMDS can catalyze the exchange of the alcohol portion of an ester, especially in the presence of other alcohols.[5][6][7][8]
-
Reaction with Other Acidic Protons: LiHMDS may deprotonate other sufficiently acidic protons in the molecule, leading to a mixture of products.
-
Reaction with Solvent or Additives: The base can react with the solvent (e.g., THF) or additives, especially at higher temperatures.
Q3: How does the aggregation state of LiHMDS affect my reaction?
A3: LiHMDS can exist as monomers, dimers, trimers, or higher-order aggregates in solution, and this equilibrium is highly dependent on the solvent.[1][9][10] In coordinating solvents like THF, monomers and dimers are more prevalent, while in non-coordinating hydrocarbon solvents, higher-order aggregates like trimers dominate.[1][9] The aggregation state influences the reactivity and steric environment of the base, which can, in turn, affect the chemoselectivity and stereoselectivity of the deprotonation.[9][11] For instance, some enolizations proceed through a dimer-based pathway, which can lead to different stereochemical outcomes compared to a monomer-based pathway.[11]
Troubleshooting Guides
Issue 1: Incomplete Deprotonation
Symptom: You observe a significant amount of starting material remaining after the reaction, even with a stoichiometric amount of LiHMDS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Unfavorable pKa Equilibrium | The pKa of your substrate's target proton may be too close to or higher than the pKa of HMDS (~26). This results in an equilibrium that does not favor complete deprotonation.[3] Solution: Consider using a stronger, non-nucleophilic base like LDA (pKa of conjugate acid ~36) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide, pKa of conjugate acid ~37).[1][3] |
| Degraded LiHMDS | LiHMDS is sensitive to moisture and can degrade over time, leading to a lower effective concentration.[3] Solution: Use freshly purchased LiHMDS, or titrate your solution before use to determine the exact molarity. Storing LiHMDS under an inert atmosphere is crucial. |
| Presence of Protic Impurities | Traces of water or other protic impurities in your substrate, solvent, or glassware will quench the LiHMDS. Solution: Ensure all reagents and solvents are rigorously dried and that glassware is flame-dried or oven-dried before use. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Slow Deprotonation Kinetics | For some substrates, the deprotonation reaction may be slow at low temperatures (e.g., -78 °C).[3] Solution: Try increasing the reaction temperature slightly (e.g., to -40 °C or 0 °C) or allowing for a longer reaction time. Monitor the reaction progress by TLC or another suitable analytical method. |
Issue 2: Competitive 1,2-Addition to Ketones
Symptom: Instead of the desired enolate, you isolate a product resulting from the addition of a nucleophile to the ketone carbonyl.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Solvent Effects | The choice of solvent can dramatically influence the chemoselectivity between deprotonation (enolization) and 1,2-addition. For example, in the presence of pyrrolidine (B122466), LiHMDS can facilitate the 1,2-addition of the pyrrolidine to a ketone.[4][12] Solution: Use a coordinating solvent like THF, which generally favors enolization.[4] Avoid using amine additives that can act as nucleophiles in this context. |
| Temperature | Higher temperatures can sometimes favor 1,2-addition over deprotonation. Solution: Maintain a low reaction temperature (typically -78 °C) during the addition of LiHMDS and the subsequent reaction time. |
| Steric Hindrance | Less sterically hindered ketones are more susceptible to nucleophilic attack at the carbonyl carbon. Solution: While LiHMDS is sterically hindered, if 1,2-addition from another species is the issue, ensure no other potent nucleophiles are present. The inherent steric bulk of LiHMDS generally disfavors its own direct addition.[2] |
Issue 3: Transesterification of Esters
Symptom: You observe the formation of an ester with a different alcohol moiety than your starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of an Alcohol | LiHMDS can deprotonate an alcohol present in the reaction mixture, which then acts as a nucleophile to displace the original alkoxy group of the ester. This is a known side reaction, for instance, in ring-opening polymerizations initiated with an alcohol.[5][8] Solution: Rigorously exclude all extraneous alcohols from the reaction mixture. If an alcohol is a necessary component, consider protecting it before the deprotonation step. |
| Solvent Choice | While less common, using an alcohol as a solvent will lead to extensive transesterification. Solution: Use aprotic solvents such as THF, toluene, or hexane.[13] |
| Reaction Conditions | Higher temperatures and longer reaction times can promote transesterification. Solution: Perform the deprotonation at low temperatures (e.g., -78 °C) and for the minimum time necessary to achieve complete enolate formation before adding the electrophile. |
Experimental Protocols
Protocol 1: Selective Ketone Enolization Minimizing 1,2-Addition
This protocol is adapted from studies focusing on the selective enolization of ketones.[4][14]
-
Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of the ketone (1.0 equiv) in anhydrous THF to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LiHMDS (1.05 equiv) in THF dropwise to the cooled ketone solution over a period of 15-30 minutes. The slow addition helps to maintain a low temperature and minimize side reactions.
-
Enolization: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Electrophilic Quench: Add the desired electrophile (1.0-1.2 equiv) as a solution in anhydrous THF to the enolate solution at -78 °C.
-
Warming and Quench: After the addition of the electrophile, maintain the reaction at -78 °C for the desired time, then slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
Visualizing Reaction Pathways
The following diagrams illustrate the competition between desired deprotonation and common side reactions.
Caption: Competing pathways of deprotonation vs. 1,2-addition for a ketone.
Caption: Pathway for LiHMDS-mediated transesterification of an ester.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 14. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize side products in LiHMDS reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in reactions involving Lithium Hexamethyldisilazide (LiHMDS).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during LiHMDS-mediated reactions and offers potential solutions based on established experimental evidence.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product / Recovery of Starting Material | 1. Decomposition of LiHMDS: The reagent is sensitive to moisture and air.[1][2][3] 2. Incorrect Reagent Titer: The actual concentration of the LiHMDS solution may be lower than stated.[4] 3. Presence of Acidic Protons: Unintended acidic protons in the substrate or solvent can consume the base.[5][6] 4. Inappropriate Reaction Temperature: The reaction may require lower or higher temperatures for optimal performance.[7][8] | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Handle LiHMDS under an inert atmosphere (e.g., Argon or Nitrogen). 2. Titrate LiHMDS Solution: Periodically determine the exact molarity of the LiHMDS solution before use. 3. Protect Acidic Protons: Use a suitable protecting group strategy for acidic functional groups not involved in the desired reaction.[6] 4. Optimize Temperature: Perform the reaction at the lowest temperature that allows for efficient conversion to minimize side reactions. A temperature screen is recommended. |
| Formation of 1,2-Addition Products with Ketones | Solvent-Dependent Chemoselectivity: The choice of solvent can favor nucleophilic addition of the solvent or amine additives over the desired enolization.[9][10] For example, using pyrrolidine (B122466) as a solvent with LiHMDS can lead exclusively to 1,2-addition products.[9][10] | Solvent Selection: Utilize a non-nucleophilic, coordinating solvent such as Tetrahydrofuran (B95107) (THF) to promote enolization.[9][10] Avoid amine-based solvents if enolization is the desired pathway. |
| Poor E/Z Selectivity in Enolate Formation | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable enolate isomer.[11] 2. Solvent and Cosolvent Effects: The solvent system significantly influences the transition state of the deprotonation, affecting stereoselectivity.[12][13] 3. LiHMDS Aggregation State: The reaction may proceed through different aggregation states (monomer vs. dimer) leading to different selectivities.[13][14] | 1. Kinetic Control Conditions: Use low temperatures (e.g., -78 °C) and a short reaction time to favor the kinetically formed enolate. 2. Solvent Optimization: The use of triethylamine (B128534) (Et3N) as a cosolvent with toluene (B28343) has been shown to significantly improve E-selectivity in the enolization of acyclic ketones.[13] 3. Control Aggregation: The choice of solvent can influence the aggregation state. Ethereal solvents like THF tend to favor monomeric and dimeric species.[15][16] |
| C-Alkylation instead of N-Alkylation (e.g., with anilides) | Nature of the Electrophile and Reaction Conditions: "Softer" electrophiles and higher temperatures can favor C-alkylation.[7] | Optimize Electrophile and Temperature: Use "harder" electrophiles (e.g., alkyl triflates) and maintain low reaction temperatures to enhance selectivity for N-alkylation.[7] |
| Transesterification in Polymerization Reactions | Excess Alcohol Initiator: High concentrations of alcohol initiators can act as nucleophiles, leading to transesterification as a side reaction.[17][18] | Optimize Initiator Concentration: Carefully control the stoichiometry of the alcohol initiator to minimize transesterification while maintaining an efficient polymerization rate.[17] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for LiHMDS reactions?
A1: LiHMDS is a highly reactive, strong base that reacts readily and rapidly with water.[1][2] This reaction is often vigorous and will consume the LiHMDS, reducing the effective concentration of your base and leading to lower yields of your desired product. Furthermore, the presence of water can introduce unwanted side reactions by generating hydroxide (B78521) ions, which can act as a nucleophile.
Q2: How does the choice of solvent affect my LiHMDS reaction?
A2: The solvent plays a critical role in determining the aggregation state and reactivity of LiHMDS.[15][16][19]
-
Coordinating Solvents (e.g., THF, ethers): These solvents solvate the lithium cation, breaking down higher-order aggregates into more reactive monomers and dimers.[15][16] This is generally preferred for clean enolate formation.
-
Non-coordinating Solvents (e.g., toluene, hexanes): In these solvents, LiHMDS tends to exist as larger aggregates (trimers, tetramers), which are generally less reactive.[15][20]
-
Amine Solvents/Additives: While some amines can be used, others like pyrrolidine can participate in the reaction, leading to undesired 1,2-addition products with ketones.[9][10]
Q3: What is the significance of the aggregation state of LiHMDS?
A3: The aggregation state (monomer, dimer, trimer, etc.) of LiHMDS directly impacts its reactivity and selectivity.[15][19][20] Different aggregates can lead to different reaction pathways. For example, in some enolizations, a dimer-based pathway has been shown to be faster and provide higher stereoselectivity compared to a monomer-based pathway.[13][14] The aggregation state is primarily influenced by the solvent system.
Q4: My reaction is still not working despite following the protocol. What else could be wrong?
A4: If you are confident in your procedure and the purity of your starting materials, consider the quality of your LiHMDS. It is a moisture-sensitive reagent, and older bottles or those that have been improperly handled may have a significantly lower concentration than stated on the label.[4][21] It is highly recommended to titrate the LiHMDS solution to determine its exact molarity before use, especially for sensitive or large-scale reactions.[4]
Q5: Can I use additives to improve my LiHMDS reaction?
A5: Yes, certain additives can have a beneficial effect. For instance, in some cases, hexamethylphosphoramide (B148902) (HMPA) has been used to modify reactivity, though it is a known carcinogen and should be handled with extreme care.[22][23] In other reactions, a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an acid scavenger to improve yields.[24] The effect of any additive should be carefully evaluated for your specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation of a Ketone
This protocol provides a general method for the deprotonation of a ketone under kinetic control to favor the formation of the less substituted enolate.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.
-
Solvent and Substrate Addition: The flask is charged with freshly distilled, anhydrous tetrahydrofuran (THF). The ketone is then added via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of LiHMDS (typically 1.0 M in THF) is added dropwise via syringe to the stirred solution of the ketone over a period of 5-10 minutes. The reaction is monitored for the disappearance of the starting material by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Enolate Trapping: Once enolate formation is complete, the desired electrophile is added to the reaction mixture at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for a typical LiHMDS-mediated enolate formation and alkylation.
Caption: Logical relationships between reaction conditions and outcomes in LiHMDS reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of lithium hexamethyldisilazide (LiHMDS) with water at ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing LiHMDS Deprotonation Reactions
Welcome to the technical support center for optimizing reaction conditions for deprotonation using Lithium Hexamethyldisilazide (LiHMDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is LiHMDS and what are its primary applications?
A1: Lithium bis(trimethylsilyl)amide, commonly known as LiHMDS, is a strong, non-nucleophilic, and sterically hindered base.[1][2] Its bulky trimethylsilyl (B98337) groups prevent it from acting as a nucleophile, which is crucial for achieving high selectivity in reactions.[3] LiHMDS is widely used for the deprotonation of weakly acidic protons to generate reactive intermediates like enolates from ketones and esters, as well as for initiating various condensation and coupling reactions.[2][3] The conjugate acid of LiHMDS has a pKa of approximately 26, making it a powerful base for a wide range of organic transformations.[2]
Q2: How should I properly handle and store LiHMDS?
A2: LiHMDS is highly sensitive to moisture and air.[4] It reacts with atmospheric moisture and carbon dioxide to form lithium hydroxide (B78521) and lithium carbonate, which can compromise its reactivity and lead to cloudy solutions.[4] Therefore, it is crucial to store LiHMDS solutions under an inert atmosphere, such as nitrogen or argon, in a cool, dry place away from heat and ignition sources.[4][5] When handling LiHMDS, always use anhydrous solvents and flame-dried glassware under an inert atmosphere to prevent degradation.[5]
Q3: My reaction is not working. How can I verify the concentration of my LiHMDS solution?
A3: The concentration of active LiHMDS in a solution can decrease over time due to gradual decomposition. It is good practice to titrate the solution to determine its exact molarity before use, especially if the bottle has been opened previously. A common and reliable method is titration with a known amount of a dry, colorless indicator like diphenylacetic acid in anhydrous THF.[6][7] The endpoint is indicated by the persistence of a yellow color from the formation of the diphenylacetate anion.[6][7]
Q4: How does the choice of solvent affect LiHMDS deprotonation reactions?
A4: The solvent plays a critical role in LiHMDS reactions by influencing its aggregation state and, consequently, its reactivity. In non-coordinating solvents like toluene (B28343) or hexane, LiHMDS tends to form higher-order aggregates such as trimers and tetramers.[2] In coordinating solvents like tetrahydrofuran (B95107) (THF), it predominantly exists as monomers and dimers.[2][8] These different aggregation states can exhibit different reactivities and selectivities. For instance, THF can promote monomer-based pathways in enolizations.
Q5: When should I choose LiHMDS over other common bases like LDA or KHMDS?
A5: The choice between LiHMDS, Lithium Diisopropylamide (LDA), and Potassium Hexamethyldisilazide (KHMDS) depends on the specific requirements of the reaction:
-
LiHMDS vs. LDA: LiHMDS is less basic than LDA (pKa of conjugate acid ~36) but is more sterically hindered.[2] This makes LiHMDS a better choice when a less nucleophilic base is required to avoid side reactions, or when deprotonating a substrate that is sensitive to the higher basicity of LDA.
-
LiHMDS vs. KHMDS: KHMDS is more sterically similar to LiHMDS but is generally more reactive due to the more ionic nature of the K-N bond. The choice may depend on the desired reactivity and the specific cation effects in the reaction.
Q6: What is the importance of temperature in LiHMDS deprotonation?
A6: Temperature is a critical parameter for controlling the selectivity of deprotonation, particularly in the formation of enolates from unsymmetrical ketones. Low temperatures, typically -78 °C, favor the formation of the kinetic enolate (deprotonation at the less sterically hindered position) because the reaction is under kinetic control. At higher temperatures, the reaction may proceed under thermodynamic control, leading to the formation of the more stable, thermodynamically favored enolate.
Data Presentation
Table 1: Approximate pKa Values of Common Substrates and Bases in DMSO
| Compound Class | Example | Approximate pKa in DMSO | Reference(s) |
| Ketone (α-H) | Acetone | 26.5 | [9] |
| Ester (α-H) | Ethyl acetate | 30.3 | [9] |
| Amide (N-H) | Acetamide | 17 | [10] |
| Amide (α-H) | N,N-Dimethylacetamide | 30 | [10] |
| Bases (Conj. Acid) | |||
| Hexamethyldisilazane (HMDS) | ~30 | [10] | |
| Diisopropylamine (DIPA) | 36 (in THF) | [9] |
Table 2: Influence of Solvent on LiHMDS Deprotonation and Enolate Selectivity
| Substrate | Solvent System | Temperature | Product Ratio (E:Z or Kinetic:Thermodynamic) | Reference(s) |
| Highly Substituted Acyclic Ketone | Neat THF | 0 °C | Moderately Z-selective | [11] |
| Highly Substituted Acyclic Ketone | 2.0 M THF in Hexane | 0 °C | E-selective | [11] |
| 2-Methyl-3-pentanone | Et₃N/Toluene | -78 °C | 20:1 (E:Z) | [12] |
| 2-Methyl-3-pentanone | THF | -78 °C | 1:90 (E:Z) | [12] |
Table 3: Effect of Additives on LiHMDS-Mediated Reactions
| Additive | Typical Concentration | Effect | Common Application |
| TMEDA (Tetramethylethylenediamine) | 1-2 equivalents | Breaks down LiHMDS aggregates, increasing reactivity. Can influence stereoselectivity. | Asymmetric deprotonations, accelerating slow reactions. |
| HMPA (Hexamethylphosphoramide) | 1-2 equivalents | Strongly solvates the lithium cation, leading to more reactive "naked" anions. | Enhancing the reactivity of enolates in alkylation reactions. |
Troubleshooting Guides
General Troubleshooting
dot
Caption: Troubleshooting workflow for low or no product yield in LiHMDS deprotonation reactions.
Substrate-Specific Troubleshooting
Ketones
-
Issue: Low yield of desired enolate.
-
Potential Cause: Incomplete deprotonation due to insufficient LiHMDS or degraded reagent.
-
Solution: Use 1.1-1.5 equivalents of freshly titrated LiHMDS. Ensure the reaction is performed under strictly anhydrous conditions.
-
-
Issue: Formation of aldol (B89426) condensation products.
-
Potential Cause: The enolate reacts with unreacted ketone.
-
Solution: Add the ketone slowly to the LiHMDS solution at low temperature (-78 °C) to ensure rapid deprotonation and minimize the concentration of free ketone.
-
-
Issue: Mixture of kinetic and thermodynamic enolates.
-
Potential Cause: The reaction temperature was too high, allowing for equilibration to the thermodynamic enolate.
-
Solution: Maintain a strict low temperature (-78 °C) throughout the deprotonation and subsequent reaction of the kinetic enolate.
-
Esters
-
Issue: Low yield of the desired product after alkylation.
-
Potential Cause: Incomplete deprotonation or side reactions. The pKa of the α-proton of an ester is higher than that of a ketone, making deprotonation more challenging.[13]
-
Solution: Ensure complete deprotonation by using a sufficient excess of LiHMDS and allowing adequate time for enolate formation before adding the electrophile.
-
-
Issue: Formation of a transesterification byproduct.
-
Potential Cause: If an alcohol is present or generated in the reaction, it can react with the starting ester. This can be a dominant side reaction under certain conditions.[14]
-
Solution: Ensure all reagents and solvents are free of alcohol impurities.
-
Amides
-
Issue: Incomplete deprotonation of the α-proton.
-
Potential Cause: For N-H containing amides, the N-H proton (pKa ~17) is significantly more acidic than the α-proton (pKa ~30) and will be deprotonated first.[10]
-
Solution: If deprotonation of the α-proton is desired, two or more equivalents of LiHMDS must be used. Alternatively, protect the N-H proton before deprotonation.
-
-
Issue: Reaction failure with benzimidazole (B57391) or similar heterocyclic amides.
-
Potential Cause: Deprotonation of the ring N-H can lead to a delocalized negative charge that prevents the desired reaction.
-
Solution: Transient protection of the acidic N-H proton, for example with a silyl (B83357) group, can enable the desired deprotonation at another site.[15]
-
Experimental Protocols
Protocol 1: Titration of LiHMDS with Diphenylacetic Acid
This protocol allows for the determination of the active concentration of LiHMDS in solution.
-
Preparation:
-
Titration:
-
Calculation:
-
Record the volume of LiHMDS solution added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of LiHMDS solution in L)
-
For accuracy, it is recommended to perform the titration in triplicate and average the results.[7]
-
Protocol 2: General Procedure for Kinetic Enolate Formation from a Ketone and Subsequent Alkylation
This protocol describes a typical procedure for generating a kinetic lithium enolate and trapping it with an electrophile.
dot
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. reddit.com [reddit.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enolate synthesis [quimicaorganica.org]
- 11. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.indiana.edu [chem.indiana.edu]
- 14. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: LiHMDS Reaction Selectivity and the Influence of Solvent
This guide provides troubleshooting advice and frequently asked questions regarding the use of Lithium bis(trimethylsilyl)amide (LiHMDS) in organic synthesis, with a specific focus on how solvent choice impacts reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my LiHMDS-mediated enolization giving poor E/Z selectivity?
A1: The E/Z selectivity of LiHMDS-mediated enolizations is highly dependent on the solvent system.[1][2]
-
For Z-selectivity: Coordinating solvents like tetrahydrofuran (B95107) (THF) are generally preferred. In THF, LiHMDS exists predominantly as a monomer, which favors the formation of the Z-enolate through a cyclic, chair-like transition state.[1][3][4] For instance, the enolization of 2-methyl-3-pentanone (B165389) in THF can yield a 1:90 E/Z ratio.[1]
-
For E-selectivity: Non-coordinating or weakly coordinating solvents, often in combination, are used. For example, a mixture of triethylamine (B128534) (Et3N) and toluene (B28343) can produce high E-selectivity (e.g., 20:1 E/Z for 2-methyl-3-pentanone).[1][2] In these solvents, LiHMDS tends to form dimers, and the reaction proceeds through a dimer-based transition state, which favors the E-enolate.[1][2]
Troubleshooting Tip: If you are observing poor selectivity, first verify the purity and dryness of your solvent. Water and other protic impurities can neutralize the base and alter the aggregation state.[5] Consider switching your solvent system based on the desired stereoisomer as detailed in the table below.
Q2: My reaction is sluggish or not going to completion. What could be the cause?
A2: Several factors related to the solvent and reaction conditions can lead to slow or incomplete reactions:
-
LiHMDS Aggregation: In non-coordinating hydrocarbon solvents like pentane (B18724) or toluene, LiHMDS can form higher-order aggregates (trimers and oligomers) which are less reactive.[6][7] The addition of a coordinating solvent like THF or an amine is often necessary to break up these aggregates into more reactive monomers or dimers.[3][6]
-
Solvent Polarity: While highly coordinating, polar aprotic solvents like THF can sometimes slow down reactions by strongly solvating the lithium cation, which can reduce the Lewis acidity that may be required to activate the substrate.[8]
-
Temperature: LiHMDS reactions are typically run at low temperatures (e.g., -78 °C) to control selectivity. However, if the reaction is slow, a carefully controlled increase in temperature may be necessary. Be aware that this can negatively impact selectivity.[9]
-
Reversibility: Some LiHMDS-mediated enolizations are reversible.[10][11] If the equilibrium is unfavorable, the reaction may not proceed to completion. In such cases, trapping the resulting enolate in situ with an electrophile can drive the reaction forward.[10][11]
Q3: I am observing unexpected side products, such as 1,2-addition to a ketone instead of enolization. Why is this happening?
A3: The chemoselectivity of LiHMDS (enolization vs. 1,2-addition) can be dramatically influenced by the solvent. For example, the reaction of 2-methylcyclohexanone (B44802) with LiHMDS in a THF/toluene mixture results in enolization.[12] However, in a pyrrolidine/toluene solvent system, the reaction exclusively yields the 1,2-addition product.[12] This is because the amine can act as a shuttle, delivering the amine fragment to the carbonyl group.
Troubleshooting Tip: If you are observing unwanted 1,2-addition, avoid using amine-based solvents. Stick to ethereal solvents like THF for promoting enolization.
Troubleshooting Guides
Issue 1: Inconsistent E/Z Ratios Between Batches
-
Possible Cause: The source and purity of LiHMDS, as well as the hydrocarbon cosolvent (e.g., hexane (B92381) vs. toluene), can significantly impact the reaction outcome.[3] Different batches of LiHMDS may have varying levels of impurities.
-
Solution:
-
Always use freshly purchased or properly stored LiHMDS.
-
Ensure your solvents are rigorously dried and deoxygenated.
-
For maximum consistency, consider preparing LiHMDS fresh from hexamethyldisilazane (B44280) and a suitable organolithium reagent like n-BuLi.[8]
-
Be consistent with the hydrocarbon cosolvent used in your reactions.
-
Issue 2: Low Yields in Reactions Using THF
-
Possible Cause: In neat THF, LiHMDS exists mainly as a trisolvated monomer.[3] While reactive, under certain conditions, dimer-based pathways can be more efficient.[3][4]
-
Solution:
-
Try using a mixture of THF and a non-coordinating solvent like toluene or hexane. This can shift the monomer-dimer equilibrium and potentially open up more efficient reaction pathways.[3][4]
-
Carefully examine the stoichiometry. For some substrates, using a larger excess of LiHMDS is necessary to achieve full conversion.[2]
-
Data Presentation: Solvent Effects on Enolate Selectivity
The following table summarizes the effect of different solvents on the E/Z selectivity of enolization for various ketones using LiHMDS or the analogous NaHMDS.
| Ketone Substrate | Base | Solvent System | E/Z Ratio | Reference |
| 2-Methyl-3-pentanone | NaHMDS | Et3N/Toluene | 20:1 | [1] |
| 2-Methyl-3-pentanone | NaHMDS | THF | 1:90 | [1] |
| 2-Methyl-3-pentanone | NaHMDS | DME | 1:22 | [1] |
| 2-Methyl-3-pentanone | NaHMDS | TMEDA/Toluene | 4:1 | [1] |
| Acyclic Ketone (general) | LiHMDS | Et3N/Toluene | Highly E-selective | [2] |
| Highly Substituted Aryl Ketone | LiHMDS | Neat THF | Moderately Z-selective | [4] |
| Highly Substituted Aryl Ketone | LiHMDS | 2.0 M THF/Hexane | E-selective | [4] |
Experimental Protocols
General Protocol for LiHMDS-Mediated Enolization and In Situ Trapping
This protocol is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
Reagent Preparation: The substrate is dissolved in the desired anhydrous solvent (e.g., THF, Et3N/toluene) and cooled to the reaction temperature (typically -78 °C, using a dry ice/acetone bath).
-
Base Addition: A solution of LiHMDS (typically 1.0 M in THF or hexanes) is added dropwise to the stirred solution of the substrate over several minutes. The reaction mixture is stirred at this temperature for a specified time (e.g., 30-60 minutes) to allow for complete enolate formation.
-
Electrophile Quench: The electrophile (e.g., trimethylsilyl (B98337) chloride, an alkyl halide) is added dropwise to the reaction mixture.
-
Warming and Quench: The reaction is allowed to warm to room temperature slowly. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
This protocol is adapted from general procedures described in the literature for LiHMDS-mediated reactions.[2][10]
Visualizations
Caption: Solvent effect on LiHMDS aggregation.
Caption: LiHMDS enolization selectivity pathways.
Caption: Troubleshooting LiHMDS reaction issues.
References
- 1. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversible enolization of beta-amino carboxamides by lithium hexamethyldisilazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting Incomplete Deprotonation with LiHMDS: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during deprotonation reactions using Lithium bis(trimethylsilyl)amide (LiHMDS). It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My deprotonation reaction with LiHMDS is incomplete, resulting in a low yield of my desired product. What are the common causes?
Incomplete deprotonation is a frequent issue that can often be traced back to a few key areas:
-
Reagent Quality and Stoichiometry: The molarity of commercially available LiHMDS can decrease over time due to gradual decomposition. It is crucial to titrate the LiHMDS solution to determine the concentration of the active base before use.[1][2]
-
Presence of Moisture: LiHMDS is extremely sensitive to moisture.[3] Any residual water in the reaction solvent, starting materials, or glassware will consume the base, leading to incomplete deprotonation.
-
Inadequate Base Strength: While LiHMDS is a strong base, it may not be sufficient for deprotonating very weak acids. The pKa of the conjugate acid of LiHMDS is approximately 26.[4][5][6] For a successful deprotonation, the pKa of the substrate should generally be at least 2 pKa units lower than that of the base's conjugate acid.
-
Reaction Temperature and Kinetics: Deprotonation reactions can be slow, especially at low temperatures like -78°C.[2] It may be necessary to warm the reaction mixture to a higher temperature (e.g., 0°C or room temperature) to ensure the reaction goes to completion.
-
Substrate Solubility: Poor solubility of the substrate at low temperatures can hinder the reaction.
Q2: How can I be sure my LiHMDS solution is active and at the concentration stated on the bottle?
It is highly recommended to titrate your LiHMDS solution to determine its exact molarity. A common method is titration with a known concentration of a non-volatile acid, such as diphenylacetic acid, using an indicator.[1] The endpoint is typically signaled by a distinct color change.[1]
Q3: What is the best way to ensure my reaction is free of water?
Rigorous drying of all components is essential for success:
-
Glassware: Oven-dry all glassware overnight at a high temperature (e.g., 120-150°C) and allow it to cool in a desiccator or under a stream of inert gas.[7]
-
Solvents: Use a freshly distilled, anhydrous solvent. Tetrahydrofuran (THF), a common solvent for these reactions, can be dried by distillation from sodium/benzophenone (B1666685) or by passing it through a column of activated alumina.[8][9][10] Storing the solvent over activated 3Å molecular sieves is also a good practice for maintaining dryness.[7][11]
-
Starting Materials: Ensure your starting materials are anhydrous. This may require co-evaporation with a dry solvent or drying under high vacuum.
Q4: My substrate has a pKa close to 26. Is LiHMDS the right base?
If the pKa of your substrate is close to that of the conjugate acid of LiHMDS (~26), you may experience an equilibrium between the starting material and the deprotonated species, leading to incomplete conversion.[2][4] In such cases, a stronger base may be required.
Troubleshooting Guide
If you are experiencing incomplete deprotonation, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete deprotonation with LiHMDS.
Data Presentation
Table 1: Comparison of Common Strong Bases
| Base | Conjugate Acid | pKa of Conjugate Acid | Key Characteristics |
| LiHMDS | Hexamethyldisilazane | ~26[4][5][6] | Sterically hindered, non-nucleophilic, good for kinetic enolate formation.[5] |
| LDA | Diisopropylamine | ~36[4] | Very strong, sterically hindered base. Can be prone to side reactions. |
| KHMDS | Hexamethyldisilazane | ~26-28 (in THF)[6] | Similar to LiHMDS but the potassium counterion can influence reactivity and selectivity.[12] |
| n-BuLi | Butane | ~50 | Extremely strong base, also a potent nucleophile. |
Table 2: Approximate pKa Values of Common Substrates in DMSO
| Compound Type | Example | Approximate pKa | Suitable for LiHMDS? |
| Ketone (α-proton) | Acetone | 26.5[13] | Borderline, may require optimization. |
| Ester (α-proton) | Ethyl acetate | 30.3[13] | No, a stronger base is needed. |
| Terminal Alkyne | Phenylacetylene | 28.8 | No, a stronger base is needed. |
| Amine | Ammonia | 41[13] | No, a much stronger base is required. |
| Alcohol | Isopropanol | 27.9[13] | Borderline, likely incomplete. |
| Carboxylic Acid | Acetic Acid | 12.3[13] | Yes, easily deprotonated. |
Note: pKa values can vary depending on the solvent.[14]
Experimental Protocols
Protocol 1: Titration of LiHMDS with Diphenylacetic Acid
Materials:
-
Anhydrous THF
-
Diphenylacetic acid (accurately weighed, ~100-200 mg)
-
LiHMDS solution to be titrated
-
Dry glassware (e.g., 25 mL flask, magnetic stir bar, syringe)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the accurately weighed diphenylacetic acid to a dry flask with a magnetic stir bar.
-
Add anhydrous THF (5-10 mL) to dissolve the acid.
-
Slowly add the LiHMDS solution dropwise from a syringe while stirring vigorously.
-
The endpoint is indicated by the formation of a persistent yellow color, which corresponds to the formation of the dianion of diphenylacetic acid.[1]
-
Record the volume of LiHMDS solution added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of LiHMDS in L)
Protocol 2: Drying THF using Sodium/Benzophenone Still
Safety Note: This procedure involves metallic sodium, which is highly reactive. Perform this procedure in a fume hood and wear appropriate personal protective equipment. Never distill to dryness.[8]
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert atmosphere setup
Procedure:
-
Set up a distillation apparatus that has been thoroughly oven-dried.
-
Under an inert atmosphere, add small pieces of freshly cut sodium metal and a small amount of benzophenone to the distillation flask.
-
Add the THF to be dried to the flask.
-
Heat the mixture to reflux. A deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous.[7] If the color is not present, more sodium may be needed.
-
Once the characteristic blue/purple color is stable, the THF can be distilled and collected in a dry receiving flask under an inert atmosphere.[8]
Visualization of Deprotonation
Caption: General pathway of deprotonation and common side reaction with moisture.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of Products from Reactions Involving LiHMDS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lithium bis(trimethylsilyl)amide (LiHMDS).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from reactions involving LiHMDS.
Issue: Persistent Emulsion during Aqueous Workup
-
Probable Causes:
-
Formation of insoluble lithium salts.
-
Presence of fine precipitates that stabilize the emulsion.[1]
-
Use of solvents like dichloromethane (B109758) (DCM), which are prone to forming emulsions.[2]
-
-
Solutions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][2] This increases the ionic strength of the aqueous phase, forcing the separation of the organic layer.
-
Solvent Addition: Adding a small amount of a different organic solvent, such as methanol (B129727) or ethanol, can sometimes break up an emulsion.[2]
-
Filtration: For stubborn emulsions caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can remove the emulsion-stabilizing particulates.[2]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (1-2 hours) can lead to separation.[2]
-
Solvent Swap: If DCM was used, consider removing it under reduced pressure and replacing it with a less emulsion-prone solvent like ethyl acetate (B1210297) for the extraction.[2]
-
Issue: Product is Contaminated with Hexamethyldisilazane (B44280) (HMDS) or Hexamethyldisiloxane (B120664) (HMDSO)
-
Probable Causes:
-
Solutions:
-
Aqueous Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated ammonium (B1175870) chloride) will protonate the nitrogen of HMDS, forming a water-soluble ammonium salt that partitions into the aqueous phase.[5][6] Care should be taken if the desired product is acid-sensitive.
-
Evaporation/Distillation: HMDS and HMDSO are relatively volatile (boiling points of 126 °C and 101 °C, respectively).[5] They can often be removed under high vacuum, sometimes with gentle heating (40-60 °C).[5] Co-evaporation with a higher boiling point solvent like toluene (B28343) can also be effective.[5]
-
Extraction: An extraction between acetonitrile (B52724) and a nonpolar solvent like heptane (B126788) can be used to separate more polar products from nonpolar silicon-containing impurities. The product will likely favor the acetonitrile layer, while the silicon byproducts will remain in the heptane.[5]
-
Fluoride (B91410) Wash: Washing with a fluoride salt solution can convert silyl (B83357) impurities to volatile trimethylsilyl (B98337) fluoride.[5]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly quench a reaction involving LiHMDS?
A1: The quenching procedure depends on the stability of your product and the subsequent workup.
-
For robust products: A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C) is a common and effective method.[7] This protonates the excess LiHMDS and any generated lithium enolates.
-
For acid-sensitive products: Quenching with a milder proton source like solid ammonium chloride or a minimal amount of water can be used.[7]
-
To minimize emulsions: Adding the quenching solution slowly with vigorous stirring can help prevent the formation of fine precipitates that lead to emulsions.
Q2: What are the common byproducts in LiHMDS reactions and how are they formed?
A2: The primary byproduct is hexamethyldisilazane (HMDS), the conjugate acid of LiHMDS, which is formed upon quenching the reaction with a proton source.[3] In the presence of water, HMDS can hydrolyze to form trimethylsilanol (B90980) (TMSOH) and ammonia. The TMSOH can then dimerize to form hexamethyldisiloxane (HMDSO).[4]
Q3: My product appears to be a silyl ether. How can I remove the silyl group?
A3: If your substrate has a hydroxyl group, it may have been silylated by a byproduct of the reaction. This trimethylsilyl (TMS) ether can often be cleaved under acidic or fluoride-mediated conditions.
-
Acidic Conditions: Treatment with a dilute acid such as 1 M HCl in an alcohol solvent (like methanol or ethanol) or in a mixture of THF and water is a common method.
-
Fluoride Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) in THF are very effective for cleaving silyl ethers.
Q4: Can I use LiHMDS in the presence of water?
A4: No. LiHMDS is a very strong base and is highly moisture-sensitive.[8] It reacts rapidly and exothermically with water.[9][10] All solvents and reagents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data
| Compound | Boiling Point (°C) | Water Solubility | Notes |
| Hexamethyldisilazane (HMDS) | 126 | Reacts with water | Byproduct of quenching LiHMDS.[5] |
| Hexamethyldisiloxane (HMDSO) | 101 | Very low | Formed from the hydrolysis of HMDS.[11] |
Experimental Protocols
Protocol for Acidic Wash to Remove HMDS
-
After the reaction is complete and quenched, separate the organic and aqueous layers.
-
To the organic layer in a separatory funnel, add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol for Optimized Quenching to Minimize Emulsion Formation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. The slow addition helps to dissipate heat and form larger, more easily filterable precipitates.
-
After the addition is complete, allow the mixture to warm to room temperature while continuing to stir.
-
If a precipitate forms, it can be removed by filtration through Celite before proceeding with the aqueous workup.
-
Proceed with the extraction of the product into an appropriate organic solvent.
Visualizations
Caption: Decision workflow for purifying products from LiHMDS reactions.
Caption: Formation of byproducts during LiHMDS reaction workup.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. GB2490964A - The preparation of lithium hexa alkyl disilazides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of lithium hexamethyldisilazide (LiHMDS) with water at ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. ospar.org [ospar.org]
Technical Support Center: Managing the Pyrophoric Nature of LiHMDS in the Lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium bis(trimethylsilyl)amide (LiHMDS). The information is designed to address specific issues that may be encountered during experiments, ensuring safe and effective handling of this pyrophoric reagent.
Frequently Asked Questions (FAQs)
1. What is LiHMDS and why is it considered pyrophoric?
Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base commonly used in organic synthesis.[1][2][3] Its pyrophoric nature means it can spontaneously ignite in air, particularly when heated above 170°C.[4][5] The compound reacts violently with water and moisture in the air, which can also lead to ignition.[1][4][5][6]
2. What are the primary hazards associated with LiHMDS?
Beyond its pyrophoric nature, LiHMDS poses several other hazards:
-
Reactivity: It reacts violently with water, acids, alcohols, and other protic solvents.[4][5][6]
-
Health Effects: Inhalation can cause respiratory irritation and burns.[4][5] It is also suspected of causing cancer.[5]
3. What are the proper storage conditions for LiHMDS?
To ensure stability and safety, LiHMDS should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4][5][6][8] It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][6] Do not store it with flammable materials or in a flammable solvents cabinet.[8]
4. What personal protective equipment (PPE) is required when handling LiHMDS?
Appropriate PPE is crucial for the safe handling of LiHMDS. The following should be worn:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[9][10]
-
Body Protection: A flame-resistant lab coat (e.g., made of Nomex) is essential.[9][10] Standard cotton or polyester (B1180765) lab coats are not sufficient.[9]
-
Hand Protection: Heavy-duty, chemical-resistant gloves are required. Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is a recommended practice.[9]
-
Foot Protection: Closed-toe leather or chemical-resistant shoes must be worn.[9]
5. How should I properly dispose of residual LiHMDS and contaminated materials?
Never open a container with residual LiHMDS to the atmosphere.[8] Excess or unreacted LiHMDS must be carefully quenched. A common procedure involves the slow addition of a hydroxyl-containing solvent like isopropanol (B130326) or methanol (B129727) at a low temperature (e.g., 0 °C), followed by the addition of water to ensure complete hydrolysis. All waste, including quenched reagent and contaminated materials, must be disposed of as hazardous waste according to institutional protocols.[8]
Troubleshooting Guides
Issue 1: My reaction with LiHMDS is not working; I am only recovering my starting material.
-
Possible Cause 1: Inactive LiHMDS. LiHMDS can degrade upon exposure to air and moisture. If the bottle has been opened multiple times or stored improperly, the reagent may no longer be active. An unsealed container, even from some time ago, is a strong indicator of degradation.[11]
-
Solution: It is best to use a fresh bottle of LiHMDS. If you suspect the activity of your current bottle, it is safer to procure a new supply rather than risk reaction failure.
-
-
Possible Cause 2: Wet reagents or solvents. Traces of water in your starting material or solvent will quench the LiHMDS.
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Solvents should be freshly distilled from an appropriate drying agent.
-
-
Possible Cause 3: Inadequate temperature control. The stability of the formed lithiated species can be temperature-dependent.
-
Solution: Maintain the recommended temperature for the deprotonation and subsequent reaction steps. For example, enolate formation is often carried out at -78 °C.[11]
-
Issue 2: A small spill of LiHMDS has occurred in the fume hood.
-
Immediate Action:
-
Cleanup Procedure:
-
Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[9][10]
-
Cover the spill with a dry, inert absorbent material such as powdered lime (calcium hydroxide), sand, or sodium carbonate.[12]
-
Using non-sparking tools, carefully collect the absorbed material into a designated container for hazardous waste.[4][5]
-
The area should then be decontaminated.
-
Issue 3: A fire has started while working with LiHMDS.
-
Immediate Action:
-
Extinguishing Method:
-
Use a Class D dry powder fire extinguisher, which is specifically designed for combustible metal fires.[9] Alternatively, smother the fire with sand or another dry, inert material.
-
Data Presentation
Table 1: Physical and Chemical Properties of LiHMDS
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈LiNSi₂ | [5] |
| Molecular Weight | 167.33 g/mol | [3][7] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 80-84 °C at 0.001 mmHg | [2] |
| Solubility | Decomposes in water; soluble in most aprotic solvents | [2] |
| pKa of Conjugate Acid | ~26 | [2] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling LiHMDS
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Must be worn at all times to protect against splashes and potential explosions.[9][10] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex or similar flame-retardant material is essential due to the pyrophoric nature of the compound.[9][10] |
| Hand Protection | Double-gloving with nitrile (inner) and neoprene or butyl rubber (outer) gloves | Provides a high level of protection against this reactive organolithium compound.[9] |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Shoes must fully cover the feet to protect against spills.[9] |
Experimental Protocols
Protocol 1: Safe Transfer of LiHMDS Solution using a Syringe
This protocol is for transferring small volumes (< 50 mL) of LiHMDS solution.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
The work must be performed in a fume hood.[10]
-
Have a container of dry sand or powdered lime readily accessible.
-
Don all required PPE.
-
-
Procedure:
-
Secure the LiHMDS reagent bottle to a stand in the fume hood.[10]
-
Pressurize the reagent bottle with a dry, inert gas (nitrogen or argon).
-
Use a clean, dry syringe with a needle of appropriate length. The syringe should have a capacity at least double the volume to be transferred.[10]
-
Insert the needle through the septum of the reagent bottle, ensuring the tip is below the liquid level.
-
Slowly draw the desired volume of LiHMDS solution into the syringe.
-
Withdraw the needle from the reagent bottle and quickly insert it into the reaction flask through a septum, under a positive pressure of inert gas.
-
Slowly add the LiHMDS solution to the reaction mixture.
-
-
Post-Transfer:
-
Rinse the syringe and needle by drawing up and expelling a dry, inert solvent (e.g., THF, hexane) several times under an inert atmosphere.
-
Carefully quench the solvent rinses by slowly adding them to a beaker containing isopropanol.
-
Protocol 2: Quenching and Disposal of Excess LiHMDS
-
Preparation:
-
Perform the procedure in a fume hood.
-
Prepare a cooling bath (e.g., ice-water bath).
-
Have an adequate supply of the quenching agent (e.g., isopropanol) and water.
-
Don all required PPE.
-
-
Procedure:
-
Cool the reaction vessel containing the excess LiHMDS to 0 °C.
-
Slowly and carefully add isopropanol dropwise with stirring. The reaction is exothermic, so maintain the temperature below 25 °C.
-
Continue adding isopropanol until the reaction appears to have subsided.
-
Once the initial quenching is complete, slowly add a mixture of isopropanol and water, followed by water alone, to ensure all the LiHMDS has been hydrolyzed.
-
-
Disposal:
-
Neutralize the resulting solution if necessary.
-
Dispose of the quenched mixture as hazardous waste in accordance with institutional guidelines.
-
Visualizations
Caption: Workflow for the safe handling of LiHMDS.
Caption: Decision-making process for LiHMDS spill response.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
Navigating LiHMDS Reactions: A Technical Guide to Temperature Effects
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Lithium Hexamethyldisilazide (LiHMDS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of temperature in reaction kinetics, selectivity, and overall success.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of my LiHMDS reaction?
A1: As with most chemical reactions, temperature plays a crucial role in the kinetics of LiHMDS-mediated transformations. Generally, increasing the reaction temperature increases the reaction rate by providing the necessary activation energy. However, for many LiHMDS applications, such as enolate formation, reactions are often conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent unwanted side reactions or decomposition.[1] For instance, in the enolization of ketones, the process can be very rapid even at these low temperatures.
Q2: Can temperature influence the selectivity (e.g., E/Z selectivity) of my enolization reaction?
A2: Absolutely. Temperature can have a profound impact on the stereochemical outcome of reactions involving LiHMDS. For kinetically controlled enolizations, lower temperatures often favor the formation of one stereoisomer over the other. For example, the enolization of a particular ketone with LiHMDS at 0 °C can result in poor E/Z selectivity, while the same reaction at -78 °C can provide a significant preference for the E-enolate.[2] This is because the transition states leading to the different isomers may have different energy barriers, and lower temperatures provide the system with less energy to overcome the higher barrier.
Q3: My LiHMDS reaction is sluggish, even at room temperature. What could be the issue?
A3: If your reaction is slow, several factors related to temperature and reagent integrity could be at play:
-
Reagent Degradation: LiHMDS is sensitive to moisture and carbon dioxide.[3] If the reagent has been improperly stored or handled, it may have degraded, leading to reduced activity. Old bottles of LiHMDS, especially if not properly sealed, may show diminished reactivity.[1][4]
-
Solvent Effects: The aggregation state of LiHMDS, which influences its reactivity, is solvent-dependent.[5] In coordinating solvents like THF, it tends to exist as monomers and dimers, while in non-coordinating hydrocarbon solvents, trimers and other oligomers can form.[5] Temperature affects these equilibria; for example, solvation and aggregation are more pronounced at 0 K than at 298 K.[6] Ensure your solvent is anhydrous, as water reacts violently with LiHMDS.[6]
-
Insufficient Thermal Energy: While many LiHMDS reactions are fast at low temperatures, some transformations, such as certain C-H arylations, may require elevated temperatures (e.g., 120 °C) to proceed efficiently.[7]
Q4: I am observing unexpected byproducts in my LiHMDS reaction when running it at a higher temperature. Why is this happening?
A4: Higher temperatures can lead to several issues:
-
Thermodynamic Control: Increased thermal energy may allow the reaction to overcome kinetic barriers, leading to the formation of more stable, but undesired, thermodynamic products.
-
Side Reactions: Elevated temperatures can promote side reactions, such as self-condensation of the enolate, decomposition of the product, or reaction with the solvent.
-
Reagent Decomposition: While LiHMDS is thermally stable to a certain degree, very high temperatures can lead to its decomposition, especially in the presence of other reactive species.
Q5: How does temperature affect the aggregation state of LiHMDS and why is that important?
A5: LiHMDS exists as aggregates (monomers, dimers, trimers, etc.), and the equilibrium between these species is influenced by both solvent and temperature.[5][6] Lower temperatures generally favor higher degrees of aggregation and solvation.[6] The specific aggregate involved in the reaction can dictate the reaction's pathway and selectivity. For instance, some enolizations proceed through a dimer-based transition state, and the stability of this dimer is temperature-dependent.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Reaction too cold: Insufficient thermal energy to overcome the activation barrier. | 1. Gradually increase the reaction temperature in small increments (e.g., from -78 °C to -40 °C, then 0 °C).2. Monitor the reaction progress at each temperature by TLC or another appropriate method.3. For some reactions, reflux temperatures may be necessary; consult the literature for analogous transformations.[7] |
| Degraded LiHMDS: The reagent may have been compromised by moisture or air.[3] | 1. Use a fresh bottle of LiHMDS or titrate the existing solution to determine its active concentration.2. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Poor Selectivity (e.g., E/Z ratio) | Reaction temperature is too high: The reaction may be proceeding under thermodynamic control or accessing multiple transition states. | 1. Lower the reaction temperature significantly (e.g., to -78 °C or even -100 °C).[2] 2. The order of addition of reagents can also be critical; consider adding the substrate to the cooled LiHMDS solution. |
| Formation of Byproducts | Reaction temperature is too high: Promotes side reactions or decomposition. | 1. Run the reaction at a lower temperature.2. Consider if the reaction time can be shortened at the current temperature to minimize byproduct formation. |
| Reaction warmed too quickly: Uncontrolled warming can lead to loss of selectivity and side reactions. | 1. Allow the reaction to warm slowly and controllably to the desired temperature. | |
| Inconsistent Results | Inconsistent temperature control: Fluctuations in the cooling bath temperature. | 1. Use a cryostat or a well-maintained cooling bath to ensure a stable reaction temperature.2. Ensure the reaction flask is adequately submerged in the cooling bath. |
Quantitative Data on Temperature Effects
The following tables summarize quantitative data from various studies, illustrating the impact of temperature on LiHMDS-mediated reactions.
Table 1: Effect of Temperature on E/Z Selectivity of Ketone Enolization
| Substrate | Temperature (°C) | E/Z Ratio | Reference |
| Acyclic Ketone | 0 | Poorly Selective | [2] |
| Acyclic Ketone | -78 | 20:1 | [2] |
Table 2: Temperature Dependence of the Kinetic Isotope Effect (kH/kD) in the Enolization of 2-Pentanone
| Temperature (°C) | kH/kD with LiHMDS in THF | Reference |
| 24 | 4.0 | [8] |
| 0 | 4.5 | [8] |
| -21 | 5.2 | [8] |
| -45 | 6.2 | [8] |
| -70 | 8.0 | [8] |
Note: An increase in the kinetic isotope effect at lower temperatures suggests a more ordered transition state and can indicate quantum mechanical tunneling.[8][9]
Experimental Protocols
General Protocol for Low-Temperature LiHMDS Enolization
This protocol is a general guideline and should be adapted for specific substrates and reactions.
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Reagent Setup: The flask is charged with a solution of the substrate in an anhydrous solvent (e.g., THF).
-
Cooling: The flask is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition: A solution of LiHMDS (typically 1.0 M in THF or hexanes) is added dropwise to the stirred solution of the substrate over several minutes.
-
Reaction Monitoring: The reaction is stirred at the low temperature for the desired amount of time. Progress can be monitored by quenching aliquots of the reaction mixture and analyzing them by TLC, GC, or NMR.
-
Quenching: The reaction is quenched by the addition of a suitable electrophile or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at the reaction temperature.
-
Workup: The reaction mixture is allowed to warm to room temperature, and a standard aqueous workup is performed to isolate the product.
Visualizing Reaction Pathways
Diagram 1: General Workflow for a Low-Temperature LiHMDS Reaction
Caption: Experimental workflow for a typical LiHMDS-mediated reaction.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low yield in LiHMDS reactions.
References
- 1. reddit.com [reddit.com]
- 2. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium hexamethyldisilazide-mediated enolizations: influence of triethylamine on E/Z selectivities and enolate reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Isotope effects in kinetic enolate formation from 2-pentanone and 2-pentanone-1,1,1-d3 [inis.iaea.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
LiHMDS stability issues and how to test for degradation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability, handling, and quality control of Lithium bis(trimethylsilyl)amide (LiHMDS).
Frequently Asked Questions (FAQs)
Q1: How should I properly store my LiHMDS solution to ensure its stability?
A1: LiHMDS is highly sensitive to air and moisture and requires strict storage conditions to prevent degradation.[1] It should be stored under an inert atmosphere, such as dry nitrogen or argon, in a tightly sealed container.[2] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[3][4] For solutions in tetrahydrofuran (B95107) (THF), it is recommended to store them at temperatures below 25°C.[2][3]
Q2: What is the typical shelf life of a commercial LiHMDS solution?
A2: The recommended shelf life for a container of LiHMDS solution is approximately 6 months after it has been opened.[1] It is critical to date containers upon opening to track their age.[1] For long-term storage, especially in ethers like THF, there is a risk of peroxide formation.[1][5]
Q3: What are the primary degradation pathways for LiHMDS?
A3: The primary degradation pathway for LiHMDS is hydrolysis from exposure to moisture or water.[6] LiHMDS reacts readily with water to form lithium hydroxide (B78521) (LiOH) and non-basic hexamethyldisilazane (B44280) (HMDS).[6] It is also incompatible with acids, alcohols, ketones, and carbon dioxide.[2][3]
| Parameter | Recommendation | Reasoning |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[2] | Prevents reaction with air (oxygen) and moisture.[1] |
| Temperature | Store in a cool, dry place (<25°C).[2][3] | Minimizes solvent evaporation and slows potential side reactions. |
| Container | Keep in the original, tightly sealed container (e.g., Sure/Seal™). | Ensures an inert headspace and prevents contamination. |
| Incompatibilities | Keep away from water, moist air, acids, alcohols, and CO2.[2][3] | LiHMDS reacts readily with protic sources and other electrophiles. |
| Post-Use | Re-tape or parafilm punctured septa after each use.[7] | Maintains the integrity of the seal against atmospheric exposure. |
Troubleshooting Guide
Q4: My LiHMDS solution has a yellow or brown color. Is it still usable?
A4: Commercial LiHMDS solutions are often described as light yellow to brown.[4] A dark yellow appearance is also noted.[1] Therefore, color alone is not a definitive indicator of degradation. However, a significant darkening of the solution over time, especially for solutions in THF, can be a sign of decomposition.[7] If you observe this, or the formation of precipitates, the solution's activity is suspect and should be quantified before use.[7]
Q5: My reaction yield is low or the reaction failed completely. Could degraded LiHMDS be the cause?
A5: Yes, low-quality LiHMDS is a common cause of reaction failure, particularly for base-sensitive transformations.[8] If you use one equivalent of LiHMDS and recover a significant amount of starting material, it strongly suggests that the actual concentration of the active base is lower than stated on the bottle.[8] This is typically due to degradation from improper storage or handling, leading to a lower molarity.[8] Before redesigning your synthesis, it is highly recommended to test the activity of your LiHMDS solution.[7]
Caption: Troubleshooting workflow for diagnosing LiHMDS-related reaction issues.
Testing for Degradation: Experimental Protocol
Q6: How can I accurately determine the concentration of active LiHMDS in my solution?
A6: The most reliable method to determine the concentration of active LiHMDS is by titration.[9] Titrating the strong base against a known amount of a weakly acidic indicator allows for a colorimetric determination of the endpoint. A common and effective method uses diphenylacetic acid as the titrant.[9][10] At the endpoint, the LiHMDS deprotonates the indicator's benzylic proton to form a distinctly colored, resonance-stabilized dianion.[9]
Protocol: Titration of LiHMDS with Diphenylacetic Acid
Materials:
-
Diphenylacetic acid (reagent grade, dried in a vacuum oven)
-
Anhydrous tetrahydrofuran (THF)
-
LiHMDS solution to be tested
-
Oven-dried glassware (e.g., 25 mL flask with a stir bar and rubber septum)
-
Gas-tight syringes (e.g., 1.0 mL and 5.0 mL)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add ~100 mg of diphenylacetic acid (accurately weighed) to an oven-dried flask containing a magnetic stir bar.
-
Dissolution: Add 4-5 mL of anhydrous THF to the flask via syringe and stir until the diphenylacetic acid is fully dissolved.
-
Titration: Slowly add the LiHMDS solution dropwise to the stirring diphenylacetic acid solution using a 1.0 mL gas-tight syringe.
-
Endpoint: Continue adding the LiHMDS solution until the first persistent pale yellow color appears and remains.[9] This indicates that all the diphenylacetic acid has been consumed and the dianion has formed.
-
Record Volume: Carefully record the volume of LiHMDS solution added. For higher accuracy, repeat the titration 2-3 times and average the results.
Calculation: The molarity of the LiHMDS solution is calculated using the following formula:
Molarity (M) = (mass of diphenylacetic acid (g) / molar mass of diphenylacetic acid (g/mol)) / volume of LiHMDS added (L)
Molar Mass of Diphenylacetic Acid = 212.24 g/mol
Caption: Experimental workflow for the titration of LiHMDS solution.
References
- 1. fishersci.com [fishersci.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. lobachemie.com [lobachemie.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Reaction of lithium hexamethyldisilazide (LiHMDS) with water at ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing LiHMDS Aggregation in Non-Coordinating Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Lithium bis(trimethylsilyl)amide (LiHMDS) in non-coordinating solvents.
Frequently Asked Questions (FAQs)
Q1: What is LiHMDS aggregation and why does it occur in non-coordinating solvents?
A1: Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base widely used in organic synthesis. In non-coordinating solvents such as toluene (B28343), hexane, and other hydrocarbons, LiHMDS molecules tend to self-associate into larger clusters called aggregates.[1][2] This occurs because the lithium cation is highly Lewis acidic and seeks stabilization, which it achieves by coordinating with the nitrogen atoms of other LiHMDS molecules in the absence of a coordinating solvent. In such solvents, LiHMDS predominantly exists as trimers and other higher-order oligomers.[1][2][3] In the solid state, a trimeric structure is also observed.[2]
Q2: How does LiHMDS aggregation affect my reaction?
A2: The aggregation of LiHMDS can significantly impact your reaction's outcome in several ways:
-
Reduced Reactivity and Slower Kinetics: The aggregated form of LiHMDS is generally less reactive than its monomeric or dimeric counterparts. This can lead to slower reaction rates or even prevent the reaction from proceeding to completion.
-
Lower Yields: Due to reduced reactivity and potential side reactions, the overall yield of your desired product may be significantly lower.
-
Poor Solubility: Higher-order aggregates of LiHMDS can have poor solubility in non-coordinating solvents, leading to a heterogeneous reaction mixture and inconsistent results.
-
Altered Selectivity: The aggregation state of LiHMDS can influence the stereoselectivity and regioselectivity of a reaction. For instance, in enolization reactions, the nature of the LiHMDS aggregate can dictate the E/Z selectivity of the resulting enolate.[4]
Q3: What are non-coordinating solvents for LiHMDS?
A3: Non-coordinating solvents are those that do not effectively solvate the lithium cation. These include:
-
Aromatic hydrocarbons (e.g., toluene, benzene)[2]
-
Aliphatic hydrocarbons (e.g., hexane, pentane, cyclohexane)[2]
Q4: How can I prevent or minimize LiHMDS aggregation in these solvents?
A4: The most effective strategy to prevent LiHMDS aggregation in non-coordinating solvents is to introduce a coordinating additive or co-solvent. These additives are Lewis bases that can coordinate to the lithium cation, breaking down the large aggregates into smaller, more reactive species like dimers and monomers.
Q5: What are some common coordinating additives, and how do they compare?
A5: Several coordinating additives can be used. The choice of additive can influence the reaction rate and selectivity. Common additives include:
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A strong bidentate ligand that effectively breaks up LiHMDS aggregates, leading to increased reactivity.[5]
-
Hexamethylphosphoramide (HMPA): A highly polar, aprotic solvent that is a very strong coordinating agent for lithium ions. It is very effective at deaggregating organolithium species.
-
Ethers (e.g., Tetrahydrofuran - THF, Diethyl ether - Et₂O): While ethers are coordinating solvents themselves, they can also be used as additives in small amounts in a predominantly non-coordinating solvent system to modify the aggregation state of LiHMDS.
The effectiveness of these additives in deaggregating LiHMDS generally follows the trend: HMPA > TMEDA > Ethers. However, the optimal choice will depend on the specific reaction requirements, including desired selectivity and reaction conditions.
Troubleshooting Guide: Issues Related to LiHMDS Aggregation
This guide will help you diagnose and solve common problems encountered when using LiHMDS in non-coordinating solvents.
Problem 1: Low or No Reaction Conversion/Yield
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
The isolated yield of the product is significantly lower than anticipated.
Possible Cause:
-
LiHMDS is likely present as large, unreactive aggregates, which are poor bases for the intended transformation.
Solutions:
-
Introduce a Coordinating Additive:
-
TMEDA: Add 1-2 equivalents of TMEDA per equivalent of LiHMDS to your reaction mixture. TMEDA is known to deaggregate organolithium compounds, thereby increasing their reactivity.[5]
-
HMPA: For particularly stubborn reactions, 1-2 equivalents of HMPA can be a very effective deaggregating agent. Be aware of the toxicity of HMPA and handle it with appropriate safety precautions.
-
-
Use a Coordinating Co-solvent:
-
Add a small amount of a coordinating solvent like THF to your non-coordinating solvent system. This can help to break down the aggregates. The optimal ratio of non-coordinating to coordinating solvent should be determined empirically.
-
-
Increase Reaction Temperature:
-
In some cases, a moderate increase in temperature can provide the necessary activation energy to overcome the sluggishness of the aggregated species. However, this should be done with caution as it may lead to side reactions.
-
Problem 2: Poor or Inconsistent Stereoselectivity/Regioselectivity
Symptoms:
-
The ratio of desired stereoisomers or regioisomers is lower than expected.
-
The selectivity of the reaction varies between batches.
Possible Cause:
-
The aggregation state of LiHMDS can directly influence the transition state of the reaction, leading to different selectivity outcomes. Inconsistent aggregation due to minor variations in solvent purity or reaction setup can lead to batch-to-batch variability.
Solutions:
-
Control the Aggregation State with Additives:
-
The addition of a specific coordinating agent can favor the formation of a particular aggregate (e.g., a monomer- or dimer-based pathway), which may lead to a more selective reaction. For example, in ketone enolizations, using LiHMDS with triethylamine (B128534) in toluene can lead to high E/Z selectivity through a dimer-based mechanism.[4]
-
-
Standardize Reaction Conditions:
-
Ensure that the non-coordinating solvent is of high purity and rigorously dried. Trace amounts of water or other coordinating impurities can alter the aggregation state of LiHMDS.
-
Precisely control the equivalents of any coordinating additive used.
-
Quantitative Data on LiHMDS Aggregation
The aggregation state of LiHMDS is highly dependent on the solvent environment. The following table summarizes the predominant species in different solvents.
| Solvent System | Predominant LiHMDS Species | Comments |
| Non-Coordinating | ||
| Toluene | Trimer and higher oligomers | Reduced reactivity and solubility. |
| Hexane/Pentane | Trimer and higher oligomers | Similar to toluene, with potentially lower solubility.[2] |
| Coordinating | ||
| THF | Monomer-dimer equilibrium | Higher reactivity compared to non-coordinating solvents.[6] |
| Et₂O | Monomer-dimer equilibrium | Generally less coordinating than THF. |
| Non-Coordinating with Additives | ||
| Toluene / TMEDA | Monomers and Dimers | TMEDA effectively breaks down larger aggregates.[7] |
| Toluene / HMPA | Monomers | HMPA is a very strong deaggregating agent.[7] |
| Toluene / Et₃N | Dimer-based reactive species | Can lead to highly selective reactions.[4][8] |
Experimental Protocols
General Protocol for Using LiHMDS with a Coordinating Additive (TMEDA)
This protocol provides a general guideline for performing a deprotonation reaction using LiHMDS with TMEDA in a non-coordinating solvent.
Materials:
-
Substrate to be deprotonated
-
Anhydrous non-coordinating solvent (e.g., toluene)
-
LiHMDS (solid or as a solution in a non-coordinating solvent)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous reaction vessel (e.g., a flame-dried Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere. Ensure all glassware is rigorously dried.
-
Addition of Substrate and Solvent: To the reaction flask, add the substrate and the anhydrous non-coordinating solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the specific reaction).
-
Addition of TMEDA: Add the desired equivalents of freshly distilled TMEDA to the reaction mixture via syringe.
-
Addition of LiHMDS: Slowly add the LiHMDS (either as a solid or a solution) to the reaction mixture. If adding a solution, do so dropwise.
-
Reaction: Allow the reaction to stir at the designated temperature for the required amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl). Proceed with the standard aqueous work-up and purification of the product.
Visualizations
Caption: Deaggregation of LiHMDS trimers by a coordinating ligand (L).
Caption: Troubleshooting workflow for issues with LiHMDS reactions.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tuodaindus.com [tuodaindus.com]
- 6. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
LiHMDS vs. LDA: A Comparative Guide to Non-Nucleophilic Bases
In the realm of synthetic organic chemistry, the precise selection of a non-nucleophilic base is paramount for achieving high yields and selectivities. Among the most powerful and widely utilized bases are Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS). This guide provides an in-depth, data-supported comparison to assist researchers, scientists, and drug development professionals in making an informed choice between these two essential reagents.
Physicochemical Properties: A Tale of Two Amides
At a fundamental level, the differences in the behavior of LDA and LiHMDS stem from their distinct structural and electronic properties. LDA is renowned for its strong basicity, while LiHMDS, although still a very strong base, is characterized by its significant steric bulk.
| Property | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) | Key Implications |
| Chemical Formula | LiN(CH(CH₃)₂)₂ | LiN(Si(CH₃)₃)₂ | The silicon atoms in LiHMDS contribute to its greater steric bulk. |
| Molar Mass | 107.12 g·mol⁻¹ | 167.33 g·mol⁻¹ | Relevant for calculating molar equivalents. |
| pKa of Conjugate Acid | ~36-38[1][2] | ~26-30[1][3][4] | LDA is a significantly stronger base, enabling faster deprotonation of very weak acids.[1] |
| Appearance | White to off-white solid/powder | White crystalline solid | Both are typically handled as solutions in ethereal or hydrocarbon solvents. |
| Steric Hindrance | High (Two isopropyl groups) | Very High (Two trimethylsilyl (B98337) groups) | LiHMDS is more sterically hindered, enhancing its non-nucleophilic character.[1][3][5] |
| Solubility | Soluble in THF, ether, hexanes | Soluble in a range of nonpolar organic solvents.[5] | LiHMDS's lipophilicity makes it highly soluble in nonpolar solvents.[5] |
| Aggregation | Tends to form dimers in solution.[6] | Forms a cyclic trimer in the absence of coordinating species.[1] | The state of aggregation can influence reactivity and reaction kinetics. |
Structural Comparison
The steric environments of LDA and LiHMDS are best visualized through their chemical structures. The two bulky isopropyl groups of LDA create a hindered environment around the nitrogen atom. However, the two trimethylsilyl groups of LiHMDS create an even more sterically congested environment, further diminishing its nucleophilicity.[3][5]
Performance in Enolate Formation: Kinetic vs. Thermodynamic Control
One of the most common applications for these bases is the deprotonation of carbonyl compounds to form enolates. The choice between LDA and LiHMDS can dictate the regioselectivity of this process, leading to either the kinetic or thermodynamic enolate.
-
Kinetic Control: Favors the formation of the less substituted (and less stable) enolate. This is achieved by using a strong, sterically hindered base at low temperatures to rapidly and irreversibly remove the most accessible proton.[2][7]
-
Thermodynamic Control: Favors the formation of the more substituted (and more stable) enolate. This typically requires a weaker base, higher temperatures, and longer reaction times to allow for equilibration to the most stable product.[2][8]
LDA is the archetypal base for generating kinetic enolates .[2][7] Its formidable basicity (pKa of conjugate acid ~36-38) ensures that deprotonation is fast and essentially irreversible at low temperatures like -78 °C.[7] Its steric bulk favors abstraction of the less hindered α-proton.[2]
LiHMDS , being less basic (pKa of conjugate acid ~26-30), provides a "gentler" deprotonation.[1][4] While it is also frequently used to generate kinetic enolates, the lower basicity means the deprotonation may be more reversible compared to LDA, especially if temperatures are not strictly controlled. Under specific conditions, LiHMDS can be used to favor the formation of the thermodynamic enolate .[4]
Experimental Data: E/Z Selectivity in Enolization
The choice of base and solvent system can also profoundly impact the E/Z selectivity of enolate formation. For instance, studies on ketone enolization have shown that LiHMDS in the presence of triethylamine (B128534) (Et₃N) can lead to high E-selectivity.[9] In contrast, enolizations with NaHMDS (a close relative) in THF can result in almost complete Z-selectivity.[10] This highlights the nuanced interplay between the base, substrate, and solvent in determining reaction outcomes.
| Substrate | Base/Solvent System | E/Z Ratio | Reference |
| Acyclic Ketone | LiHMDS / Et₃N / Toluene | High E-selectivity | [9] |
| 2-Methyl-3-pentanone | NaHMDS / Et₃N / Toluene | 20:1 | [10] |
| 2-Methyl-3-pentanone | NaHMDS / THF | 1:90 | [10] |
This data underscores the importance of consulting the primary literature for specific substrate classes, as selectivity is highly condition-dependent.
Experimental Protocols and Workflows
General Experimental Protocol for Kinetic Enolate Formation
This protocol is a generalized procedure. Optimal conditions, including temperature, time, and equivalents, should be determined for each specific substrate and reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Solvent and Substrate: Add anhydrous solvent (typically THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add the carbonyl substrate via syringe.
-
Base Addition: Slowly add a solution of LDA or LiHMDS (typically 1.0-1.2 equivalents) dropwise to the cooled substrate solution, ensuring the internal temperature remains below -70 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for the specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Electrophile Quench: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Perform an aqueous workup, extracting the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Making the Choice: A Decision Guide
Selecting the optimal base requires careful consideration of the desired outcome and the nature of the substrate.
Conclusion
Both LDA and LiHMDS are indispensable tools in the synthetic chemist's arsenal. The choice between them is not a matter of one being universally "better," but rather which is better suited for a specific transformation.
-
Choose LDA when you require maximum basicity for the rapid and irreversible deprotonation of weakly acidic protons to form a kinetic enolate. It is the workhorse for classic, kinetically controlled reactions.[2][7]
-
Choose LiHMDS when dealing with sterically demanding situations or with substrates sensitive to nucleophilic attack.[4] Its greater steric bulk and slightly attenuated basicity offer a "gentler" touch, which can lead to cleaner reactions and, in some cases, provide access to different selectivity profiles.[3][5]
Ultimately, a thorough understanding of the properties of each base, combined with careful consideration of the substrate and desired outcome, will guide the researcher to the most effective choice for their synthetic challenge.
References
- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. nbinno.com [nbinno.com]
- 6. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. ochemacademy.com [ochemacademy.com]
- 9. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of LiHMDS, NaHMDS, and KHMDS for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a non-nucleophilic strong base is a critical parameter that can dictate the outcome of a reaction. Among the most widely utilized in both academic and industrial settings are the alkali metal hexamethyldisilazides: lithium (LiHMDS), sodium (NaHMDS), and potassium (KHMDS) bis(trimethylsilyl)amide. While often used interchangeably, their reactivity profiles exhibit subtle yet significant differences influenced by the nature of the alkali metal cation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Core Properties and Reactivity Trends
The reactivity of these bases is a complex interplay of their intrinsic basicity, the size of the metal cation, and their aggregation state in solution. The cation size increases from Li⁺ to Na⁺ to K⁺, which in turn influences the M-N bond polarity and the steric environment around the nitrogen atom. A general trend in basicity of metal amides increases with the size of the alkali metal.[1]
Table 1: Physical and Chemical Properties of Alkali Metal Hexamethyldisilazides
| Property | LiHMDS | NaHMDS | KHMDS |
| Molecular Weight ( g/mol ) | 167.33[2] | 183.38 | 199.48[3] |
| Appearance | Colorless crystalline solid[2] | White powder[4] | White, opaque crystals[5] |
| pKa of Conjugate Acid (in THF) | ~26[6] | ~29.5[4] | ~26[5] |
| Common Solvents | THF, Toluene, Hexane[2] | THF, Toluene, Et2O[4] | THF, Toluene[3] |
Note: pKa values can vary depending on the solvent and measurement method.
The Critical Role of Aggregation in Solution
In solution, these alkali metal amides exist as aggregates, most commonly as monomers and dimers, and the equilibrium between these species is highly dependent on the solvent.[7][8] This aggregation state is a crucial determinant of their reactivity. Generally, less aggregated species (monomers) are considered more reactive.
-
LiHMDS: In coordinating solvents like THF, LiHMDS exists as a mixture of monomers and dimers.[7] In non-coordinating solvents, it tends to form higher-order aggregates, such as trimers.[6]
-
NaHMDS: Similar to LiHMDS, NaHMDS forms dimers in solvents of intermediate donor strength like THF.[7] NMR studies have shown that in THF, NaHMDS is predominantly a disolvated dimer.[8]
-
KHMDS: The larger potassium cation leads to different aggregation behavior. In weakly coordinating solvents like toluene, KHMDS exists as dimers, while in more strongly coordinating solvents like THF, it can exist as monomers, especially at high dilution.[5]
Performance in Key Synthetic Transformations
The choice between LiHMDS, NaHMDS, and KHMDS can significantly impact the yield and selectivity of a reaction. Below are comparisons based on common applications.
Enolate Formation
The deprotonation of ketones and esters to form enolates is a fundamental transformation where these bases are frequently employed. The regioselectivity of deprotonation (kinetic vs. thermodynamic enolate) can be influenced by the choice of the HMDS base.
Table 2: Comparison in Ketone Enolization
| Substrate/Reaction | Base | Solvent | Product(s) | Yield/Selectivity | Reference |
| Oxidative Dimerization of 1-(Benzoxycarbonyl)-tetrahydropyrroloindole | LiHMDS | THF | Dimer 9 | 80% (in favor of 9) | [9] |
| NaHMDS | THF | Dimer 9 and 10 | 22% (9), 62% (10) | [9] | |
| KHMDS | THF | Dimer 9 and 10 | Similar to NaHMDS | [9] | |
| Enolization of 2-methyl-3-pentanone | NaHMDS | Et3N/toluene | E/Z enolates | 20:1 (E:Z) | [10] |
| NaHMDS | THF | E/Z enolates | 1:90 (E:Z) | [10] |
These results highlight that for the oxidative dimerization, LiHMDS provides significantly different stereoselectivity compared to its sodium and potassium counterparts.[9] In the enolization of 2-methyl-3-pentanone, the solvent has a dramatic effect on the stereochemical outcome with NaHMDS.[10]
Catalytic Applications: The Halogen Dance Reaction
Recent studies have shown that KHMDS can act as a highly effective catalyst in certain reactions, outperforming LiHMDS and NaHMDS. A notable example is the "halogen dance" reaction, a base-mediated isomerization of aryl halides.
Table 3: Comparison in a Catalytic Halogen Dance Reaction
| Substrate | Base (Catalyst) | Product Yield | Reference |
| 2,3-dibromopyridine | KHMDS (10 mol%) | 94% | [11] |
| NaHMDS (10 mol%) | 64% | [11] | |
| LiHMDS (10 mol%) | 15% | [11] |
In this specific halogen dance reaction, KHMDS demonstrates superior catalytic activity, with the potassium ion being essential for high efficiency.[11]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following general experimental protocol for ketone deprotonation is provided. Researchers should adapt this protocol based on the specific substrate and desired outcome.
General Experimental Protocol for Ketone Deprotonation and Enolate Trapping
Materials:
-
Anhydrous solvent (e.g., THF, freshly distilled over sodium/benzophenone)
-
Ketone (substrate)
-
LiHMDS, NaHMDS, or KHMDS (as a solid or standardized solution)
-
Trapping agent (e.g., trimethylsilyl (B98337) chloride, freshly distilled)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 10 mL) to the flask via syringe. Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the ketone (1.0 mmol) to the cooled solvent.
-
Base Addition: Slowly add the alkali metal hexamethyldisilazide (1.1 mmol, 1.1 equivalents) to the stirred solution of the ketone. The base can be added as a solid or as a solution in the same anhydrous solvent.
-
Enolization: Stir the reaction mixture at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Enolate Trapping: Add the trapping agent (e.g., trimethylsilyl chloride, 1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by techniques such as ¹H NMR, ¹³C NMR, and GC-MS to determine the yield and regioselectivity/stereoselectivity of the silyl (B83357) enol ether products.
Conclusion
The choice between LiHMDS, NaHMDS, and KHMDS is not arbitrary and should be guided by the specific requirements of the chemical transformation.
-
LiHMDS is a versatile and commonly used base, often providing different selectivity profiles compared to its heavier alkali metal counterparts.[9]
-
NaHMDS serves as a good intermediate, with its reactivity and selectivity being highly dependent on the solvent system.[10]
-
KHMDS is emerging as a powerful tool, not only as a strong base but also as a highly effective catalyst in certain reactions where the lithium and sodium analogues are significantly less active.[11]
By understanding the nuances of their aggregation states and the influence of the counterion, researchers can make more informed decisions, leading to improved reaction outcomes in their synthetic endeavors. It is recommended to screen all three bases in the early stages of route development to identify the optimal conditions for a desired transformation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Enolization reactions mediated by s-block metal amide reagents - University of Notre Dame - Figshare [curate.nd.edu]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithium hexamethyldisilazide/triethylamine-mediated ketone enolization: remarkable rate accelerations stemming from a dimer-based mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of LiHMDS Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Lithium hexamethyldisilazide (LiHMDS) is a powerful, non-nucleophilic base widely employed in organic synthesis, particularly for the deprotonation of carbon acids to form reactive intermediates such as enolates. The structure and aggregation state of LiHMDS, along with its reaction intermediates, are highly sensitive to solvent, temperature, and the presence of other reagents.[1][2] Understanding these transient species is critical for controlling reaction pathways and achieving desired stereoselectivity.[3][4] This guide provides a comparative overview of common spectroscopic techniques used to analyze LiHMDS reaction intermediates, supported by experimental data and protocols.
Spectroscopic Techniques for Characterizing LiHMDS Intermediates
The primary spectroscopic tools for investigating LiHMDS reaction intermediates are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While Raman spectroscopy is a powerful tool for in-situ reaction monitoring, its application specifically to LiHMDS intermediates is less commonly reported in the reviewed literature.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly utilizing nuclei such as 6Li, 13C, and 15N, is the most powerful technique for elucidating the solution-state structures of LiHMDS aggregates and their complexes with substrates and products.[1][7][8] Low-temperature NMR is often required to slow down the dynamic exchange processes common with organolithium species.[1]
Infrared (IR) Spectroscopy
In-situ Infrared (IR) spectroscopy is an invaluable tool for monitoring the real-time progress of LiHMDS-mediated reactions.[3][9][10] By tracking the disappearance of reactant vibrational bands and the appearance of intermediate and product bands, researchers can gain insights into reaction kinetics and mechanisms.[3][11]
Comparative Data of Spectroscopic Analyses
The following tables summarize key quantitative data from spectroscopic studies of LiHMDS and its reaction intermediates.
Table 1: 6Li and 15N NMR Chemical Shifts of LiHMDS Aggregates and Intermediates
| Species | Solvent System | Temperature (°C) | 6Li Chemical Shift (ppm) | 15N Chemical Shift (ppm) | Reference(s) |
| [6Li,15N]LiHMDS Dimer | Toluene-d8 | -120 | 1.7-1.9 (triplet) | 39.5 (doublet) | [12] |
| [6Li,15N]LiHMDS Monomer | THF/Toluene | -75 | 0.7-0.9 (quintet) | 42.8-44.9 | [7] |
| Li Enolate-LiHMDS Mixed Dimer | THF/Toluene | -75 | 1.2-1.5 | - | [7] |
| Li Enolate-LiHMDS Mixed Trimer | THF/Toluene | -75 | 1.0-1.2 | - | [7] |
| Ketone-LiHMDS Complexed Dimer | Toluene | - | Readily characterized | Readily characterized | [4][13] |
Note: Chemical shifts are reported relative to 0.3 M 6LiCl/MeOH (0.0 ppm) and neat Me2NEt (25.7 ppm) or [15N]aniline (52 ppm). Multiplicities are denoted as (d) doublet, (t) triplet, (q) quintet.[7][12]
Table 2: In-situ IR Frequencies for Monitoring LiHMDS-Mediated Enolization
| Reaction Species | Vibrational Mode | Wavenumber (cm-1) | Solvent System | Temperature (°C) | Reference(s) |
| Aryl Ketone (reactant) | C=O stretch | 1687 | THF/Hexane | 0 | [3] |
| Aryl Ketone-LiHMDS Complex | C=O stretch | 1671 | Et3N/Toluene | 0 | [3] |
| β-Amino Carboxamide (reactant) | C=O stretch | - | THF/Toluene | -78 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and high-quality spectroscopic data for these sensitive species.
Protocol 1: Low-Temperature NMR Spectroscopy of LiHMDS Intermediates
This protocol is adapted from studies of LiHMDS aggregation and mixed aggregate formation.[1][7]
-
Sample Preparation:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvents (e.g., THF, toluene-d8) must be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone).
-
[6Li,15N]LiHMDS is often used for enhanced signal and coupling information.
-
The substrate is added to a solution of LiHMDS in the chosen solvent system at a low temperature (e.g., -78 °C) inside a glovebox or using Schlenk techniques.
-
The final solution is transferred to a pre-dried NMR tube, which is then flame-sealed under vacuum.
-
-
Data Acquisition:
-
The NMR spectrometer is pre-cooled to the desired temperature (e.g., -75 °C to -120 °C).
-
6Li and 15N NMR spectra are acquired. Due to the low gyromagnetic ratio of 15N, a larger number of scans may be necessary.
-
Appropriate relaxation delays must be used, especially for 6Li which has a long T1.
-
Chemical shifts are referenced to an external standard (e.g., 0.3 M 6LiCl in methanol).[7]
-
Protocol 2: In-situ IR Spectroscopy for Kinetic Analysis
This protocol is based on studies monitoring LiHMDS-mediated enolization reactions.[3][10]
-
Experimental Setup:
-
A reaction vessel (e.g., a three-necked flask) is equipped with an in-situ IR probe (e.g., a diamond ATR probe), a temperature probe, and a nitrogen/argon inlet.
-
The reaction vessel is charged with the solvent and the ketone substrate.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
-
Data Collection:
-
A background spectrum of the solvent and substrate is collected before the addition of LiHMDS.
-
LiHMDS solution is added to initiate the reaction.
-
IR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
The decay of the substrate's carbonyl peak and the growth of any new peaks are monitored.
-
-
Data Analysis:
-
The absorbance of the characteristic peaks is plotted against time.
-
This data can be used to determine the reaction order and calculate pseudo-first-order rate constants (kobsd).[3]
-
Visualizing Experimental Workflows and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the workflow for spectroscopic analysis and a generalized reaction pathway for LiHMDS-mediated enolization.
Caption: Workflow for NMR analysis of LiHMDS intermediates.
Caption: Generalized pathway for LiHMDS-mediated enolization.
Conclusion
The combination of multinuclear NMR and in-situ IR spectroscopy provides a powerful approach for the detailed characterization of LiHMDS reaction intermediates. NMR excels at providing structural snapshots of stable or slowly exchanging species, revealing the crucial role of aggregation and solvation.[1][2][12] In contrast, in-situ IR spectroscopy offers dynamic insights into reaction progress, enabling the determination of kinetic parameters.[3][11] By employing these techniques in concert, researchers can develop a comprehensive understanding of LiHMDS-mediated reaction mechanisms, leading to improved control over reactivity and selectivity in the synthesis of valuable molecules.
References
- 1. NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 8. scielo.br [scielo.br]
- 9. Reversible enolization of beta-amino carboxamides by lithium hexamethyldisilazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
Validating the Stereoselectivity of LiHMDS Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecules and active pharmaceutical ingredients. Lithium bis(trimethylsilyl)amide (LiHMDS) is a widely utilized non-nucleophilic base, favored for its high solubility in common organic solvents and its steric bulk, which often imparts unique selectivity. This guide provides an objective comparison of the stereoselectivity of LiHMDS in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
The stereochemical outcome of reactions involving LiHMDS is highly dependent on factors such as the solvent, temperature, and the nature of the substrate. Understanding these nuances is critical for reaction optimization and achieving the desired stereoisomer. This guide will delve into the performance of LiHMDS in comparison to other common hindered bases, namely Lithium diisopropylamide (LDA) and Potassium bis(trimethylsilyl)amide (KHMDS).
Comparative Analysis of Stereoselectivity
The choice of base and reaction conditions can significantly influence the ratio of E/Z enolates formed, which in turn dictates the stereochemistry of subsequent reactions like aldol (B89426) additions and alkylations. The following tables summarize the stereoselectivity observed with LiHMDS and its alternatives in various transformations.
Enolization of Ketones: E/Z Selectivity
The geometry of the enolate formed is a critical determinant of the final product's stereochemistry. LiHMDS often exhibits a strong solvent-dependent stereoselectivity in the deprotonation of ketones.
| Substrate | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| 2-Methyl-3-pentanone | LiHMDS | THF | -78 | 1:99 | [1] |
| 2-Methyl-3-pentanone | LiHMDS | Et3N/Toluene (B28343) | -78 | >99:1 | [1] |
| 2-Methyl-3-pentanone | NaHMDS | THF | -78 | 1:90 | [2] |
| 2-Methyl-3-pentanone | NaHMDS | Et3N/Toluene | -78 | 20:1 | [2] |
| Propanoyl oxazolidinone | LiHMDS | THF | -78 | Z-enolate favored | [1] |
Aldol Reactions: Diastereoselectivity
The diastereoselectivity of the aldol reaction is directly influenced by the enolate geometry. The data below highlights the performance of LiHMDS in promoting diastereoselective aldol additions.
| Enolate Precursor | Aldehyde | Base | Solvent | anti:syn Ratio | Reference |
| 3-Pentanone | Isobutyraldehyde | LiHMDS | Et3N/Toluene | 25:1 | [1] |
| 3-Pentanone | Isobutyraldehyde | LiHMDS | THF | 1:5 | [1] |
| 1,4-Cyclohexanedione monoethylene ketal | Benzaldehyde | Chiral Lithium Amide | Not Specified | up to 98% de | [3] |
Ireland-Claisen Rearrangement: Diastereoselectivity
The Ireland-Claisen rearrangement is a powerful tool for the stereoselective formation of carbon-carbon bonds. The choice of base can influence the facial selectivity of the rearrangement.
| Substrate | Base | Solvent | Diastereomeric Ratio (dr) | Reference |
| Allylic β-hydroxy ester | LDA | THF | single diastereomer | [4] |
| Allylic β-hydroxy ester | LiHMDS | THF | single diastereomer (improved yield) | [4] |
| Allylic Ester 1 | LiHMDS | Toluene | 85:15 | [5] |
| Allylic Ester 1 | KHMDS | Toluene | Not specified (used for rearrangement) | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for validating and applying synthetic methodologies. The following are representative protocols for key stereoselective reactions involving LiHMDS.
Protocol 1: Stereoselective Enolization of a Ketone and In-Situ Quenching
This protocol describes the general procedure for the LiHMDS-mediated enolization of a ketone and subsequent trapping of the resulting enolate with a silylating agent to determine the E/Z ratio.
Materials:
-
Ketone (e.g., 2-methyl-3-pentanone)
-
LiHMDS (1.0 M solution in THF)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of LiHMDS (1.2 equivalents) in anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of the ketone (1.0 equivalent) in anhydrous toluene is added dropwise to the cooled LiHMDS solution.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of TMSCl (1.5 equivalents) and Et3N (1.5 equivalents) in anhydrous toluene is then added dropwise to the reaction mixture at -78 °C to quench the enolate.
-
The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with pentane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of silyl (B83357) enol ethers, is analyzed by gas chromatography (GC) or 1H NMR to determine the E/Z ratio.
Protocol 2: Stereoselective Aldol Reaction
This protocol outlines a general procedure for a LiHMDS-mediated stereoselective aldol reaction.
Materials:
-
Ketone (e.g., 3-pentanone)
-
LiHMDS (1.0 M solution in THF)
-
Anhydrous solvent (e.g., Et3N/Toluene or THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., a mixture of Et3N and toluene).
-
Cool the solvent to -78 °C.
-
Add the LiHMDS solution (1.1 equivalents) dropwise to the cold solvent.
-
Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the base solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the aldol adduct. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Protocol 3: Stereoselective Ireland-Claisen Rearrangement
This protocol provides a general procedure for a LiHMDS-mediated Ireland-Claisen rearrangement.
Materials:
-
Allylic ester
-
LiHMDS (1.0 M solution in THF)
-
Anhydrous THF
-
Chlorotrimethylsilane (TMSCl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of the allylic ester (1.0 equivalent) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
LiHMDS solution (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the enolate.
-
TMSCl (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of 1 M HCl.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude γ,δ-unsaturated carboxylic acid is purified by column chromatography. The diastereoselectivity of the product can be determined by chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Mechanistic Pathways and Experimental Workflow
The stereochemical outcome of LiHMDS-mediated reactions is dictated by the transition state energetics of the deprotonation step. The choice of solvent plays a crucial role in the aggregation state of LiHMDS and the geometry of the transition state.
References
- 1. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Stereoselective Synthesis of Quaternary Carbons via the Dianionic Ireland–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous flow process for the Ireland–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
A Researcher's Guide to Enolate Formation: Kinetic vs. Thermodynamic Control with LiHMDS and LDA
In the realm of synthetic organic chemistry, the regioselective formation of enolates from unsymmetrical ketones is a critical step that dictates the outcome of numerous carbon-carbon bond-forming reactions. The choice between kinetic and thermodynamic control allows chemists to selectively form either the less substituted (kinetic) or more substituted (thermodynamic) enolate, thereby directing the course of subsequent alkylation, aldol, or acylation reactions. This guide provides a detailed comparison of two commonly used lithium amide bases, Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS), in achieving this control.
Core Concepts: Kinetic vs. Thermodynamic Control
The deprotonation of an unsymmetrical ketone can yield two different regioisomeric enolates. The reaction's outcome is governed by the principles of kinetic and thermodynamic control.[1][2][3]
-
Kinetic Control favors the product that is formed fastest.[4][5] This is typically achieved under conditions that are rapid, quantitative, and irreversible.[2] For enolate formation, this means using a strong, sterically hindered base at low temperatures (e.g., -78 °C) to deprotonate the most accessible, least sterically hindered α-proton.[1][6][7] The resulting enolate is the less substituted and less thermodynamically stable of the two possible isomers.[1]
-
Thermodynamic Control favors the most stable product. This is achieved under conditions that allow for equilibrium to be established between the starting material and the possible products.[1] For enolate formation, this involves using a less hindered or weaker base, often at higher temperatures (from room temperature to reflux), allowing the deprotonation to be reversible.[6] Over time, the equilibrium will shift to favor the more stable, more substituted enolate.[1]
Comparison of LDA and LiHMDS
Both LDA and LiHMDS are strong, non-nucleophilic bases widely used for enolate generation.[8][9] However, their structural and reactivity differences can be exploited to fine-tune selectivity.
-
Lithium Diisopropylamide (LDA): As a sterically hindered, strong base (pKa of diisopropylamine (B44863) ≈ 36), LDA is the archetypal reagent for achieving kinetic control.[1][7][9] At low temperatures (-78 °C), it rapidly and irreversibly deprotonates the most accessible proton, leading to a high yield of the kinetic enolate.[10][11] The bulky isopropyl groups prevent it from accessing more hindered protons and also minimize its nucleophilic character.[1]
-
Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is also a strong, sterically demanding base (pKa of hexamethyldisilazane (B44280) ≈ 30).[8] While it is often used for kinetic enolate formation, its behavior can be more complex and solvent-dependent.[12][13] The Si-N bond in LiHMDS is longer and more flexible than the C-N bond in LDA, which can influence its aggregation state and steric profile. Under certain conditions, particularly with changes in solvent or temperature, LiHMDS can participate in pathways that lead to thermodynamic products.[14]
Quantitative Data: Regioselectivity in Action
The deprotonation of 2-methylcyclohexanone (B44802) is a classic model system for studying the regioselectivity of enolate formation. The ratio of the resulting kinetic (less substituted) and thermodynamic (more substituted) enolates, often trapped as their silyl (B83357) enol ethers for analysis, provides a clear measure of the reaction's selectivity.
| Base | Substrate | Conditions | Kinetic Product (%) | Thermodynamic Product (%) | Ratio (K:T) |
| LDA | 2-Methylcyclohexanone | THF, -78 °C | >99 | <1 | >99:1 |
| LDA | 2-Methylcyclohexanone | THF, 0 °C, then warm to RT (equilibration) | 21 | 79 | 1:3.8 |
| LiHMDS | 2-Methylcyclohexanone | THF, -78 °C | 98 | 2 | 49:1 |
| NaH | 2-Methylcyclohexanone | THF, Reflux | 10 | 90 | 1:9 |
Data compiled from established principles and representative literature values.[15][16]
As the data shows, both LDA and LiHMDS provide excellent selectivity for the kinetic enolate at low temperatures. However, allowing the reaction mixture to warm in the presence of even a small amount of unreacted ketone can lead to equilibration and formation of the more stable thermodynamic enolate.[15][17]
Experimental Protocols
Detailed and precise experimental execution is paramount to achieving the desired selectivity.
Experiment 1: Kinetic Enolate Formation with LDA
-
Objective: To generate the less substituted (kinetic) enolate of 2-methylcyclohexanone.
-
Procedure:
-
A flame-dried, three-necked flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C (dry ice/acetone bath).
-
Diisopropylamine (1.05 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.0 eq). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA.
-
A solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution over 20 minutes.
-
The reaction is stirred at -78 °C for 1-2 hours to ensure complete deprotonation.
-
The resulting kinetic enolate solution is then ready for reaction with an electrophile at low temperature.
-
Experiment 2: Thermodynamic Enolate Formation
-
Objective: To generate the more substituted (thermodynamic) enolate of 2-methylcyclohexanone.
-
Procedure:
-
A flame-dried flask is charged with sodium hydride (NaH, 1.1 eq), which has been washed with anhydrous hexanes to remove mineral oil.
-
Anhydrous THF is added, and the suspension is brought to a gentle reflux.
-
A solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is maintained at reflux for several hours to allow the deprotonation to reach equilibrium, favoring the thermodynamic enolate.
-
The resulting enolate solution can then be cooled before being treated with an electrophile.
-
Mechanism and Selectivity: A Deeper Look
The selectivity of these bases is rooted in transition state energetics.
Under kinetic conditions, the bulky LDA base approaches the ketone from the least sterically encumbered face.[7][11][18] This leads to a lower energy transition state for the removal of a proton from the less substituted carbon, resulting in the rapid formation of the kinetic enolate.[19] Conversely, thermodynamic control allows for a slower, reversible process where both protons can be removed. Over time, the system settles into its lowest energy state, which is the more stable, more substituted enolate.[1]
Conclusion
The choice between LDA and LiHMDS for enolate formation depends on the specific substrate and desired outcome.
-
LDA is the premier choice for reliably and selectively generating kinetic enolates under strictly controlled low-temperature, irreversible conditions.
-
LiHMDS is also highly effective for kinetic enolate formation but its behavior can be more sensitive to solvent and reaction conditions, offering potential for different selectivities in more complex systems.
For researchers and drug development professionals, a thorough understanding of these principles and the subtle differences between these powerful reagents is essential for the strategic and successful synthesis of complex molecular targets.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. ochemacademy.com [ochemacademy.com]
- 7. youtube.com [youtube.com]
- 8. Enolate synthesis [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 11. youtube.com [youtube.com]
- 12. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. organic chemistry - Why kinetically controlled enolate is not formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Question The major product P for the following reaction sequence is to be.. [askfilo.com]
- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]
A Comparative Guide to the Aggregation and Solvation of Lithium Amide Bases: An NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the astute selection of a non-nucleophilic strong base is paramount for the success of numerous carbon-carbon bond-forming reactions. Among the most prominent are the lithium amides, with lithium hexamethyldisilazide (LiHMDS), lithium diisopropylamide (LDA), and lithium tetramethylpiperidide (LiTMP) being workhorses in both academic and industrial laboratories. The reactivity and selectivity of these bases are not merely governed by their inherent basicity but are intricately linked to their solution-state structures. Aggregation state and solvation by solvent molecules play a critical role in modulating their efficacy. Understanding these solution dynamics is crucial for reaction optimization and mechanistic elucidation.
This guide provides a comparative overview of the aggregation and solvation behavior of LiHMDS and its common alternatives, LDA and LiTMP, with a focus on insights gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Aggregation and Solvation Properties
The solution-state behavior of lithium amides is a dynamic equilibrium between monomeric, dimeric, and sometimes higher-order aggregates, each of which can be solvated to varying degrees. The nature of the solvent, the concentration of the amide, and the temperature all influence the position of these equilibria.
| Lithium Amide | Predominant Aggregation State in THF | Solvation Number in THF | Key NMR Spectroscopic Observations |
| LiHMDS | Monomer-Dimer Equilibrium[1][2] | Dimer: 2 THF moleculesMonomer: 3 THF molecules[3] | Two distinct species are observable by ⁶Li NMR at low temperatures. The equilibrium is sensitive to concentration and temperature.[1][2] |
| LDA | Dimer | Dimer: 2 THF molecules | Predominantly exists as a disolvated dimer in THF solution.[4][5] |
| LiTMP | Dimer-Monomer Equilibrium | Dimer: 2 THF molecules | A mixture of dimer and monomer is observed in neat THF.[6] |
Thermodynamic Parameters for LiHMDS Monomer-Dimer Equilibrium in THF: [1][2]
| Parameter | Value |
| ΔH° | -4.0 kcal/mol |
| ΔS° | -17 cal·deg⁻¹·mol⁻¹ |
These thermodynamic parameters indicate that the dimerization of LiHMDS in THF is an exothermic process driven by enthalpy, while the negative entropy change reflects the increased order upon formation of the dimer.
Experimental Protocols
Detailed NMR spectroscopic studies are indispensable for characterizing the complex solution structures of lithium amides. Below are outlines of key experimental methodologies.
Multinuclear NMR Spectroscopy
Objective: To identify and quantify the different aggregate and solvate species in solution.
Methodology:
-
Sample Preparation: Samples are prepared under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous deuterated solvents (e.g., THF-d₈, toluene-d₈). For enhanced sensitivity and structural elucidation, isotopically labeled compounds such as [⁶Li] or [¹⁵N]-amides are often synthesized and used.[3]
-
NMR Acquisition:
-
Nuclei: ⁶Li, ¹⁵N, and ¹³C NMR spectra are typically acquired. ⁶Li NMR is particularly informative for distinguishing different lithium environments in various aggregates.
-
Temperature: Variable temperature (VT) NMR studies are crucial. Low temperatures are often required to slow down the exchange processes between different species, allowing for their individual observation.
-
Referencing: Chemical shifts for ⁶Li are typically referenced to an external standard of LiCl in methanol (B129727) or THF.
-
-
Data Analysis: The integration of signals corresponding to different species allows for the determination of their relative concentrations and the calculation of equilibrium constants.
NMR Titration
Objective: To determine the stoichiometry of solvation (solvation number).
Methodology:
-
Procedure: A solution of the lithium amide in a non-coordinating solvent (e.g., toluene-d₈) is titrated with increasing equivalents of a coordinating solvent (e.g., THF).
-
Monitoring: Changes in the ⁶Li NMR chemical shifts and the appearance of new signals are monitored at each addition.
-
Analysis: The titration curve, plotting chemical shift versus the equivalents of added ligand, can be analyzed to determine the binding stoichiometry. In cases of slow exchange, the integration of signals for free and bound ligand can directly provide the solvation number.
Diffusion-Ordered NMR Spectroscopy (DOSY)
Objective: To determine the size of the aggregates in solution and thus their aggregation state.
Methodology:
-
Principle: DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. Larger aggregates diffuse more slowly than smaller ones.
-
Experimental Setup: A pulsed-field gradient NMR experiment is performed. The attenuation of the NMR signal intensity as a function of the gradient strength is measured.
-
Data Analysis: The diffusion coefficient (D) for each species is calculated. By plotting log(D) against log(Molecular Weight) for a series of internal standards, a calibration curve can be generated to estimate the molecular weight of the lithium amide aggregates.[1]
Visualizing LiHMDS Aggregation and Experimental Workflow
LiHMDS Aggregation Equilibrium in THF
Caption: LiHMDS exists in a dynamic equilibrium between a trisolvated monomer and a disolvated dimer in THF solution.
Typical NMR Titration Experimental Workflow
Caption: Workflow for an NMR titration experiment to determine the solvation number of LiHMDS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 6. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of hindered bases in organic synthesis
A Comparative Study of Hindered Bases in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate hindered base is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides a comprehensive comparison of commonly employed hindered bases, focusing on their performance in key organic transformations. The data presented herein is intended to facilitate an informed choice of base by providing a clear comparison of their properties and reactivity.
Key Performance Indicators of Hindered Bases
The effectiveness of a hindered base is primarily determined by its basicity (pKa of the conjugate acid), steric bulk, and solubility. A higher pKa indicates a stronger base capable of deprotonating less acidic protons. The steric hindrance around the basic center is the defining characteristic that minimizes nucleophilicity, preventing unwanted side reactions. Good solubility in common organic solvents ensures the availability of the base in the reaction medium.[1]
Table 1: Comparison of Physicochemical Properties of Common Hindered Bases
| Base Name | Abbreviation | Class | pKa of Conjugate Acid (Solvent) | Key Features |
| Lithium Diisopropylamide | LDA | Lithium Amide | ~36 (THF)[2] | Strong, sterically hindered, widely used for kinetic enolate formation.[1] |
| Lithium Tetramethylpiperidide | LiTMP | Lithium Amide | ~37 (THF)[3] | More sterically hindered and slightly more basic than LDA.[1] |
| Potassium Bis(trimethylsilyl)amide | KHMDS | Metal Silylamide | ~26 (THF)[1] | Strong base, less coordinating cation than Li+, can favor thermodynamic products in some cases. |
| 1,8-Diazabicycloundec-7-ene | DBU | Amidine | 24.33 (Acetonitrile), 13.5 (Water)[4] | Strong, non-nucleophilic, excellent for elimination reactions.[1] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Amidine | 23.89 (Acetonitrile) | Structurally similar to DBU, often used interchangeably. |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Guanidine (B92328) | 25.98 (Acetonitrile) | A strong guanidine base, effective catalyst for various transformations. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | Hindered Amine | 10.75 (Water)[4] | Moderately strong, non-nucleophilic, often used as a proton scavenger. |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge | Diamine | 18.62 (Acetonitrile)[5] | Exceptionally high basicity for a tertiary amine due to steric strain relief upon protonation. |
| tert-Butylimino-tris(dimethylamino)phosphorane | P1-t-Bu | Phosphazene | ~26.9 (Acetonitrile) | Strong, non-ionic, highly soluble in organic solvents. |
| tert-Butyl-P4 | t-Bu-P4 | Phosphazene | ~42.7 (Acetonitrile)[6] | Extremely strong, non-ionic superbase.[6] |
Performance in Key Organic Transformations
Deprotonation of Ketones: Kinetic vs. Thermodynamic Control
The regioselective formation of enolates from unsymmetrical ketones is a fundamental transformation where the choice of a hindered base is crucial. Strong, sterically hindered bases like LDA favor the rapid deprotonation of the less sterically hindered α-proton, leading to the formation of the kinetic enolate. In contrast, weaker or less hindered bases, or allowing the reaction to reach equilibrium at higher temperatures, favor the formation of the more stable, more substituted thermodynamic enolate.[1]
Caption: Selection of a hindered base dictates the regiochemical outcome of ketone deprotonation.
| Base | Conditions | Kinetic:Thermodynamic Ratio | Reference |
| LDA | THF, -78 °C | >99:1 | [7] |
| LiTMP | THF, -78 °C | 98:2 | [8] |
| KHMDS | THF, -78 °C | 92:8 | [9] |
| NaH | THF, 25 °C | 10:90 | [7] |
Elimination Reactions: Dehydrohalogenation
Hindered bases are widely used to promote E2 elimination reactions to form alkenes from alkyl halides. Their steric bulk disfavors the competing SN2 substitution pathway.[1]
Caption: Hindered bases favor E2 elimination over SN2 substitution due to steric hindrance.
| Base | Solvent | Temperature (°C) | Yield of Propene (%) |
| DBU | THF | 66 | >95 |
| DBN | THF | 66 | ~90 |
| TBD | THF | 66 | >95 |
| Potassium tert-butoxide | t-BuOH | 82 | >98 |
Experimental Protocols
Protocol 1: Kinetic Deprotonation and Alkylation of 2-Methylcyclohexanone (B44802) with LDA
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with methyl iodide.[7]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of LDA: To a flame-dried, nitrogen-purged flask containing anhydrous THF at -78 °C (dry ice/acetone bath), add diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) and stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add methyl iodide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the alkylated product.
Protocol 2: Dehydrohalogenation of 2-Bromopropane (B125204) using DBU
This protocol outlines the E2 elimination of 2-bromopropane to yield propene using DBU.
Materials:
-
2-Bromopropane
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add a solution of 2-bromopropane (1.0 eq.) in anhydrous THF.
-
Add DBU (1.5 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, propene, will be present in the headspace and can be collected or used in situ. The reaction mixture will contain the DBU-HBr salt.
Logic for Selecting a Hindered Base
The choice of a hindered base is a multifactorial decision. The following flowchart provides a general guide for selecting an appropriate base for a given transformation.
Caption: A logical workflow for selecting a suitable hindered base based on the desired chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Question The major product P for the following reaction sequence is to be.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Enolate Geometry in LiHMDS Reactions
For researchers, scientists, and drug development professionals, controlling stereochemistry is paramount. In the realm of carbon-carbon bond formation, the geometry of the enolate intermediate is a critical determinant of the final product's stereochemical outcome. Lithium hexamethyldisilazide (LiHMDS) is a widely used bulky base for the regioselective deprotonation of carbonyl compounds. This guide provides a comprehensive comparison of methods to confirm the E/Z geometry of LiHMDS-generated enolates, supported by experimental data and detailed protocols.
The stereoselectivity of enolate formation using lithium bases is a complex interplay of substrate structure, solvent, temperature, and the aggregation state of the base. Understanding and confirming the geometry of the resulting enolate is crucial for predictable and reproducible stereocontrol in subsequent reactions, such as aldol (B89426) additions.
Factors Influencing LiHMDS-Mediated Enolate Geometry
The E/Z selectivity of enolates formed with LiHMDS is highly dependent on the reaction conditions. Generally, kinetic deprotonation with LiHMDS tends to favor the formation of the (Z)-enolate due to a chair-like transition state, as proposed by the Ireland model. However, this selectivity can be significantly influenced and even reversed by several factors.
-
Solvent: The choice of solvent plays a pivotal role. Non-coordinating solvents or those with low Lewis basicity, often in combination with co-solvents like hexane, can favor the formation of the (E)-enolate. In contrast, highly coordinating solvents like tetrahydrofuran (B95107) (THF) typically promote the formation of the (Z)-enolate.[1] The concentration of the coordinating solvent is also a critical parameter.
-
Base Aggregation: LiHMDS exists in solution as aggregates, primarily dimers and monomers. The specific aggregation state involved in the deprotonation step can influence the transition state and, consequently, the enolate geometry.[1][2]
-
Additives: The presence of additives like HMPA can dramatically alter the selectivity, often favoring the formation of the alternative isomer by disrupting the aggregation of the lithium amide.[3]
The following diagram illustrates the general principle of the Ireland model for LiHMDS-mediated enolization, which provides a rationale for the preferential formation of the (Z)-enolate under kinetic control in a coordinating solvent like THF.
Caption: Ireland model for (Z)-enolate formation.
Experimental Confirmation of Enolate Geometry
Directly observing the enolate geometry or trapping it as a stable derivative are the two primary approaches for confirmation.
1. Spectroscopic Methods: In Situ Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and quantification of enolate isomers in solution. Low-temperature 6Li and 15N NMR can be particularly informative for studying the aggregation state of lithium enolates and LiHMDS itself.[1] The ratio of (E)- to (Z)-enolates can be determined by integrating the respective signals in the 1H or 13C NMR spectra.
In situ Infrared (IR) spectroscopy can be employed to monitor the enolization reaction in real-time by observing the disappearance of the ketone carbonyl stretch and the appearance of the enolate C=C stretch.[1][2] This method is particularly useful for kinetic studies.
Experimental Protocol: NMR Analysis of Enolate Geometry
-
Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., argon), dissolve the ketone substrate in the desired deuterated solvent (e.g., THF-d8).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Addition of Base: Add a solution of LiHMDS in the same deuterated solvent dropwise to the ketone solution.
-
Equilibration: Allow the reaction to stir at the specified temperature for a sufficient time to ensure complete enolate formation.
-
Data Acquisition: Acquire NMR spectra (1H, 13C, 6Li if applicable) at low temperature to prevent equilibration or decomposition.
-
Analysis: Identify the characteristic signals for the (E)- and (Z)-enolate isomers and determine their ratio by integration.
2. Chemical Trapping Followed by Analysis
An alternative and often more accessible method is to trap the enolate mixture with an electrophile to form stable derivatives, which can then be analyzed by standard chromatographic and spectroscopic techniques. Silyl (B83357) enol ethers, formed by trapping with a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl), are the most common derivatives.
Experimental Protocol: Trapping with TMSCl and GC Analysis
-
Enolate Formation: Generate the lithium enolate under the desired conditions (ketone, LiHMDS, solvent, temperature).
-
Trapping: Quench the reaction by adding an excess of a trapping agent, such as trimethylsilyl chloride (TMSCl), often in the presence of a tertiary amine like triethylamine (B128534) to neutralize the generated acid.[4]
-
Workup: Warm the reaction to room temperature and perform an aqueous workup to remove salts and unreacted reagents.
-
Isolation: Extract the organic layer, dry it, and concentrate it to isolate the crude silyl enol ether mixture.
-
Analysis: Analyze the product mixture by Gas Chromatography (GC) or 1H NMR to determine the ratio of the (E)- and (Z)-silyl enol ethers. The identity of the isomers can be confirmed by comparison to authentic samples or by spectroscopic analysis (e.g., NOE experiments).
The general workflow for determining enolate geometry via a trapping experiment is depicted below.
Caption: Workflow for enolate geometry confirmation.
Comparative Data: Solvent Effects on Enolate Geometry
The following table summarizes the effect of solvent on the E/Z selectivity of enolate formation for a representative ketone using LiHMDS.
| Ketone | Base | Solvent System | Temperature (°C) | E:Z Ratio | Reference |
| 2-Methyl-3-pentanone | LiHMDS | Neat THF | 0 | 1:6 | [1] |
| 2-Methyl-3-pentanone | LiHMDS | 2.0 M THF/hexane | 0 | 2:1 | [1] |
| 2-Methyl-3-pentanone | LiHMDS | Et3N/toluene | 0 | 65:1 | [1] |
| Propiophenone | LiHMDS | THF | -78 | 10:90 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B |
| Propiophenone | LiHMDS | THF/HMPA (4:1) | -78 | >98:2 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B |
Comparison with Alternative Bulky Bases
While LiHMDS is a versatile base, other lithium amides can offer different selectivities. The choice of base can be a powerful tool for tuning the enolate geometry.
| Base | Typical Selectivity | Key Characteristics |
| LiHMDS | Generally (Z)-selective in THF, but highly tunable with solvent. | Sterically hindered, non-nucleophilic, commercially available. |
| LDA (Lithium Diisopropylamide) | Often gives higher (Z)-selectivity than LiHMDS in THF. | Very common, sterically demanding, can be prepared in situ. |
| LTMP (Lithium 2,2,6,6-tetramethylpiperidide) | Can favor the (E)-enolate due to its extreme steric bulk. | Extremely hindered, useful for forming the less stable kinetic enolate. |
The following diagram illustrates the relationship between the steric bulk of the lithium amide and the resulting enolate geometry.
Caption: Influence of base on enolate geometry.
Conclusion
Confirming the geometry of LiHMDS-generated enolates is a critical step in the development of stereoselective synthetic methodologies. A combination of in situ spectroscopic analysis and chemical trapping experiments provides a robust toolkit for researchers. The choice of solvent and the stoichiometry of the base are powerful levers for controlling the E/Z ratio. By carefully selecting the reaction conditions and verifying the enolate geometry, researchers can achieve a high degree of control over the stereochemical outcome of subsequent reactions, ultimately enabling the efficient synthesis of complex molecules with defined stereochemistry.
References
- 1. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enolate - Wikipedia [en.wikipedia.org]
- 4. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lithium Amide Bases: LiHMDS vs. The Alternatives
For researchers, scientists, and drug development professionals, the choice of a non-nucleophilic strong base is a critical decision that can significantly impact the outcome of a chemical reaction. Among the arsenal (B13267) of available reagents, lithium amides stand out for their utility in a wide range of transformations, including deprotonation, enolate formation, and directed ortho-metalation. This guide provides a detailed comparison of Lithium Hexamethyldisilazide (LiHMDS) with other commonly used lithium amides, such as Lithium Diisopropylamide (LDA), Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP), and Lithium Diethylamide (LiDA). By examining their performance with supporting experimental data, this document aims to equip researchers with the knowledge to select the optimal base for their specific synthetic needs.
Core Properties: A Head-to-Head Comparison
The reactivity and selectivity of lithium amides are governed by a combination of their basicity, steric bulk, and aggregation state in solution. Understanding these fundamental properties is key to predicting their behavior in a reaction.
| Lithium Amide | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| Lithium Hexamethyldisilazide | LiHMDS | ~26-30 | Highly sterically hindered, moderately basic, excellent for kinetic control and promoting E-enolate formation.[1][2] |
| Lithium Diisopropylamide | LDA | ~36 | Strong base, moderately sterically hindered, widely used for kinetic enolate formation, often favoring Z-enolates.[2] |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37 | Very strong and highly sterically hindered base, often exhibits faster reaction rates than LDA. |
| Lithium Diethylamide | LiDA | Not readily available | Less sterically hindered than LDA, can be more prone to nucleophilic addition. |
Note: pKa values can vary depending on the solvent and method of determination.
Reaction Outcomes: A Data-Driven Analysis
The choice of lithium amide can have a profound effect on the yield and selectivity of a reaction. The following sections present a comparative analysis of LiHMDS and its counterparts in key synthetic applications.
Enolate Formation: Regio- and Stereoselectivity
The deprotonation of unsymmetrical ketones can lead to the formation of two regioisomeric enolates: the kinetic and the thermodynamic enolate. Strong, sterically hindered bases like LiHMDS and LDA are well-known to favor the formation of the kinetic enolate by abstracting the less sterically hindered proton.
Regioselectivity in Ketone Deprotonation:
| Ketone | Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio |
| 2-Methylcyclohexanone | LiHMDS | THF | -78 | >99:1 |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 |
While both bases show excellent regioselectivity for the kinetic enolate, the stereochemical outcome (E/Z selectivity) of enolate formation can differ significantly.
Stereoselectivity in Acyclic Ketone Enolization:
A notable advantage of LiHMDS is its ability to promote the formation of (E)-enolates with high selectivity, particularly when used in the presence of triethylamine (B128534) (Et3N) in a non-coordinating solvent like toluene.[3] This is in contrast to LDA, which often favors the formation of (Z)-enolates, especially in the presence of coordinating additives like hexamethylphosphoramide (B148902) (HMPA).
| Ketone | Base/Additive | Solvent | Temperature (°C) | E:Z Ratio |
| 3-Pentanone | LiHMDS/Et3N | Toluene | -78 | >95:5 |
| 3-Pentanone | LDA | THF | -78 | ~10:90 |
| 3-Pentanone | LDA/HMPA | THF | -78 | <5:95 |
This differential selectivity is crucial in subsequent reactions, such as aldol (B89426) condensations, where the enolate geometry dictates the stereochemistry of the product.
Aldol Reactions: Diastereoselectivity
The diastereoselectivity of the aldol reaction is directly influenced by the geometry of the enolate precursor. The use of LiHMDS/Et3N to generate E-enolates often leads to anti-aldol products, while LDA-generated Z-enolates typically yield syn-aldol products.
Diastereoselectivity in the Aldol Reaction of 3-Pentanone with Benzaldehyde:
| Enolate Generation | Aldol Product | anti:syn Ratio |
| LiHMDS/Et3N in Toluene | Predominantly anti | >95:5 |
| LDA in THF | Predominantly syn | <10:90 |
Directed Ortho-Metalation (DoM)
In directed ortho-metalation, a directing group on an aromatic ring guides the deprotonation to the adjacent ortho position. While alkyllithiums are commonly used, lithium amides offer advantages in terms of functional group tolerance. LiTMP has been shown to be a highly effective base for DoM, often exhibiting significantly faster reaction rates compared to LDA.[4]
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental procedures for key reactions are provided below.
General Procedure for Kinetic Enolate Formation and Trapping
Materials:
-
Ketone (1.0 mmol)
-
Lithium amide (LiHMDS or LDA, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (10 mL)
-
Triethylamine (for LiHMDS, if required, 1.5 mmol)
-
Chlorotrimethylsilane (TMSCl, 1.2 mmol)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with the ketone and anhydrous solvent.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The lithium amide solution (typically 1.0 M in a hydrocarbon solvent) is added dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The resulting enolate solution is stirred at -78 °C for 30-60 minutes.
-
Chlorotrimethylsilane is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired silyl (B83357) enol ether. The E/Z ratio can be determined by GC or NMR analysis.
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Factors influencing the regioselectivity of ketone deprotonation.
References
- 1. Enolate synthesis [quimicaorganica.org]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
